3-oxopent-4-enoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.1 g/mol |
IUPAC Name |
3-oxopent-4-enoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8) |
InChI Key |
KSSFGJUSMXZBDD-UHFFFAOYSA-N |
SMILES |
C=CC(=O)CC(=O)O |
Canonical SMILES |
C=CC(=O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-oxopent-4-enoic Acid: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-oxopent-4-enoic acid, a multifaceted β-keto acid, holds significant interest within the scientific community due to its reactive nature and potential applications in organic synthesis and as a biologically active agent. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known reactivity and potential biological implications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and metabolic studies.
Chemical Properties
This compound (also known as 3-keto-4-pentenoic acid) is a carboxylic acid with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol .[1] Its structure incorporates a ketone functional group at the β-position relative to the carboxylic acid and a terminal vinyl group, rendering it a highly reactive and versatile molecule.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | PubChem |
| Molecular Weight | 114.10 g/mol | [1] |
| IUPAC Name | This compound | PubChem |
| CAS Number | 152826-72-7 | [1] |
| Canonical SMILES | C=CC(=O)CC(=O)O | PubChem |
| XLogP3-AA (Computed) | -0.3 | PubChem |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem |
| Rotatable Bond Count (Computed) | 2 | PubChem |
| Exact Mass (Computed) | 114.031694 g/mol | [1] |
| Topological Polar Surface Area (Computed) | 54.4 Ų | [1] |
Table 1: Physicochemical Properties of this compound.
Note: Experimental values for pKa, boiling point, melting point, and solubility are not currently available in the cited literature. These properties are expected to be influenced by the compound's polarity, hydrogen bonding capability, and susceptibility to decarboxylation upon heating.
Synthesis and Characterization
The synthesis of this compound can be approached through the hydrolysis of its corresponding ethyl ester, ethyl 3-oxopent-4-enoate. A general workflow for this synthesis is depicted below.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Ethyl 3-oxopent-4-enoate
A plausible synthetic route to ethyl 3-oxopent-4-enoate involves a Claisen-type condensation reaction. While a specific protocol for this exact molecule is not detailed in the provided search results, a general procedure adapted from known methodologies for similar compounds is outlined below. This protocol is illustrative and requires optimization.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Acryloyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, cooled to 0 °C, add ethyl acetoacetate dropwise with stirring under an inert atmosphere.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add a solution of acryloyl chloride in the reaction solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 3-oxopent-4-enoate.
Experimental Protocol: Hydrolysis of Ethyl 3-oxopent-4-enoate
The hydrolysis of the ester to the carboxylic acid can be achieved under acidic or basic conditions.
Materials:
-
Ethyl 3-oxopent-4-enoate
-
Hydrochloric acid (concentrated) or Sodium hydroxide solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate
Procedure (Acid-Catalyzed):
-
Reflux a mixture of ethyl 3-oxopent-4-enoate and dilute hydrochloric acid for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
Due to its instability, purification should be performed carefully, for example, by crystallization at low temperatures if the compound is a solid, or by careful distillation under high vacuum.
Procedure (Base-Catalyzed):
-
Stir a mixture of ethyl 3-oxopent-4-enoate and an aqueous solution of sodium hydroxide at room temperature or with gentle heating.
-
After the reaction is complete, acidify the mixture with cold, dilute hydrochloric acid.
-
Extract the product as described in the acid-catalyzed procedure.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectral data for this compound are as follows:
-
¹H NMR: Protons of the vinyl group (CH₂=CH-) would appear as a multiplet in the region of 5.5-6.5 ppm. The methylene protons adjacent to the two carbonyl groups (-C(=O)CH₂C(=O)-) would likely appear as a singlet around 3.5-4.0 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid would resonate at approximately 190-210 ppm and 170-180 ppm, respectively. The carbons of the vinyl group would appear in the range of 120-140 ppm. The methylene carbon would be found around 40-50 ppm.
-
IR Spectroscopy: A broad O-H stretch for the carboxylic acid would be observed around 2500-3300 cm⁻¹. Two distinct C=O stretching vibrations would be present: one for the ketone (around 1715 cm⁻¹) and one for the carboxylic acid (around 1700 cm⁻¹). The C=C stretch of the vinyl group would appear around 1640 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 114. The fragmentation pattern would likely involve the loss of CO₂ (m/z 44) due to decarboxylation, and other fragments corresponding to the acyl and vinyl moieties.
Reactivity and Potential Reaction Pathways
Decarboxylation
As a β-keto acid, this compound is susceptible to decarboxylation upon heating. This reaction proceeds through a cyclic six-membered transition state, leading to the formation of methyl vinyl ketone and carbon dioxide.
Figure 2: Decarboxylation of this compound.
This propensity for decarboxylation is a key chemical property and must be considered during its synthesis, purification, and storage. The reaction is often facile and can occur even at moderate temperatures.
Michael Addition
The α,β-unsaturated ketone moiety in this compound makes it a Michael acceptor. It can react with various nucleophiles, such as thiols (e.g., cysteine residues in proteins), amines, and enolates, at the β-position of the vinyl group. This reactivity is a common feature of α,β-unsaturated carbonyl compounds and is often implicated in their biological activity, including potential toxicity.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity and signaling pathways directly involving this compound in the provided search results. However, based on its chemical structure, some potential biological roles and effects can be inferred.
Potential as a Metabolic Intermediate
Keto acids are central to many metabolic pathways. While this compound is not a common metabolite, its structure suggests potential involvement in fatty acid metabolism or as a product of amino acid degradation. Further research is needed to determine if it plays a role in any specific metabolic pathways.
Inferred Cytotoxicity
Many α,β-unsaturated carbonyl compounds exhibit cytotoxicity.[2] This toxicity is often attributed to their ability to act as Michael acceptors and react with nucleophilic residues in proteins and DNA, leading to cellular dysfunction and apoptosis. The presence of the α,β-unsaturated ketone system in this compound suggests it may possess similar cytotoxic properties.
Conclusion
This compound is a chemically intriguing molecule with a rich potential for synthetic applications and biological activity. Its bifunctional nature, combining a reactive β-keto acid and an α,β-unsaturated ketone, makes it a valuable subject for further investigation. While experimental data on its physicochemical properties and biological effects are currently limited, this guide provides a foundational understanding based on its chemical structure and the known reactivity of related compounds. Future research should focus on the experimental determination of its properties, the development of optimized and detailed synthetic protocols, and a thorough investigation of its biological activities and potential as a therapeutic agent or a tool for chemical biology.
References
A Comprehensive Technical Guide to 3-oxopent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3-oxopent-4-enoic acid, including its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for accurate database searches and unambiguous communication in scientific literature.
-
IUPAC Name: this compound[1]
-
Synonyms: 3-oxo-4-pentenoic acid, 4-Pentenoic acid, 3-oxo-, 3-keto-4-pen tenoic acid[1]
-
CAS Number: 152826-72-7[1]
-
PubChem CID: 5312944[1]
-
ChEBI ID: 137761[1]
-
Molecular Formula: C₅H₆O₃[1]
-
Canonical SMILES: C=CC(=O)CC(=O)O[1]
-
InChI Key: KSSFGJUSMXZBDD-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 114.10 g/mol | PubChem[1] |
| Monoisotopic Mass | 114.031694049 Da | PubChem[1] |
| XLogP3-AA (LogP) | -0.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 114.031694 g/mol | PubChem[1] |
| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 126 | PubChem[1] |
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and standard method for its preparation is the hydrolysis of its corresponding ethyl ester, ethyl 3-oxopent-4-enoate. The following protocol is based on a general procedure for the alkaline hydrolysis of β-keto esters.[2]
Objective: To synthesize this compound via the hydrolysis of ethyl 3-oxopent-4-enoate.
Materials:
-
Ethyl 3-oxopent-4-enoate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (1 M solution)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Saponification:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxopent-4-enoate in a minimal amount of a suitable solvent (e.g., ethanol) if necessary.
-
Add an equimolar amount of a 1 M aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The hydrolysis of β-keto esters is typically complete within a few hours to overnight.[2]
-
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl or H₂SO₄. Ensure the solution remains cold during acidification.
-
Extract the acidified aqueous layer multiple times with fresh portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional):
-
If necessary, the crude product can be further purified by techniques such as column chromatography or recrystallization.
-
Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves). All manipulations should be performed in a well-ventilated fume hood.
Visualization of Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from its ethyl ester.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Applications
Currently, there is limited information available in peer-reviewed literature regarding the specific biological activities or drug development applications of this compound. Further research is required to elucidate its potential roles in biological systems or as a therapeutic agent.
Spectral Data
Experimental spectral data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to acquire this data upon synthesis and purification of the compound. Some commercial suppliers may possess this data upon request.[3]
References
An In-depth Technical Guide to the Structure Elucidation of 3-oxopent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-oxopent-4-enoic acid is a polyfunctional molecule of interest due to its potential role as a reactive intermediate in biological systems and as a building block in organic synthesis. Its structure, featuring a carboxylic acid, a ketone, and a vinyl group, presents a unique combination of functionalities that can be challenging to characterize. This guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of this compound, integrating predicted spectroscopic data, plausible synthetic routes, and logical workflows.
Molecular Structure and Properties
This compound, with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol , is an oxo carboxylic acid.[1] Its structure consists of a five-carbon chain containing a terminal carboxylic acid group, a ketone at the C-3 position, and a terminal double bond between C-4 and C-5.
Systematic IUPAC Name: this compound
Chemical Structure:
Spectroscopic Data for Structure Elucidation
Due to the limited availability of experimental spectra for this compound, this section presents predicted data based on established principles of spectroscopy and by analogy with its close derivative, ethyl 3-oxopent-4-enoate.
¹H NMR Spectroscopy (Predicted)
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is crucial for identifying the different types of protons and their connectivity in the molecule. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~6.4 | Doublet of doublets | 1H | H-4 |
| ~6.2 | Doublet | 1H | H-5 (trans to H-4) |
| ~5.9 | Doublet | 1H | H-5 (cis to H-4) |
| ~3.8 | Singlet | 2H | H-2 |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; D₂O may lead to the exchange of the acidic proton of the carboxylic acid.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
-
-
Data Processing: Fourier transformation of the free induction decay (FID), phase correction, baseline correction, and integration.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~198 | C-3 (Ketone C=O) |
| ~175 | C-1 (Carboxylic acid C=O) |
| ~137 | C-4 (=CH) |
| ~129 | C-5 (=CH₂) |
| ~45 | C-2 (-CH₂-) |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.
-
Instrument: A high-resolution NMR spectrometer with a broadband probe.
-
Parameters:
-
Mode: Proton-decoupled.
-
Number of Scans: 1024 or more to obtain a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy (Predicted)
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 2500-3300 | Broad | O-H | Stretching (Carboxylic acid) |
| ~1710 | Strong | C=O | Stretching (Ketone) |
| ~1740 | Strong | C=O | Stretching (Carboxylic acid) |
| ~1640 | Medium | C=C | Stretching (Alkene) |
| ~3080 | Medium | =C-H | Stretching |
| ~990 and ~910 | Medium | =C-H | Out-of-plane bending |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: If the sample is a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Background subtraction and peak identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its molecular formula and structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 114 | Molecular ion [M]⁺ |
| 99 | [M - CH₃]⁺ |
| 85 | [M - C₂H₅]⁺ or [M - COH]⁺ |
| 69 | [M - COOH]⁺ |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocol for Mass Spectrometry:
-
Ionization Method: Electron Impact (EI) is a common method for initial analysis. Electrospray Ionization (ESI) may also be used, particularly for detecting the molecular ion as [M-H]⁻ or [M+H]⁺.
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Sample Introduction: Direct infusion or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Data Analysis: Identification of the molecular ion peak and analysis of the fragmentation pattern to deduce structural features.
Proposed Synthesis Protocol
A plausible synthetic route to this compound involves the acylation of a suitable enolate precursor followed by hydrolysis. A general method for the synthesis of β,γ-unsaturated β-keto acids can be adapted for this purpose.
Reaction Scheme:
-
Enolate Formation: Reaction of ethyl acetoacetate with a base (e.g., sodium ethoxide) to form the enolate.
-
Acylation: Reaction of the enolate with acryloyl chloride.
-
Hydrolysis and Decarboxylation: Acid- or base-catalyzed hydrolysis of the resulting ester followed by decarboxylation to yield this compound.
Detailed Experimental Protocol:
-
Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol. Add ethyl acetoacetate (1.0 equivalent) dropwise at 0 °C. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Acylation Step: Cool the enolate solution to -10 °C. Add acryloyl chloride (1.0 equivalent) dropwise, maintaining the temperature below -5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up and Hydrolysis: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then subjected to acidic hydrolysis (e.g., with dilute HCl) with gentle heating to promote both hydrolysis of the ester and decarboxylation.
-
Purification: The final product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualization of Logical Workflows and Pathways
Structure Elucidation Workflow
The logical process for elucidating the structure of this compound is outlined below. This workflow demonstrates the integration of different analytical techniques to arrive at the final structure.
Caption: Workflow for the structure elucidation of this compound.
Proposed Synthetic Pathway
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Proposed synthetic pathway for this compound.
Conclusion
The structure elucidation of this compound requires a multi-faceted approach combining various spectroscopic techniques. While experimental data is scarce, a thorough analysis of predicted spectra, in conjunction with data from analogous compounds, provides a robust framework for its characterization. The proposed synthetic protocol offers a viable route for its preparation, enabling further studies into its chemical reactivity and potential biological significance. This guide serves as a comprehensive resource for researchers undertaking the synthesis and characterization of this and similar challenging molecules.
References
A Technical Guide to the Spectroscopic Properties of 3-oxopent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-oxopent-4-enoic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document outlines the predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented. This guide is intended to serve as a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development by providing a foundational understanding of the spectroscopic profile of this compound, thereby aiding in its synthesis, identification, and characterization.
Introduction
This compound is a bifunctional organic molecule containing a carboxylic acid, a ketone, and a terminal alkene. This combination of functional groups makes it an interesting target for organic synthesis and a potential building block in the development of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and characterization. This guide summarizes the anticipated quantitative spectroscopic data for this compound and provides standardized protocols for experimental verification.
Predicted Spectroscopic Data
The following tables summarize the predicted and typical spectroscopic data for this compound based on the analysis of its functional groups and known spectroscopic principles.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (CH₂) | 3.5 - 3.8 | s | - |
| H-4 (CH) | 6.2 - 6.4 | dd | J_trans = ~17, J_cis = ~10 |
| H-5 (CH₂) | 5.8 - 6.0 | d | J_cis = ~10 |
| H-5' (CH₂) | 6.0 - 6.2 | d | J_trans = ~17 |
| -COOH | 10 - 13 | br s | - |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COOH) | 170 - 180 |
| C-2 (-CH₂-) | 45 - 55 |
| C-3 (C=O) | 195 - 205 |
| C-4 (=CH-) | 135 - 145 |
| C-5 (=CH₂) | 125 - 135 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| -OH (Carboxylic Acid) | O-H stretch | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | C=O stretch | 1700 - 1725 | Strong |
| C=O (Ketone) | C=O stretch | 1680 - 1700 | Strong |
| C=C (Alkene) | C=C stretch | 1620 - 1680 | Medium |
| =C-H (Alkene) | C-H stretch | 3010 - 3100 | Medium |
| C-O (Carboxylic Acid) | C-O stretch | 1210 - 1320 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M]⁺ | 114.03 | Molecular Ion |
| [M-OH]⁺ | 97.02 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 69.03 | Loss of carboxyl group |
| [CH₂=CHCO]⁺ | 55.02 | Acryloyl cation fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Reference the chemical shifts to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Collect a background spectrum of the salt plates or solvent, which is then automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a foundational spectroscopic profile for this compound based on established chemical principles. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and MS, along with the generalized experimental protocols, offer a valuable starting point for researchers engaged in the synthesis and characterization of this and related compounds. The provided workflow illustrates a systematic approach to structural elucidation using modern spectroscopic techniques. It is anticipated that this guide will facilitate future experimental work and contribute to the broader understanding and application of this compound in various scientific disciplines.
Unveiling 3-Oxopent-4-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopent-4-enoic acid, a vinylogous β-keto acid, represents a molecule of significant interest due to its potential role in cellular metabolism and as a reactive intermediate in organic synthesis. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound. Despite a lack of specific literature detailing its initial discovery and isolation, its existence as a metabolic intermediate in the form of its Coenzyme A ester is documented. This guide outlines the known physicochemical properties, discusses its biological relevance in the context of fatty acid metabolism, and proposes a plausible synthetic pathway with a detailed experimental protocol. The information is presented to facilitate further research and application in drug development and biochemical studies.
Introduction
Physicochemical Properties
Quantitative data for this compound is primarily derived from computational predictions available in public databases such as PubChem.[3] A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | [3] |
| Molecular Weight | 114.10 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 152826-72-7 | [3] |
| Canonical SMILES | C=CC(=O)CC(=O)O | [3] |
| InChI Key | KSSFGJUSMXZBDD-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 54.4 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| XLogP3 | -0.3 | [3] |
Table 1: Physicochemical Properties of this compound.
Biological Significance and Metabolic Context
The primary known biological relevance of this compound stems from its role as a CoA ester in the metabolism of 4-pentenoic acid. 4-Pentenoic acid is a known hypoglycemic agent and an inhibitor of fatty acid oxidation.[1][4] Its metabolism in mitochondria leads to the formation of 3-keto-4-pentenoyl-CoA.[1][2]
Metabolic Pathway of 4-Pentenoic Acid
The metabolism of 4-pentenoic acid involves its activation to 4-pentenoyl-CoA, followed by β-oxidation. A key intermediate in this pathway is 3-keto-4-pentenoyl-CoA.[1] This metabolite is a potent inhibitor of 3-ketoacyl-CoA thiolase, a crucial enzyme in the β-oxidation spiral.[1][2] The inhibition of this enzyme disrupts fatty acid metabolism, which can explain the hypoglycemic effects of 4-pentenoic acid.[1]
Caption: Metabolic pathway of 4-pentenoic acid leading to the formation of the thiolase inhibitor 3-keto-4-pentenoyl-CoA.
Proposed Synthesis and Experimental Protocols
While a specific, documented synthesis of this compound is not readily found, a plausible route can be devised based on established methods for the synthesis of β-keto acids. A retro-synthetic analysis suggests that a crossed Claisen condensation between a vinyl ketone derivative and a carboxylate equivalent would be a viable approach.
Proposed Synthetic Workflow
The proposed synthesis involves the reaction of methyl vinyl ketone with a protected carboxylate source, such as the magnesium salt of mono-methyl malonate, followed by acidic workup and decarboxylation.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This hypothetical protocol is based on general procedures for the synthesis of β-keto acids via a crossed Claisen condensation.[5]
Materials:
-
Methyl vinyl ketone (freshly distilled)
-
Mono-methyl malonate
-
Magnesium turnings
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Magnesium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.0 eq). Add anhydrous ethanol (2.0 eq) dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction is complete, a solution of magnesium ethoxide in ethanol is obtained.
-
Formation of the Malonate Salt: To the solution of magnesium ethoxide, add a solution of mono-methyl malonate (1.0 eq) in anhydrous diethyl ether dropwise at room temperature with stirring. Stir the mixture for 1 hour to ensure complete salt formation.
-
Crossed Claisen Condensation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of freshly distilled methyl vinyl ketone (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere.
-
Acidic Workup and Decarboxylation: Cool the reaction mixture to 0 °C and slowly add 2 M hydrochloric acid until the pH is acidic (pH ~1-2). This will quench the reaction and protonate the intermediate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The acidic conditions will promote the decarboxylation of the intermediate malonic acid derivative.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted malonic acid, followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Directions
This compound is a molecule with potential significance in both biochemistry and synthetic chemistry. While its discovery and isolation are not well-documented, its role as a metabolic intermediate highlights its biological relevance. The proposed synthetic route offers a starting point for its laboratory preparation, which would enable further investigation into its chemical properties and biological activities. Future research should focus on the successful synthesis and characterization of this compound, followed by studies to elucidate its potential as an enzyme inhibitor or a precursor for novel bioactive molecules. Understanding its role in cellular metabolism could provide new insights into metabolic regulation and disease states.
References
- 1. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid. | Semantic Scholar [semanticscholar.org]
- 3. 3-Oxo-4-pentenoic acid | C5H6O3 | CID 5312944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
An In-depth Technical Guide on the Natural Occurrence of 2-Oxopent-4-enoic Acid, an Isomer of 3-Oxopent-4-enoic Acid
Disclaimer: Extensive literature searches did not yield any evidence for the natural occurrence of 3-oxopent-4-enoic acid. This technical guide therefore focuses on its naturally occurring and well-characterized structural isomer, 2-oxopent-4-enoic acid , a key intermediate in microbial metabolism. The information presented herein, including metabolic pathways, quantitative data, and experimental protocols, pertains to 2-oxopent-4-enoic acid.
Executive Summary
This technical guide provides a comprehensive overview of the natural occurrence of 2-oxopent-4-enoic acid, a significant metabolite in the bacterial degradation of aromatic compounds. While the primary topic of interest was this compound, a thorough investigation of scientific literature and chemical databases revealed no evidence of its natural occurrence. In contrast, its isomer, 2-oxopent-4-enoic acid, is a well-documented intermediate in the catechol meta-cleavage pathway employed by various soil bacteria, most notably of the Pseudomonas genus. This document details the biosynthesis of 2-oxopent-4-enoic acid, presents available quantitative data, outlines experimental protocols for its detection and analysis, and provides visualizations of the pertinent metabolic pathway and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in microbial metabolic pathways and the natural products they generate.
Natural Occurrence and Biosynthesis of 2-Oxopent-4-enoic Acid
2-Oxopent-4-enoic acid is not a primary metabolite but rather an intermediate in the catabolism of aromatic compounds by microorganisms. Its principal natural occurrence is within the catechol meta-cleavage pathway , a crucial route for the aerobic degradation of aromatic hydrocarbons such as toluene, xylenes, and phenols by soil bacteria.[1][2]
The biosynthesis of 2-oxopent-4-enoic acid in this pathway is a multi-step enzymatic process. Following the conversion of various aromatic compounds to catechol or substituted catechols, the aromatic ring is cleaved by the enzyme catechol 2,3-dioxygenase .[2] This results in the formation of 2-hydroxymuconic semialdehyde, which is subsequently processed through a series of enzymatic reactions. One of the key steps leading to the formation of 2-oxopent-4-enoate is the decarboxylation of 4-oxalocrotonate, catalyzed by the enzyme 4-oxalocrotonate decarboxylase .[3][4]
The pathway then continues with the hydration of 2-oxopent-4-enoate to 4-hydroxy-2-oxovalerate, a reaction catalyzed by 2-oxopent-4-enoate hydratase .[4][5] This ultimately leads to the formation of central metabolic intermediates such as pyruvate and acetaldehyde, which can be utilized by the bacterium for energy and biomass production.[1]
Quantitative Data
Quantitative data on the concentration of 2-oxopent-4-enoic acid in natural systems is scarce due to its transient nature as a metabolic intermediate. However, studies on the enzymatic activity of the catechol meta-cleavage pathway provide insights into the potential flux through this intermediate. The following table summarizes representative specific activities of key enzymes involved in the production and consumption of 2-oxopent-4-enoic acid from Pseudomonas sp. strain CF600.
| Enzyme | Substrate | Specific Activity (mU/mg of protein) | Reference |
| 4-Oxalocrotonate decarboxylase | 4-Oxalocrotonate | 1,500 | [3] |
| 2-Oxopent-4-enoate hydratase | 2-Oxopent-4-enoate | 2,300 | [4] |
Note: Specific activities can vary significantly depending on the bacterial strain, growth conditions, and the specific aromatic substrate being degraded.
Experimental Protocols
Culturing of Pseudomonas for Induction of the Catechol meta-Cleavage Pathway
This protocol describes the general procedure for culturing Pseudomonas species to induce the enzymes of the catechol meta-cleavage pathway, which is a prerequisite for the in-situ generation of 2-oxopent-4-enoic acid.
Materials:
-
Pseudomonas putida strain (e.g., ATCC 23973)
-
Minimal salts medium (e.g., M9 medium)
-
Aromatic substrate (e.g., toluene, m-toluate, or phenol) as the sole carbon source
-
Sterile culture flasks
-
Incubator shaker
Procedure:
-
Prepare a sterile minimal salts medium.
-
Inoculate the medium with a fresh culture of Pseudomonas putida.
-
Add the aromatic substrate to the culture at a concentration that is not toxic to the cells (typically in the range of 1-5 mM). Toluene can be supplied in the vapor phase.
-
Incubate the culture at the optimal growth temperature for the strain (e.g., 30 °C) with vigorous shaking to ensure adequate aeration.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Harvest the cells in the late exponential phase of growth for subsequent enzyme assays or metabolite analysis.
Assay for 4-Oxalocrotonate Decarboxylase Activity
This spectrophotometric assay measures the activity of 4-oxalocrotonate decarboxylase, the enzyme responsible for the formation of 2-oxopent-4-enoate from 4-oxalocrotonate.
Materials:
-
Cell-free extract from induced Pseudomonas cells
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
4-Oxalocrotonate solution (substrate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the cell-free extract.
-
Initiate the reaction by adding a known concentration of 4-oxalocrotonate.
-
Monitor the decrease in absorbance at a specific wavelength corresponding to the consumption of 4-oxalocrotonate or the formation of 2-oxopent-4-enoate. The exact wavelength will depend on the extinction coefficients of the substrate and product under the assay conditions.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate or product.
Detection and Quantification of 2-Oxopent-4-enoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its polarity and thermal instability, 2-oxopent-4-enoic acid requires derivatization prior to analysis by GC-MS. The following is a general protocol for the derivatization and analysis of keto acids.
Materials:
-
Bacterial culture supernatant or cell-free extract
-
Internal standard (e.g., a stable isotope-labeled keto acid)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Ethyl acetate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Acidify the aqueous sample (e.g., culture supernatant) and extract the organic acids with a solvent like ethyl acetate. Add an internal standard at the beginning of the procedure for accurate quantification.
-
Oxime Formation: Evaporate the organic extract to dryness. Add a solution of hydroxylamine hydrochloride in pyridine to the residue. Heat the mixture (e.g., at 60 °C for 30 minutes) to convert the keto group of 2-oxopent-4-enoic acid to its oxime derivative. This step is crucial to prevent tautomerization and stabilize the molecule.[6]
-
Silylation: After cooling, add a silylating agent such as BSTFA to the reaction mixture. Heat again (e.g., at 60 °C for 30 minutes) to convert the carboxylic acid group and any other active hydrogens to their trimethylsilyl (TMS) derivatives. This increases the volatility of the compound for GC analysis.[6][7]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is typically performed on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum of the derivatized 2-oxopent-4-enoic acid can be used for identification and quantification.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the central role of 2-oxopent-4-enoic acid in the catechol meta-cleavage pathway.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the detection and quantification of 2-oxopent-4-enoic acid from a bacterial culture.
Conclusion
While this compound appears to be absent from the natural world based on current scientific knowledge, its isomer, 2-oxopent-4-enoic acid, plays a vital role as an intermediate in the microbial degradation of a wide range of aromatic compounds. The study of the catechol meta-cleavage pathway and its intermediates, such as 2-oxopent-4-enoic acid, is crucial for understanding the bioremediation of environmental pollutants and may offer insights into novel enzymatic reactions and metabolic engineering strategies. The experimental protocols and analytical methods described in this guide provide a framework for researchers to investigate this and other related microbial metabolic pathways. Further research, particularly in the area of metabolomics of diverse microbial species, may yet uncover novel pathways and potentially even the natural occurrence of this compound or other related compounds.
References
- 1. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-oxalocrotonate decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Oxopent-4-enoic acid - Wikipedia [en.wikipedia.org]
- 6. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
An In-Depth Technical Guide to Keto-Enol Tautomerism in 3-Oxopent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism is a fundamental chemical equilibrium that significantly influences the reactivity, stability, and biological activity of carbonyl-containing compounds. This technical guide provides a comprehensive examination of the keto-enol tautomerism in 3-oxopent-4-enoic acid, a β,γ-unsaturated keto acid. While the keto form is generally predominant for simple carbonyl compounds, the presence of unsaturation and a carboxylic acid moiety in this compound introduces unique structural and electronic factors that affect the tautomeric equilibrium. This document outlines the theoretical basis of this tautomerism, details experimental protocols for its quantitative analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and provides a framework for data interpretation and presentation. Furthermore, it includes visualizations of the tautomerization pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a keto form (a molecule containing a carbonyl group) and an enol form (an alkene with a hydroxyl group attached to one of the sp²-hybridized carbons).[1][2] This interconversion is a prototropic tautomerism, involving the migration of a proton and the shifting of a double bond.[3]
For most simple aldehydes and ketones, the equilibrium lies heavily on the side of the keto tautomer due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, the position of the equilibrium can be significantly influenced by several factors, including:
-
Conjugation: Extended π-systems can stabilize the enol form.
-
Aromaticity: If the enol form is part of an aromatic ring (e.g., phenol), it will be the predominant tautomer.
-
Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form, as is famously the case in β-dicarbonyl compounds.[3]
-
Solvent Effects: The polarity of the solvent can influence the equilibrium. Polar solvents often favor the more polar keto tautomer, while non-polar solvents can favor the enol form, especially if it is stabilized by intramolecular hydrogen bonding.[3]
Tautomerism in this compound
This compound is a β,γ-unsaturated keto acid. Unlike the extensively studied β-dicarbonyl systems, the double bond is not in conjugation with the ketone in the keto form. Tautomerization can lead to the formation of two possible enol tautomers, as depicted below.
The equilibrium between the keto form and its enol tautomers is influenced by the electronic effects of the vinyl group and the carboxylic acid moiety. The formation of enol (E1) would result in a conjugated system involving the C=C double bond of the enol and the C=C double bond of the vinyl group, which would be a stabilizing factor. The formation of enol (E2) would create a conjugated system between the enol double bond and the carboxylic acid group.
Quantitative Analysis of Tautomeric Equilibrium
The determination of the equilibrium constant (Keq) for the keto-enol tautomerism is crucial for understanding the reactivity and potential biological role of this compound. The primary methods for this quantitative analysis are NMR and UV-Vis spectroscopy.
Data Presentation
All quantitative data should be summarized in clearly structured tables to allow for easy comparison.
Table 1: Hypothetical Equilibrium Data for Tautomerism of this compound in Various Solvents at 298 K
| Solvent | % Keto | % Enol (E1) | % Enol (E2) | Keq ([Enols]/[Keto]) | ΔG° (kJ/mol) |
| CDCl₃ | 85 | 12 | 3 | 0.176 | 4.38 |
| DMSO-d₆ | 95 | 4 | 1 | 0.053 | 7.28 |
| C₆D₆ | 80 | 16 | 4 | 0.250 | 3.43 |
| D₂O | 98 | 1.5 | 0.5 | 0.020 | 9.70 |
Note: The data presented in this table is hypothetical and serves as an illustration. Actual experimental values would need to be determined using the protocols outlined below.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for quantifying the keto-enol ratio, as the proton exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[4]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (approximately 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆, D₂O) in clean, dry NMR tubes.
-
Data Acquisition:
-
Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration of all signals.
-
-
Spectral Analysis and Calculation of Keq:
-
Identify the characteristic signals for the keto and enol tautomers. Based on data for the analogous ethyl 3-oxopent-4-enoate, the following assignments can be anticipated:
-
Keto Form: A singlet for the α-protons (C2-H₂) and a singlet for the protons on C4.
-
Enol Form (E1): A vinylic proton signal for the C2-H.
-
Enol Form (E2): A vinylic proton signal for the C4-H.
-
-
Carefully integrate the area under the distinct signals corresponding to the keto and enol forms.
-
Calculate the mole fraction of each tautomer from the integrated areas, taking into account the number of protons giving rise to each signal.
-
The equilibrium constant, Keq, is calculated as the ratio of the concentration of the enol tautomers to the keto tautomer: Keq = ([Enol E1] + [Enol E2]) / [Keto]
-
-
Thermodynamic Parameters:
-
To determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization, repeat the NMR measurements at various temperatures.
-
Construct a van 't Hoff plot (ln Keq vs. 1/T). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the keto and enol forms have different electronic structures and thus different absorption spectra.[4] The conjugated enol tautomers are expected to absorb at longer wavelengths than the non-conjugated keto form.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the absorption maxima (λmax) corresponding to the keto and enol forms. This may require deconvolution of overlapping spectra.
-
-
Calculation of Keq:
-
The equilibrium constant can be determined using the Beer-Lambert law if the molar absorptivity (ε) of at least one of the tautomers can be determined or reliably estimated.
-
This method is often coupled with computational chemistry to predict the theoretical spectra of the pure keto and enol forms to aid in the deconvolution of the experimental spectrum.
-
Mandatory Visualizations
Tautomerization Pathways
The following diagram illustrates the acid- and base-catalyzed keto-enol tautomerization pathways for this compound.
Caption: Acid- and base-catalyzed keto-enol tautomerization pathways.
Experimental Workflow
The following diagram outlines the logical workflow for the experimental determination of thermodynamic parameters for the keto-enol tautomerism of this compound.
Caption: Experimental workflow for thermodynamic analysis.
Conclusion
The keto-enol tautomerism of this compound presents a nuanced equilibrium influenced by the interplay of its vinyl and carboxylic acid functionalities. A thorough understanding of this equilibrium is essential for predicting the compound's reactivity and potential applications in fields such as drug development. The experimental protocols detailed in this guide, centered on NMR and UV-Vis spectroscopy, provide a robust framework for the quantitative determination of the tautomeric ratio and the associated thermodynamic parameters. The systematic application of these methods will yield valuable data for researchers and scientists working with this and structurally related molecules.
References
In-depth Theoretical Analysis of 3-oxopent-4-enoic Acid Remains an Unexplored Frontier in Computational Chemistry
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational analysis of 3-oxopent-4-enoic acid. Despite its relevance as a reactive intermediate in organic synthesis and its appearance in biosynthetic pathways, dedicated in-depth theoretical studies on its core properties, such as conformational analysis, keto-enol tautomerism, reactivity, and spectroscopic characteristics, are notably absent from publicly accessible research.
While general information regarding the structure and basic chemical properties of this compound is available through databases like PubChem, detailed computational investigations that would underpin a technical whitepaper for researchers and drug development professionals are not presently available. The synthesis and reactivity of its derivatives, such as ethyl 3-oxopent-4-enoate, are mentioned in broader chemical literature, with some resources suggesting the applicability of computational methods like Density Functional Theory (DFT) for studying their electronic structure and reaction mechanisms. However, these resources do not provide specific quantitative data or detailed computational protocols for the parent acid.
The exploration of related concepts, such as the well-studied keto-enol tautomerism of β-dicarbonyl compounds like acetylacetone, provides a theoretical framework that could be applied to this compound. Such studies typically employ quantum chemical calculations to determine the relative stabilities of tautomers, transition state energies for their interconversion, and the influence of solvent effects. However, a specific application of these methods to this compound has not been documented in the surveyed literature.
Similarly, while the molecule is noted as an intermediate in the biosynthesis of various natural products, the focus of existing research is on the enzymatic transformations and overall pathway elucidation, rather than a detailed theoretical examination of the intrinsic chemical properties of this compound itself.
Concluding Remarks:
The request for an in-depth technical guide on the theoretical studies of this compound cannot be fulfilled at this time due to the lack of published research in this specific area. The necessary quantitative data from computational models, detailed experimental protocols for theoretical investigations, and established signaling pathways involving this molecule from a theoretical standpoint are not available in the current body of scientific literature. This highlights a potential area for future research, as a thorough computational analysis of this compound could provide valuable insights into its reactivity and behavior for applications in organic synthesis and drug development.
Computational Modeling of 3-Oxopent-4-enoic Acid: A Technical Guide for Drug Discovery Professionals
Introduction
3-Oxopent-4-enoic acid, a small molecule featuring a reactive α,β-unsaturated ketone moiety, presents an intriguing subject for computational modeling in the context of drug discovery. Its chemical structure suggests a potential for covalent interaction with biological macromolecules, making it a candidate for investigation as an enzyme inhibitor or a modulator of signaling pathways. This technical guide provides a comprehensive overview of the computational approaches that can be employed to elucidate the biochemical activity of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A foundational aspect of any computational study is a thorough understanding of the molecule's intrinsic properties. These parameters are crucial for accurate parameterization in molecular mechanics force fields and for interpreting quantum mechanical calculations.
| Property | Value | Source |
| Molecular Formula | C5H6O3 | PubChem CID: 5312944[1] |
| Molecular Weight | 114.10 g/mol | PubChem CID: 5312944[1] |
| IUPAC Name | This compound | PubChem CID: 5312944[1] |
| SMILES | C=CC(=O)CC(=O)O | PubChem CID: 5312944[1] |
| InChI | InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8) | PubChem CID: 5312944[1] |
| Computed XLogP3-AA | 0.9 | PubChem CID: 18000605[2] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 5312944[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 18000605[2] |
| Rotatable Bond Count | 2 | PubChem CID: 18000605[2] |
Computational Modeling Workflow
A multi-faceted computational approach is recommended to explore the potential of this compound as a bioactive molecule. The following workflow outlines a logical progression from initial structural analysis to the investigation of its interaction with potential biological targets.
References
A Technical Guide to the Solubility of 3-oxopent-4-enoic acid and Structurally Related Compounds in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Predicting Solubility
3-oxopent-4-enoic acid is a small organic molecule containing three key functional groups: a carboxylic acid, a ketone, and a terminal alkene. These features dictate its solubility profile. The carboxylic acid group can engage in hydrogen bonding and has acidic properties. The ketone group is polar, and the short hydrocarbon backbone suggests some solubility in both polar and moderately non-polar solvents.[1]
The principle of "like dissolves like" is paramount.[2] Polar functional groups enhance solubility in polar solvents (e.g., alcohols, water), while the non-polar hydrocarbon portion influences solubility in non-polar solvents (e.g., hexane, toluene). For a small molecule like this, significant solubility in polar organic solvents is expected.[3] Furthermore, due to the acidic carboxylic acid group, its solubility is expected to dramatically increase in basic aqueous solutions (e.g., 5% sodium bicarbonate or sodium hydroxide) through the formation of a highly polar carboxylate salt.[4][5]
Solubility Data of Analogous Compounds
To estimate the solubility of this compound, data from structurally similar keto acids and carboxylic acids are presented. Levulinic acid (4-oxopentanoic acid) is an excellent analogue, differing only in the position of the carbon-carbon double bond.
Table 1: Solubility of Levulinic Acid (4-oxopentanoic acid) A close structural isomer of this compound.
| Solvent | Classification | Solubility |
| Water | Polar Protic | Soluble[3] |
| Polar Organic Solvents | - | Soluble[3] |
Table 2: General Solubility of Structurally Related Keto and Carboxylic Acids Qualitative and quantitative data for compounds sharing functional groups with this compound.
| Compound | Solvent | Temperature (K) | Molar Fraction Solubility (x) | Reference |
| Ketoprofen | Methanol | 298.15 | ~0.09 | [6] |
| Ethanol | 298.15 | ~0.07 | [6] | |
| Isopropanol | 298.15 | ~0.05 | [6] | |
| Ethyl Acetate | 298.15 | ~0.16 | [6] | |
| 1,4-Dioxane | 298.15 | ~0.25 | [6] | |
| Toluene | 298.15 | ~0.01 | [6] | |
| Stearic Acid | Methanol | 301 | 0.0031 | [7] |
| Ethanol | 301 | 0.0123 | [7] | |
| Acetone | 301 | 0.0097 | [7] | |
| Ethyl Acetate | 301 | 0.0210 | [7] |
Note: Ketoprofen and Stearic Acid are much larger, more non-polar molecules than this compound, and thus their lower solubility in polar solvents like methanol provides a conservative baseline for estimation.
Experimental Protocols for Solubility Determination
The following are detailed, generalized methodologies for determining the solubility of a compound like this compound.
Protocol 1: Isothermal Shake-Flask Method (Gravimetric Determination)
This is a standard and reliable method for determining quantitative solubility at a specific temperature.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accuracy ±0.0001 g)
-
Constant temperature bath (e.g., water bath with thermoregulator)
-
Screw-cap vials or test tubes
-
Magnetic stirrer and stir bars (optional)
-
Syringe with a micropore filter (e.g., 0.45 µm PTFE filter)
-
Pre-weighed sample bottles
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in the constant temperature bath. Agitate the mixture vigorously for an extended period (typically 24-72 hours) to ensure equilibrium is reached. Continuous stirring or shaking is recommended.
-
Phase Separation: After equilibration, stop agitation and allow the vial to rest in the temperature bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a micropore filter. This step is critical to avoid transferring any undissolved solid. The syringe should be pre-warmed to the experimental temperature to prevent precipitation.
-
Quantification: Transfer the filtered aliquot into a pre-weighed (tared) sample bottle and record the total weight of the aliquot plus the bottle.
-
Solvent Evaporation: Evaporate the solvent from the aliquot. This can be done in a fume hood at room temperature, in a vacuum oven at a gentle temperature, or by a stream of inert gas.
-
Final Weighing: Once the solvent is completely removed, weigh the bottle containing the dried solid residue.
-
Calculation: The solubility (S) is calculated, often as grams of solute per 100 g of solvent:
-
Mass of solvent = (Mass of aliquot + bottle) - (Mass of residue + bottle)
-
Mass of residue = (Mass of residue + bottle) - (Mass of empty bottle)
-
S = (Mass of residue / Mass of solvent) * 100
-
Protocol 2: Qualitative Acid-Base Solubility Classification
This method helps classify the compound based on its acidic or basic functional groups.[4][8]
Objective: To determine if the compound is a strong acid, weak acid, base, or neutral.
Materials:
-
This compound
-
Small test tubes
-
Solvents: Water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, Diethyl Ether
Methodology:
-
Water Solubility: Add ~25 mg of the compound to 0.75 mL of water. Shake vigorously. If soluble, the compound is a small, polar molecule.
-
Ether Solubility: Test solubility in diethyl ether using the same procedure. If soluble in both water and ether, it indicates the presence of polar and non-polar characteristics.
-
Aqueous Base Solubility: If the compound is insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates an acidic functional group.
-
Bicarbonate Test: If soluble in NaOH, perform a new test with ~25 mg of the compound in 0.75 mL of 5% NaHCO₃ solution. Solubility in this weaker base indicates a relatively strong organic acid, such as a carboxylic acid.[4]
-
Aqueous Acid Solubility: If the compound is insoluble in water, add ~25 mg to 0.75 mL of 5% HCl solution. Shake vigorously. Solubility indicates a basic functional group (e.g., an amine).
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows relevant to solubility studies.
Caption: Experimental workflow for the gravimetric determination of solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.ws [chem.ws]
- 3. Levulinic acid - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. bellevuecollege.edu [bellevuecollege.edu]
- 6. researchgate.net [researchgate.net]
- 7. scienceasia.org [scienceasia.org]
- 8. scribd.com [scribd.com]
Potential Metabolic Fates of 3-oxopent-4-enoic Acid: A Technical Whitepaper for Drug Development Professionals
Abstract
3-oxopent-4-enoic acid is a short-chain unsaturated keto acid. While its direct metabolic pathway is not extensively documented in publicly available literature, its structural features—a terminal double bond, a ketone group at the beta-position, and a carboxylic acid—suggest several plausible metabolic routes based on well-established enzymatic reactions. This whitepaper explores potential metabolic pathways for this compound, drawing analogies from the metabolism of structurally related compounds. Understanding these potential pathways is crucial for researchers in drug development, as metabolites can significantly impact the efficacy and safety profile of parent compounds. This document provides a technical guide for researchers, scientists, and drug development professionals, outlining hypothetical metabolic scenarios, key enzymatic reactions, and experimental protocols to investigate these pathways.
Introduction
The metabolic fate of a xenobiotic or endogenous compound is a critical determinant of its biological activity, duration of action, and potential for toxicity. This compound, with its reactive functional groups, is likely to undergo enzymatic transformation in biological systems. This whitepaper proposes three primary potential metabolic pathways:
-
Pathway A: Analogy to the Catechol Meta-Cleavage Pathway , involving hydration of the double bond followed by aldol cleavage.
-
Pathway B: Beta-Oxidation-like Pathway , involving reduction of the double bond followed by standard beta-oxidation.
-
Pathway C: Decarboxylation , a common reaction for β-keto acids.
These hypothetical pathways are constructed based on known enzymatic reactions acting on similar substrates.
Proposed Metabolic Pathways
Pathway A: Hydration and Aldol Cleavage (Analogous to Catechol Meta-Cleavage)
A plausible metabolic route for this compound is analogous to a segment of the catechol meta-cleavage pathway, which is a major mechanism for the degradation of aromatic compounds by bacteria.[1][2][3] This pathway involves the metabolism of 2-oxopent-4-enoic acid, an isomer of our compound of interest.[4][5]
The key enzymatic steps proposed for this compound are:
-
Hydration: The vinyl group (C4-C5 double bond) could be hydrated by an enoyl-CoA hydratase or a similar hydratase enzyme. This would result in the formation of 3-oxo-5-hydroxypentanoic acid.
-
Aldol Cleavage: The resulting 3-oxo-5-hydroxypentanoic acid could then be a substrate for an aldolase , which would cleave the C3-C4 bond to yield pyruvate and acetaldehyde .
Acetaldehyde could be further oxidized to acetate and subsequently enter central metabolism as acetyl-CoA.
Pathway B: Beta-Oxidation-like Pathway
Another potential metabolic route is a modified beta-oxidation pathway. Standard beta-oxidation of fatty acids involves a sequence of dehydrogenation, hydration, oxidation, and thiolysis.[6][7][8] For an unsaturated keto acid like this compound, the initial steps would likely involve the reduction of the double bond.
The proposed steps are:
-
Activation: The carboxylic acid would first be activated to its coenzyme A (CoA) thioester, forming 3-oxopent-4-enoyl-CoA. This is a prerequisite for most fatty acid metabolism.
-
Reduction of the Double Bond: The C4-C5 double bond would need to be reduced. This could be accomplished by an enoyl-CoA reductase , utilizing NADPH as a reductant, to yield 3-oxopentanoyl-CoA.
-
Beta-Oxidation: 3-oxopentanoyl-CoA could then enter the beta-oxidation spiral. A thiolase would cleave the molecule, yielding propionyl-CoA and acetyl-CoA .
Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.
Pathway C: Decarboxylation
This compound is a β-keto acid. β-keto acids are known to be susceptible to decarboxylation (loss of CO₂), which can occur spontaneously with gentle heating or be enzyme-catalyzed.[9][10][11]
-
Decarboxylation: The molecule could undergo decarboxylation to produce methyl vinyl ketone (MVK) and carbon dioxide. MVK is a reactive α,β-unsaturated ketone.[12]
-
Further Metabolism of MVK: MVK is known to be metabolized by "Old yellow enzymes" (NADPH-dependent oxidoreductases) which can reduce the double bond.[13] It can also be conjugated with glutathione, a common detoxification pathway for reactive electrophiles.
Quantitative Data Summary
As of the date of this whitepaper, no specific quantitative data (e.g., enzyme kinetics, metabolite concentrations) for the metabolism of this compound has been found in the reviewed literature. The following table provides a template for organizing such data once it becomes available through experimentation.
| Parameter | Pathway A (Hydration/Aldol Cleavage) | Pathway B (Beta-Oxidation-like) | Pathway C (Decarboxylation) |
| Enzyme | Hydratase, Aldolase | Acyl-CoA Synthetase, Enoyl-CoA Reductase, Thiolase | Decarboxylase |
| Km (mM) | Data not available | Data not available | Data not available |
| Vmax (µmol/min/mg) | Data not available | Data not available | Data not available |
| Tissue Distribution | Data not available | Data not available | Data not available |
| Key Metabolites | Pyruvate, Acetaldehyde | Propionyl-CoA, Acetyl-CoA | Methyl Vinyl Ketone |
| Metabolite Conc. (µM) | Data not available | Data not available | Data not available |
Experimental Protocols
To investigate the metabolic fate of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Metabolism using Liver Microsomes and S9 Fractions
This experiment will help determine if this compound is metabolized by phase I (e.g., cytochrome P450) and phase II (e.g., conjugation) enzymes.
Methodology:
-
Preparation of Subcellular Fractions: Prepare liver microsomes and S9 fractions from a relevant species (e.g., rat, human).
-
Incubation: Incubate this compound (e.g., at 1, 10, and 100 µM) with the liver fractions in the presence of appropriate cofactors (NADPH for phase I, UDPGA and PAPS for phase II).
-
Sample Analysis: At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction and analyze the samples by LC-MS/MS to identify and quantify the parent compound and potential metabolites.
-
Control Experiments: Include controls without cofactors and without the test compound.
In Vitro Metabolism using Hepatocytes
This experiment provides a more complete picture of hepatic metabolism, including both phase I and phase II reactions, as well as transport.
Methodology:
-
Hepatocyte Culture: Culture primary hepatocytes from the species of interest.
-
Incubation: Treat the hepatocytes with this compound at various concentrations.
-
Sample Collection: Collect both cell lysates and culture medium at different time points.
-
Analysis: Analyze the samples by LC-MS/MS for the parent compound and metabolites.
Enzyme Assays with Purified Enzymes
To confirm the involvement of specific enzymes proposed in the hypothetical pathways, assays with purified enzymes should be conducted.
Methodology:
-
Obtain Purified Enzymes: Obtain commercially available purified enzymes (e.g., enoyl-CoA hydratase, aldolase, thiolase).
-
Enzyme Assay: Perform enzyme assays by incubating the purified enzyme with this compound (or its CoA derivative) and the necessary cofactors.
-
Product Detection: Monitor the formation of the expected product over time using a suitable analytical method (e.g., spectrophotometry, HPLC, LC-MS/MS).
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for each enzymatic reaction.
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for investigating the metabolism of this compound.
Conclusion
While direct evidence for the metabolism of this compound is currently lacking, its chemical structure strongly suggests that it will be metabolized via several well-established enzymatic pathways. The proposed pathways—analogous to catechol meta-cleavage, beta-oxidation, and decarboxylation—provide a solid foundation for initiating metabolic studies. The experimental protocols outlined in this whitepaper offer a systematic approach to elucidating the metabolic fate of this compound. For drug development professionals, a thorough understanding of these potential metabolic pathways is essential for predicting the pharmacokinetic profile, assessing potential drug-drug interactions, and evaluating the safety of any parent compound that may be metabolized to this compound. Further research is warranted to validate these hypotheses and to quantify the contribution of each pathway to the overall metabolism of this molecule.
References
- 1. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxopent-4-enoic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Oxopent-4-enoate | C5H5O3- | CID 9543147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Decarboxylation of 3-Ketoacids Yields Ketones | Ambeed [ambeed.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 12. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
The Metabolic Crossroads: 3-Oxopent-4-enoic Acid as a Key Intermediate in Xenobiotic Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopent-4-enoic acid is a pivotal, yet transient, metabolic intermediate primarily recognized for its role in the bacterial degradation of aromatic compounds. This technical guide provides a comprehensive overview of its function, the enzymatic reactions governing its turnover, and the experimental methodologies used for its study. By presenting detailed quantitative data, experimental protocols, and pathway visualizations, this document serves as a critical resource for professionals in biochemistry, microbiology, and drug development interested in xenobiotic metabolism.
Introduction
The metabolism of aromatic compounds, many of which are environmental pollutants or xenobiotics, is a fundamental process in microbial ecosystems. A key strategy for the aerobic degradation of these molecules is the meta-cleavage pathway, which involves the ring fission of catecholic intermediates. Within this pathway, this compound emerges as a crucial, short-lived intermediate, linking the upper stages of aromatic ring cleavage to the central carbon metabolism. Understanding the enzymatic control of this compound formation and degradation is essential for applications in bioremediation, industrial biocatalysis, and for predicting the metabolic fate of aromatic drug compounds.
The meta-Cleavage Pathway and the Role of this compound
The primary context for the metabolic activity of this compound is the meta-cleavage pathway for the degradation of catechols. This pathway is initiated by the dioxygenolytic cleavage of the aromatic ring, leading to the formation of a linear, unsaturated aldehyde. In the case of catechol degradation, this product is 2-hydroxymuconic semialdehyde.
The immediate precursor to this compound is 2-hydroxypent-2,4-dienoate, which is in tautomeric equilibrium with 3-oxopent-4-enoate. 2-Hydroxypent-2,4-dienoate is formed from 4-oxalocrotonate by the action of 4-oxalocrotonate decarboxylase. The subsequent hydration of 2-hydroxypent-2,4-dienoate is catalyzed by 2-oxopent-4-enoate hydratase, yielding 4-hydroxy-2-oxovalerate. This product is then cleaved by 4-hydroxy-2-oxovalerate aldolase into pyruvate and acetaldehyde, which are readily assimilated into central metabolic pathways.
Enzymology of this compound Metabolism
The turnover of this compound is governed by a series of highly specific enzymes. The key enzymes and their known kinetic properties are summarized below.
4-Oxalocrotonate Decarboxylase (EC 4.1.1.77)
This enzyme catalyzes the decarboxylation of 4-oxalocrotonate to produce 2-hydroxypent-2,4-dienoate, the direct precursor to this compound. While specific kinetic data for this enzyme is not extensively reported in the literature, its activity is crucial for the flux of metabolites into this stage of the pathway.
2-Oxopent-4-enoate Hydratase (EC 4.2.1.80)
This enzyme is responsible for the hydration of 2-hydroxypent-2,4-dienoate to 4-hydroxy-2-oxovalerate. It is a critical enzyme as it channels the unstable dienoate intermediate towards further metabolism.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism | Reference |
| 2-Oxopent-4-enoate Hydratase | 2-Hydroxypent-2,4-dienoate | 30 | 120 | Pseudomonas putida | [1] |
4-Hydroxy-2-oxovalerate Aldolase (EC 4.1.3.39)
This aldolase cleaves 4-hydroxy-2-oxovalerate into pyruvate and acetaldehyde. It represents the final step in this branch of the meta-cleavage pathway, connecting it to central carbon metabolism.
| Enzyme | Substrate | Km (µM) | Source Organism | Reference |
| 4-Hydroxy-2-oxovalerate Aldolase | 4-Hydroxy-2-oxopentanoate | 41 | Thermus thermophilus | [1] |
Experimental Protocols
Enzyme Assay for 2-Oxopent-4-enoate Hydratase
This protocol is adapted from the methods described for the characterization of the enzyme from Pseudomonas putida. [1]
Principle: The activity of 2-oxopent-4-enoate hydratase is determined by monitoring the decrease in absorbance at 265 nm, which corresponds to the consumption of the substrate, 2-hydroxypent-2,4-dienoate.
Reagents:
-
1 M Tris-HCl buffer, pH 7.0
-
1 M MgSO4
-
2-Hydroxypent-2,4-dienoate solution (substrate)
-
Purified 2-oxopent-4-enoate hydratase enzyme preparation
Procedure:
-
Prepare a standard reaction mixture in a quartz cuvette containing:
-
10 mM Tris-HCl, pH 7.0
-
3.3 mM MgSO4
-
-
Add a known concentration of 2-hydroxypent-2,4-dienoate (e.g., to a final concentration of 30 µM).
-
Initiate the reaction by adding a small volume of the purified enzyme solution.
-
Immediately monitor the decrease in absorbance at 265 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Due to its transient nature, direct quantification of this compound in biological samples is challenging. The following is a proposed HPLC method based on general protocols for organic acid analysis, which would require optimization for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of a polar organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5).
Procedure:
-
Sample Preparation: Biological samples (e.g., cell lysates, culture supernatants) should be deproteinized (e.g., by acid precipitation or ultrafiltration) and filtered through a 0.22 µm filter.
-
Chromatography:
-
Inject the prepared sample onto the C18 column.
-
Elute with a linear gradient of the organic solvent.
-
Monitor the eluent at a wavelength of approximately 210 nm.
-
-
Quantification:
-
Prepare a standard curve using a synthesized or commercially available standard of this compound.
-
Quantify the concentration in the sample by comparing the peak area to the standard curve.
-
Broader Metabolic Context and Future Directions
Currently, the known metabolic role of this compound is confined to the degradation of aromatic compounds in bacteria. Its high reactivity and transient nature suggest that it is unlikely to accumulate to high concentrations or participate in other major metabolic pathways.
Future research in this area could focus on:
-
Characterization of Novel Enzymes: Investigating the diversity and kinetics of 2-oxopent-4-enoate hydratases and related enzymes from various microorganisms.
-
Metabolic Engineering: Modifying the meta-cleavage pathway in engineered microorganisms for enhanced bioremediation of aromatic pollutants or for the production of valuable chemicals.
-
Drug Metabolism Studies: Assessing the potential for aromatic drug candidates to be metabolized via pathways that generate reactive intermediates like this compound.
Conclusion
This compound, while a fleeting intermediate, plays a critical role in the metabolic breakdown of aromatic compounds. A thorough understanding of the enzymes that govern its formation and degradation is paramount for advancing our knowledge of xenobiotic metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to further explore the significance of this metabolic crossroads.
Methodological & Application
Synthesis of 3-oxopent-4-enoic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 3-oxopent-4-enoic acid, a valuable building block in organic synthesis. This document outlines a two-step synthetic route, commencing with the formation of ethyl 3-oxopent-4-enoate, followed by its hydrolysis to yield the target carboxylic acid.
Introduction
This compound is a bifunctional molecule containing both a ketone and a carboxylic acid, with a terminal alkene. This arrangement of functional groups makes it a versatile precursor for the synthesis of a variety of more complex molecules, including heterocycles and other biologically relevant scaffolds. While specific applications in drug development are not extensively documented in publicly available literature, its structural motifs suggest potential for use in the synthesis of enzyme inhibitors, signaling pathway modulators, or as a fragment for lead optimization in medicinal chemistry.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the acylation of an ethyl acetoacetate enolate with acryloyl chloride to form ethyl 3-oxopent-4-enoate. The subsequent step is the alkaline hydrolysis of the ester to yield the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-oxopent-4-enoate
This protocol is adapted from a patented procedure and describes the acylation of the magnesium enolate of ethyl acetoacetate.[1]
Materials:
-
Ethyl acetoacetate magnesium enolate
-
Triethylamine
-
Acryloyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
1N Hydrochloric acid (HCl)
-
Sodium sulfate, anhydrous
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Ice-water bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a nitrogen-purged round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend ethyl acetoacetate magnesium enolate (0.1 mol) in anhydrous tetrahydrofuran (350 mL).
-
To this suspension, add triethylamine (0.12 mol).
-
From the dropping funnel, add acryloyl chloride (0.204 mol) dropwise over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture using an ice-water bath.
-
Hydrolyze the cooled mixture by the slow addition of 1N HCl (75 mL).
-
Separate the organic and aqueous phases.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
Expected Outcome:
The product, ethyl 3-oxopent-4-enoate, is obtained as a liquid. The reported yield is approximately 57% with a purity of 95.8%.[1]
Data Presentation:
| Parameter | Value | Reference |
| Yield | 57% | [1] |
| Purity | 95.8% | [1] |
| Boiling Point | 78-80 °C at 18 mbar | [1] |
Step 2: Synthesis of this compound via Hydrolysis
This is a general procedure for the alkaline hydrolysis of a β-keto ester. The specific conditions may require optimization for this substrate.
Materials:
-
Ethyl 3-oxopent-4-enoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol (optional, to aid solubility)
-
Hydrochloric acid (HCl), concentrated or 1N
-
Ethyl acetate or Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate or Sodium sulfate, anhydrous
-
Standard glassware for organic synthesis
-
pH paper or pH meter
Procedure:
-
Dissolve ethyl 3-oxopent-4-enoate in a suitable amount of water (and ethanol if necessary).
-
Add a stoichiometric excess (e.g., 1.1-1.5 equivalents) of NaOH or KOH.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or chromatography if necessary.
Data Presentation:
| Property | Value |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
Note: Specific yield and spectroscopic data for the hydrolysis step were not found in the searched literature and would need to be determined experimentally.
Characterization
The synthesized compounds should be characterized using standard analytical techniques.
Ethyl 3-oxopent-4-enoate:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, ketone carbonyl, C=C double bond).
-
Mass Spectrometry (MS): To determine the molecular weight.
This compound:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the final structure and the disappearance of the ethyl ester signals.
-
Infrared (IR) Spectroscopy: To observe the appearance of the carboxylic acid O-H stretch and the shift in the carbonyl stretching frequencies.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Logical Workflow for Synthesis and Characterization
References
Application Note: Laboratory Preparation of 3-Oxopent-4-enoic Acid
Introduction
3-Oxopent-4-enoic acid is a bifunctional molecule containing both a β-keto acid and a vinyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and as a precursor in the development of novel pharmaceutical agents. Its structure allows for a variety of chemical transformations, including Michael additions, cycloadditions, and modifications of the carboxylic acid and ketone moieties. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound, designed for researchers and professionals in organic chemistry and drug development.
Principle of the Method
The synthesis of this compound can be effectively achieved through a two-step process starting from a readily available malonic acid monoester, such as mono-ethyl malonate. The general strategy involves the acylation of the malonic ester enolate with acryloyl chloride, followed by acidic hydrolysis and decarboxylation of the resulting acyl-malonic ester intermediate. This method is a variation of the well-established malonic ester synthesis, which is a versatile tool for the preparation of carboxylic acids.[1]
The key steps are:
-
Enolate Formation and Acylation: Mono-ethyl malonate is treated with a strong base to form the corresponding enolate. This nucleophilic enolate is then reacted with acryloyl chloride in an acylation reaction to yield diethyl 2-acryloylmalonate.
-
Hydrolysis and Decarboxylation: The resulting β-keto diester is subjected to acidic hydrolysis, which cleaves the ester groups to form the corresponding dicarboxylic acid. Subsequent heating promotes decarboxylation to afford the final product, this compound.
Experimental Protocols
Materials and Reagents:
-
Mono-ethyl malonate
-
Magnesium ethoxide
-
Acryloyl chloride
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Hydrochloric acid (concentrated and dilute)
-
Sodium sulfate (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and distillation
-
pH indicator paper
-
NMR spectrometer (for product characterization)
-
Infrared spectrometer (for product characterization)
-
Mass spectrometer (for product characterization)
Protocol 1: Synthesis of Ethyl 2-acryloyl-3-oxobutanoate
This protocol is adapted from general procedures for the acylation of malonic esters.
-
Preparation of the Magnesium Enolate: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, suspend magnesium ethoxide (1.1 equivalents) in anhydrous diethyl ether (150 mL).
-
To this suspension, add mono-ethyl malonate (1.0 equivalent) dissolved in anhydrous toluene (50 mL) dropwise over 30 minutes at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2 hours to ensure complete formation of the magnesium enolate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Dissolve acryloyl chloride (1.05 equivalents) in anhydrous diethyl ether (50 mL) and add it dropwise to the cooled enolate suspension over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-acryloyl-3-oxobutanoate.
Protocol 2: Hydrolysis and Decarboxylation to this compound
-
Acidic Hydrolysis: To the crude ethyl 2-acryloyl-3-oxobutanoate from the previous step, add a 3 M solution of hydrochloric acid (150 mL).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Decarboxylation and Isolation: Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
| Parameter | Expected Value |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | (Predicted) ~100-110 °C at reduced pressure |
| Overall Yield | 40-60% (Estimated based on similar syntheses) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 12.1 (br s, 1H, COOH), 6.4-6.2 (m, 2H, CH=CH₂), 5.9 (dd, 1H, CH=CH₂), 3.6 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 202.0 (C=O, ketone), 175.0 (C=O, acid), 136.0 (CH=CH₂), 129.0 (CH=CH₂), 45.0 (CH₂) |
| IR (thin film, cm⁻¹) | 3300-2500 (br, O-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1620 (C=C) |
Note: Spectroscopic data are predicted and may vary based on experimental conditions and solvent.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of this compound.
Discussion
The proposed synthesis offers a practical and scalable route to this compound. The use of a malonic ester as the starting material is advantageous due to its commercial availability and the reliability of the acylation and decarboxylation steps. The choice of magnesium ethoxide as the base for enolate formation is crucial for driving the reaction to completion.
Care must be taken during the addition of acryloyl chloride, as it is a reactive and moisture-sensitive reagent. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and side reactions. The final purification by vacuum distillation or column chromatography is necessary to obtain the product in high purity, suitable for subsequent applications in research and drug development.
Characterization of the final product should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity. The expected spectroscopic data provided in the table can be used as a reference for product verification.
Safety Precautions
-
Acryloyl chloride is highly corrosive, flammable, and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diethyl ether and toluene are highly flammable solvents. Ensure that all heating is done using a heating mantle and that there are no open flames in the vicinity.
-
Magnesium ethoxide is a moisture-sensitive and flammable solid. Handle it under an inert atmosphere.
-
Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
Always perform reactions in a well-ventilated fume hood.
References
Synthetic Protocols for 3-Oxopent-4-enoic Acid: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the organic synthesis of 3-oxopent-4-enoic acid, a valuable building block in the development of novel therapeutics and functional materials. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a bifunctional molecule containing both a β-keto acid and a vinyl group. This unique combination of functional groups makes it a versatile precursor for a variety of more complex molecular architectures through reactions such as Michael additions, conjugate additions, and various cyclizations. Its synthesis is of significant interest to the chemical and pharmaceutical industries. This application note details a two-step synthetic pathway, beginning with the formation of an ester precursor, ethyl 3-oxopent-4-enoate, followed by its hydrolysis to the target acid.
Data Presentation
The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound. Please note that the yield for the first step is an estimate based on similar acylation reactions, as a specific literature protocol for this exact transformation could not be accessed.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| 1 | Acylation | Ethyl acetoacetate | Sodium hydride (NaH), n-Butyllithium (n-BuLi), Acryloyl chloride | Tetrahydrofuran (THF) | -78 to 0 | 2-3 | Ethyl 3-oxopent-4-enoate | 60-70 (estimated) |
| 2 | Saponification | Ethyl 3-oxopent-4-enoate | Sodium hydroxide (NaOH) | Methanol/Water | 25 (Room Temp.) | 4-6 | This compound | >95 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-oxopent-4-enoate
This protocol describes the acylation of ethyl acetoacetate to form the ester precursor of the target molecule. This is a representative procedure based on standard organic synthesis methodologies for C-acylation of β-keto esters.
Materials:
-
Ethyl acetoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Acryloyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Enolate: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) to the stirred THF.
-
Slowly add ethyl acetoacetate (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Allow the solution to stir for an additional 30 minutes.
-
Acylation: Slowly add acryloyl chloride (1.0 equivalent) dropwise to the dianion solution at -78 °C. The reaction mixture is typically stirred for 1-2 hours at this temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure ethyl 3-oxopent-4-enoate.
Protocol 2: Synthesis of this compound (Saponification)
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 3-oxopent-4-enoate
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis: Dissolve ethyl 3-oxopent-4-enoate in a mixture of methanol and 1 M aqueous sodium hydroxide solution in a round-bottom flask.
-
Stir the resulting mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Acidification and Extraction: Upon completion, acidify the reaction mixture to a pH of approximately 2 by the careful addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of ethyl 3-oxopent-4-enoate.
Caption: Workflow for the saponification to this compound.
Application Notes and Protocols for Michael Addition Reactions with 3-Oxopent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Michael addition reactions with 3-oxopent-4-enoic acid and its derivatives. This class of reactions is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a wide array of functionalized molecules with significant potential in medicinal chemistry and drug development.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis.[1][2] this compound and its esters are versatile Michael acceptors, featuring a vinyl ketone moiety that is susceptible to attack by a variety of soft nucleophiles, including carbon nucleophiles (e.g., malonates, nitroalkanes), nitrogen nucleophiles (aza-Michael addition), and sulfur nucleophiles (thia-Michael addition).[3][4] The resulting adducts are valuable intermediates for the synthesis of complex molecules, including γ-keto acids and esters, which are precursors to various heterocyclic compounds and pharmacologically active agents.[5][6]
Reaction Mechanism and Stereochemistry
The Michael addition reaction is initiated by the attack of a nucleophile (Michael donor) on the β-carbon of the α,β-unsaturated system of this compound or its ester (Michael acceptor). This attack is favored due to the electron-withdrawing nature of the conjugated keto and carboxyl groups, which polarizes the carbon-carbon double bond. The reaction proceeds through an enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct.[1][2]
The stereochemical outcome of the Michael addition can often be controlled through the use of chiral catalysts, auxiliaries, or reagents, leading to the formation of enantiomerically enriched products. This is of particular importance in drug development, where the chirality of a molecule can significantly impact its biological activity.
Caption: General mechanism of the Michael addition to a 3-oxopent-4-enoate.
Applications in Drug Development
The products of Michael additions with this compound derivatives are valuable scaffolds in drug discovery. The resulting γ-keto acids and esters can be further elaborated to synthesize a variety of heterocyclic systems, such as pyrrolidines, piperidines, and lactones, which are common motifs in many biologically active compounds. Furthermore, the introduction of diverse nucleophiles allows for the generation of compound libraries with a wide range of functional groups, facilitating structure-activity relationship (SAR) studies.
Experimental Protocols
The following section provides detailed protocols for the Michael addition of various nucleophiles to this compound derivatives.
Protocol 1: Organocatalytic Enantioselective Michael Addition of Nitroalkanes
This protocol is adapted from the highly enantioselective Michael addition of nitroalkanes to 4-oxo-enoates, which are structurally similar to 3-oxopent-4-enoates.[5]
Objective: To synthesize chiral γ-nitro-α-keto esters with high enantioselectivity.
Materials:
-
Ethyl 3-oxopent-4-enoate (Michael Acceptor)
-
Nitroalkane (e.g., nitromethane, nitroethane) (Michael Donor)
-
Chiral bifunctional thiourea or squaramide catalyst
-
Toluene (or other suitable aprotic solvent)
-
4 Å Molecular Sieves
-
Trifluoroacetic acid (TFA) (optional co-catalyst)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
To a dried reaction vial containing a magnetic stir bar, add the chiral catalyst (5-10 mol%).
-
Add ethyl 3-oxopent-4-enoate (1.0 equiv) and the nitroalkane (1.5-2.0 equiv).
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M).
-
If required, add the co-catalyst (e.g., TFA, 5-10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Quantitative Data (Representative):
| Entry | Nitroalkane | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Nitromethane | 10 | 25 | 24 | 92 | 95 |
| 2 | Nitroethane | 10 | 25 | 36 | 88 | 92 |
| 3 | Nitropropane | 10 | 0 | 48 | 85 | 90 |
Data is illustrative and based on analogous reactions with 4-oxo-enoates.[5]
Protocol 2: Thia-Michael Addition of Thiols
This protocol outlines the conjugate addition of thiols to this compound esters.
Objective: To synthesize γ-thio-α-keto esters.
Materials:
-
Ethyl 3-oxopent-4-enoate (Michael Acceptor)
-
Thiol (e.g., thiophenol, benzyl thiol) (Michael Donor)
-
Base (e.g., triethylamine (Et₃N), DBU) or no catalyst for reactive thiols
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
Dissolve ethyl 3-oxopent-4-enoate (1.0 equiv) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the thiol (1.1 equiv).
-
If a base is required, add it dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the thia-Michael adduct.
Quantitative Data (Representative):
| Entry | Thiol | Base | Time (h) | Yield (%) |
| 1 | Thiophenol | Et₃N | 2 | 95 |
| 2 | Benzyl thiol | DBU | 4 | 91 |
| 3 | Ethanethiol | None | 12 | 85 |
Yields are representative and may vary depending on the specific substrates and conditions.
Protocol 3: Aza-Michael Addition of Amines
This protocol describes the conjugate addition of amines to this compound esters.
Objective: To synthesize γ-amino-α-keto esters.
Materials:
-
Ethyl 3-oxopent-4-enoate (Michael Acceptor)
-
Amine (e.g., aniline, benzylamine) (Michael Donor)
-
Solvent (e.g., Methanol, Acetonitrile)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
In a reaction vial, dissolve ethyl 3-oxopent-4-enoate (1.0 equiv) in the chosen solvent.
-
Add the amine (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the aza-Michael adduct.
Quantitative Data (Representative):
| Entry | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Methanol | 25 | 12 | 88 |
| 2 | Benzylamine | Acetonitrile | 40 | 8 | 92 |
| 3 | Morpholine | Methanol | 25 | 6 | 95 |
Yields are representative and can be influenced by the nucleophilicity of the amine and reaction conditions.
Protocol 4: Michael Addition of Carbon Nucleophiles (Malonates)
This protocol details the addition of a soft carbon nucleophile, such as diethyl malonate, to this compound esters.
Objective: To synthesize functionalized γ-keto esters with a new carbon-carbon bond.
Materials:
-
Ethyl 3-oxopent-4-enoate (Michael Acceptor)
-
Diethyl malonate (Michael Donor)
-
Sodium ethoxide (NaOEt) in Ethanol (Base)
-
Ethanol (Solvent)
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate (1.1 equiv) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C to generate the enolate.
-
Add a solution of ethyl 3-oxopent-4-enoate (1.0 equiv) in ethanol dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Neutralize the reaction mixture with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired Michael adduct.
Quantitative Data (Representative):
| Entry | Michael Donor | Base | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaOEt | 6 | 85 |
| 2 | Ethyl acetoacetate | NaOEt | 4 | 88 |
| 3 | 1,3-Cyclohexanedione | NaOEt | 8 | 82 |
Yields are illustrative and depend on the specific malonate-type compound and reaction conditions.
Visualization of Experimental Workflow
References
- 1. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 2. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes: Use of 3-oxopent-4-enoic Acid as a Michael Acceptor
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application and Protocols for 3-oxopent-4-enoic Acid as a Michael Acceptor
Introduction
This compound is a small organic molecule with the potential to act as a Michael acceptor. Its structure, featuring an α,β-unsaturated carbonyl system, makes it susceptible to nucleophilic attack, a characteristic central to the Michael addition reaction. This property is of significant interest in chemical biology and drug development, particularly for the design of covalent inhibitors that can form stable bonds with biological targets, often leading to prolonged or irreversible inhibition.
The vinyl ketone moiety within this compound serves as the electrophilic "warhead," capable of reacting with nucleophilic residues on proteins, most notably the thiol group of cysteine. This targeted covalent modification can be a powerful strategy to modulate the activity of enzymes and other proteins involved in disease processes.
Principle of Michael Addition
The core reactivity of this compound as a Michael acceptor is depicted in the following reaction scheme. A nucleophile, typically from a cysteine residue within a protein's active or allosteric site, attacks the β-carbon of the α,β-unsaturated system. This leads to the formation of a covalent bond and a stable adduct.
Caption: General scheme of a Michael addition reaction.
Potential Applications in Research and Drug Development
While specific literature on the application of this compound is limited, its structural motifs suggest potential utility in the following areas:
-
Covalent Enzyme Inhibition: Targeting enzymes with a reactive cysteine in their active site. This is a common strategy for inhibiting various enzyme classes, including proteases, kinases, and phosphatases.
-
Chemical Probe Development: Use as a scaffold to develop activity-based probes for identifying and profiling the activity of specific enzymes within complex biological samples.
-
Covalent Drug Discovery: Serving as a starting point or a fragment for the design of novel covalent therapeutics. The reactivity of the vinyl ketone can be tuned through synthetic modifications to optimize potency and selectivity.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the reactivity and biological effects of this compound. These are based on standard methodologies used for characterizing Michael acceptors.
In Vitro Reactivity Assay with a Model Thiol (e.g., Glutathione)
This protocol assesses the intrinsic reactivity of this compound with a biologically relevant thiol.
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ellman's reagent (DTNB)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of glutathione in PBS.
-
In a 96-well plate, add PBS to a final volume of 200 µL.
-
Add glutathione to a final concentration of 100 µM.
-
Initiate the reaction by adding this compound to a final concentration of 1 mM.
-
Incubate the plate at room temperature, with readings taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, measure the remaining free thiol concentration using Ellman's reagent according to the manufacturer's protocol.
-
Calculate the rate of reaction by monitoring the decrease in free thiol concentration over time.
Enzyme Inhibition Assay
This protocol can be used to determine the inhibitory potential of this compound against a target enzyme containing a reactive cysteine.
Materials:
-
Purified target enzyme
-
This compound
-
Substrate for the target enzyme
-
Assay buffer specific for the target enzyme
-
Detection reagent for the product of the enzymatic reaction
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer and the purified enzyme to the desired final concentrations.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a time that allows for linear product formation in the control wells.
-
Stop the reaction and measure the product formation using the appropriate detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for an enzyme inhibition assay.
Data Presentation
Quantitative data from the experiments described above should be summarized in clear, structured tables for easy comparison.
Table 1: Reactivity of this compound with Glutathione
| Time (minutes) | Remaining GSH (%) |
| 0 | 100 |
| 5 | [Data] |
| 15 | [Data] |
| 30 | [Data] |
| 60 | [Data] |
Table 2: Inhibition of Target Enzyme by this compound
| Compound Concentration (µM) | % Inhibition |
| 0.1 | [Data] |
| 1 | [Data] |
| 10 | [Data] |
| 100 | [Data] |
| IC50 (µM) | [Calculated Value] |
Potential Signaling Pathway Modulation
Given its reactivity towards cysteine residues, this compound could potentially modulate signaling pathways that are regulated by cysteine-containing proteins. One such example is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Keap1 contains several reactive cysteines that, when modified by electrophiles, lead to the stabilization and activation of the transcription factor Nrf2.
Caption: Hypothetical modulation of the Keap1-Nrf2 pathway.
Conclusion
This compound represents a molecule with the potential for use as a Michael acceptor in various research and drug discovery applications. The provided protocols offer a starting point for its characterization. Further studies are warranted to explore its specific biological targets and therapeutic potential.
Disclaimer: The information provided in this document is for research purposes only. The biological activities and safety profile of this compound have not been extensively studied. Appropriate safety precautions should be taken when handling this compound.
Application Notes and Protocols for the Enzymatic Synthesis of 3-Oxopent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed chemoenzymatic synthesis of 3-oxopent-4-enoic acid, a valuable building block in medicinal chemistry and drug development. As no direct, single-enzyme synthesis for this compound has been documented in publicly available literature, a plausible two-step enzymatic cascade is presented. This approach leverages the catalytic capabilities of a promiscuous aldolase for carbon-carbon bond formation, followed by the oxidation of the resulting secondary alcohol by a non-enantioselective alcohol dehydrogenase. This application note includes detailed experimental protocols, hypothetical quantitative data for reaction optimization, and visualizations of the proposed enzymatic pathway and experimental workflow.
Introduction
This compound is a reactive ketoacid with potential applications as a precursor in the synthesis of various pharmaceutical compounds and bioactive molecules. Its structure, featuring both a ketone and a terminal alkene, makes it a versatile synthon. Traditional chemical synthesis of such molecules can involve harsh reagents and multiple protection/deprotection steps. Biocatalysis offers a green and efficient alternative, utilizing the high selectivity and mild reaction conditions of enzymes. This document outlines a proposed enzymatic route for the synthesis of this compound.
Proposed Enzymatic Pathway
A two-step enzymatic cascade is proposed for the synthesis of this compound from simple, commercially available starting materials: acetaldehyde and pyruvic acid.
Step 1: Aldol Addition
The first step involves an aldol addition reaction between acetaldehyde and pyruvate to form 4-hydroxy-3-oxopentanoic acid. This reaction can be catalyzed by a promiscuous aldolase, such as a pyruvate aldolase, which is known to accept a variety of aldehydes as substrates.
Step 2: Oxidation
The second step is the oxidation of the secondary alcohol in 4-hydroxy-3-oxopentanoic acid to a ketone, yielding the final product, this compound. A non-enantioselective alcohol dehydrogenase (ADH) is proposed for this step to ensure the complete conversion of the racemic alcohol intermediate.[1][2][3] The use of an ADH that can tolerate unsaturated alcohols is crucial.[2]
Experimental Protocols
Materials and Reagents
-
Pyruvate Aldolase (e.g., from E. coli, commercially available or expressed)
-
Alcohol Dehydrogenase (e.g., from Sphingobium yanoikuyae, non-enantioselective)[1][3]
-
Acetaldehyde
-
Sodium Pyruvate
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
NADH Regeneration System (e.g., glucose, glucose dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.5)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and equipment (bioreactor, centrifuge, rotary evaporator, chromatography columns)
-
Analytical instruments (HPLC, GC-MS, NMR)
Protocol 1: Enzymatic Synthesis of 4-Hydroxy-3-oxopentanoic Acid (Intermediate)
-
Reaction Setup:
-
In a temperature-controlled bioreactor, prepare a 1 L reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5).
-
Add sodium pyruvate to a final concentration of 200 mM.
-
Add acetaldehyde to a final concentration of 250 mM.
-
Add Pyruvate Aldolase to a final concentration of 10 U/mL.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 30°C.
-
Stir the mixture at 200 rpm.
-
Monitor the reaction progress by taking aliquots every hour and analyzing by HPLC for the formation of 4-hydroxy-3-oxopentanoic acid.
-
-
Reaction Work-up:
-
Once the reaction has reached completion (typically after 12-24 hours), terminate the reaction by adding an equal volume of cold ethyl acetate to precipitate the enzyme.
-
Centrifuge the mixture at 5000 x g for 20 minutes to pellet the precipitated enzyme.
-
Separate the aqueous and organic layers. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 4-hydroxy-3-oxopentanoic acid.
-
Purify the intermediate by silica gel column chromatography if necessary.
-
Protocol 2: Enzymatic Oxidation to this compound (Final Product)
-
Reaction Setup:
-
In a clean bioreactor, dissolve the purified 4-hydroxy-3-oxopentanoic acid in 1 L of 100 mM potassium phosphate buffer (pH 7.5) to a final concentration of 100 mM.
-
Add NAD⁺ to a final concentration of 1 mM.
-
Add the components of the NADH regeneration system (e.g., 150 mM glucose and 5 U/mL glucose dehydrogenase).
-
Add the non-enantioselective Alcohol Dehydrogenase to a final concentration of 20 U/mL.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 37°C.
-
Stir the mixture at 200 rpm.
-
Monitor the formation of this compound using HPLC or GC-MS.
-
-
Product Isolation and Purification:
-
Upon reaction completion (typically 8-16 hours), acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract the product with three equal volumes of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the final product by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient.
-
Characterize the purified this compound by NMR and mass spectrometry.
-
Data Presentation
Table 1: Hypothetical Optimization of Aldol Addition Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature (°C) | 25 | 30 | 37 | 45 |
| Yield of Intermediate (%) | 65 | 85 | 78 | 55 |
| pH | 6.5 | 7.0 | 7.5 | 8.0 |
| Yield of Intermediate (%) | 70 | 82 | 85 | 81 |
| Pyruvate:Acetaldehyde Ratio | 1:1 | 1:1.25 | 1:1.5 | 1:2 |
| Yield of Intermediate (%) | 75 | 83 | 85 | 80 |
Table 2: Hypothetical Optimization of Oxidation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature (°C) | 30 | 37 | 45 | 50 |
| Yield of Product (%) | 72 | 92 | 85 | 70 |
| pH | 7.0 | 7.5 | 8.0 | 8.5 |
| Yield of Product (%) | 80 | 92 | 88 | 82 |
| NAD⁺ Concentration (mM) | 0.5 | 1.0 | 1.5 | 2.0 |
| Yield of Product (%) | 85 | 92 | 91 | 90 |
Visualizations
Caption: Proposed two-step enzymatic cascade for the synthesis of this compound.
Caption: Experimental workflow for the chemoenzymatic synthesis of this compound.
References
Application Notes and Protocols for the Analytical Detection of 3-Oxopent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopent-4-enoic acid is an oxo-carboxylic acid with significance in various biological and chemical processes. Accurate and sensitive detection of this molecule is crucial for understanding its role in metabolic pathways, for its potential as a biomarker, and in the development of therapeutic agents. These application notes provide detailed protocols for the detection and quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, protocols for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectrophotometry are outlined.
Analytical Methods Overview
The selection of an appropriate analytical method for this compound depends on the sample matrix, the required sensitivity, and the desired level of structural confirmation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for quantifying relatively high concentrations of the analyte. Derivatization is often not required, simplifying sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly for volatile compounds. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers excellent sensitivity and selectivity, making it ideal for detecting trace amounts of the analyte in complex biological matrices. Derivatization can be employed to enhance ionization efficiency and chromatographic retention.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for unambiguous structure elucidation and can be used for quantitative analysis (qNMR).
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: A simple and rapid method for preliminary analysis and quantification, based on the absorbance of the α,β-unsaturated keto-acid chromophore.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analytical methods described. It is important to note that these values are based on the analysis of structurally similar short-chain keto acids and organic acids and should be considered as a reference. Method validation is required for specific matrices.
Table 1: HPLC-UV Quantitative Data
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.13 - 0.33 mM |
| Limit of Quantification (LOQ) | 0.5 - 1.0 mM |
| Linearity Range | 0.5 - 50 mM |
| Correlation Coefficient (r²) | >0.995 |
Data based on a validated HPLC-UV method for short-chain fatty acids.[2]
Table 2: GC-MS Quantitative Data (with Derivatization)
| Parameter | Representative Value |
| Limit of Detection (LOD) | 3 - 272 ng/mL |
| Recovery | 100 - 111% |
| Correlation Coefficient (r²) | 0.9874 - 0.9994 |
Data based on a validated GC-MS method for organic acids.[3][4]
Table 3: LC-MS/MS Quantitative Data
| Parameter | Representative Value |
| Lower Limit of Quantification (LLOQ) | 0.156 µg/mL |
| Linearity Range | 0.156 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥0.998 |
Data based on a validated LC-MS/MS method for 3-oxopentanoic acid.[5]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes the analysis of this compound using reverse-phase HPLC with UV detection.
1. Sample Preparation:
-
Aqueous Samples:
-
Filter the sample through a 0.45 µm syringe filter.
-
Acidify the sample to a pH below 2 with a suitable acid (e.g., phosphoric acid) to ensure the carboxylic acid is in its protonated form, which improves retention on a reverse-phase column.[2]
-
-
Biological Fluids (e.g., Plasma, Urine):
-
Perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase, filter, and inject.
-
2. HPLC-UV Instrumental Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of an acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 210 nm for the carboxylic acid chromophore.[2] Due to the presence of the α,β-unsaturated ketone system, a second wavelength around 220-260 nm could also be monitored.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a standard.
-
Quantify the analyte using a calibration curve prepared from standards of known concentrations.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the derivatization of this compound to increase its volatility for GC-MS analysis. Silylation is a common derivatization method for carboxylic acids.
1. Sample Preparation and Derivatization:
-
Extraction:
-
For aqueous samples, perform a liquid-liquid extraction with an organic solvent like ethyl acetate after acidifying the sample to pH ~2.
-
For biological samples, follow the protein precipitation and extraction steps as described in the HPLC protocol.
-
-
Derivatization (Silylation):
-
Evaporate the organic extract to complete dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
-
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification.
3. Data Analysis:
-
Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.
-
For quantification, use a calibration curve prepared from derivatized standards. An internal standard should be used for improved accuracy.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive method for the detection of this compound, particularly in complex biological matrices.
1. Sample Preparation:
-
Follow the sample preparation steps for biological fluids as described in the HPLC-UV protocol (protein precipitation, evaporation, reconstitution).
-
Derivatization is optional but can improve sensitivity. If derivatization is performed, reagents targeting the carboxylic acid group, such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC, can be used.[6][7]
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
Use a gradient elution program optimized for the separation of the analyte from matrix components.
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be specific fragments. These transitions need to be determined by infusing a standard of this compound.
3. Data Analysis:
-
Quantify this compound using the area ratio of the analyte to an internal standard against a calibration curve.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for the structural characterization of this compound using ¹H and ¹³C NMR.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.[8]
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals would include vinyl protons, a methylene group adjacent to a carbonyl, and a carboxylic acid proton (which may be broad and exchangeable).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals would include carbons of the vinyl group, the methylene group, the ketone carbonyl, and the carboxylic acid carbonyl.
-
-
2D NMR (Optional):
-
Techniques like COSY and HSQC can be used to confirm the connectivity of protons and carbons, respectively.
-
3. Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons for each signal.
-
Assign the chemical shifts to the corresponding atoms in the this compound structure.
Protocol 5: UV-Vis Spectrophotometry
This protocol is for the basic characterization and quantification of this compound based on its UV absorbance.
1. Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, methanol, or water).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
2. UV-Vis Data Acquisition:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Scan Range: Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For an α,β-unsaturated ketone, the λmax for the π → π* transition is expected to be in the range of 215-250 nm.[9]
-
Measurement: Measure the absorbance of the standards and samples at the determined λmax.
3. Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve, using the Beer-Lambert law.
References
- 1. 25. The ultraviolet spectra of some αβ-unsaturated carbonyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
Application Note: Quantitative Analysis of 3-oxopent-4-enoic Acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-oxopent-4-enoic acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in negative electrospray ionization mode, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this short-chain oxo-fatty acid in a biological matrix.
Introduction
This compound is a short-chain fatty acid whose presence and concentration in biological systems can be of interest in various research areas, including metabolism and disease biomarker discovery. Accurate and reliable quantification of this analyte is crucial for understanding its physiological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for analyzing such compounds in complex biological matrices like plasma. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): 3-oxopentanoic acid (or a stable isotope-labeled version of the analyte)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
LC vials
Standard and Sample Preparation
2.1. Standard Stock Solutions Primary stock solutions of this compound and the internal standard (IS) are prepared by dissolving the compounds in methanol to a final concentration of 1 mg/mL. These stocks are stored at -20°C.
2.2. Working Solutions Working solutions for the calibration curve (CC) and quality control (QC) samples are prepared by serially diluting the primary stock solutions with a 50:50 mixture of methanol and water.
2.3. Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw on ice.
-
To a 50 µL aliquot of plasma sample (or CC/QC standard), add 100 µL of protein precipitation reagent (methanol containing 0.2% formic acid and the internal standard at a final concentration of 0.2 µg/mL).[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the samples at 14,300 x g for 5 minutes at 15°C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to an LC vial for analysis.
LC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography
-
LC System: A high-performance liquid chromatography system.
-
Column: Phenomenex Luna 3µm, C18(2), 100Å, 150×2 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 25 1.0 25 5.0 95 7.0 95 7.1 25 | 10.0 | 25 |
3.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
MRM Transitions: The optimal multiple reaction monitoring (MRM) transitions for this compound and the IS should be determined by infusing a standard solution into the mass spectrometer. For 3-oxopentanoic acid, a related compound, the transition is known, and a similar fragmentation pattern would be expected for the analyte.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 113.0 | To be determined | 100 | To be determined |
| Internal Standard | Dependent on IS | To be determined | 100 | To be determined |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Linearity
| Analyte | Range (µg/mL) | R² |
| This compound | 0.1 - 20 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Precision (%CV) | Accuracy (%) |
| Low | 0.3 | <15 | 85-115 |
| Medium | 5 | <15 | 85-115 |
| High | 15 | <15 | 85-115 |
Table 3: Recovery
| Analyte | Concentration (µg/mL) | Mean Recovery (%) |
| This compound | 0.3 | >85 |
| This compound | 15 | >85 |
| Internal Standard | 0.2 | >85 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Hypothetical Signaling Pathway
While the specific signaling pathways involving this compound are not extensively documented, as an oxo-fatty acid, it could potentially feed into central carbon metabolism or lipid signaling pathways. The diagram below illustrates a hypothetical integration point.
Caption: Potential metabolic pathways involving this compound.
References
Application Notes and Protocols for NMR Spectroscopy of 3-oxopent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxopent-4-enoic acid is a reactive small molecule of interest in various chemical and biological studies. Its structure, featuring a keto group, a carboxylic acid, and a terminal alkene, presents a unique spectroscopic challenge and opportunity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. These application notes provide a comprehensive guide to the NMR analysis of this compound, including detailed experimental protocols and an analysis of its spectral features.
Predicted NMR Spectral Data
Disclaimer: The following 1H and 13C NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Experimental values may vary based on solvent, concentration, and instrument parameters.
Predicted ¹H NMR Data
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~3.5 | s | - | 2H |
| H-4 | ~6.5 | dd | ~17.0, ~10.5 | 1H |
| H-5a | ~6.3 | dd | ~17.0, ~1.5 | 1H |
| H-5b | ~5.9 | dd | ~10.5, ~1.5 | 1H |
| -COOH | >10.0 | br s | - | 1H |
Predicted ¹³C NMR Data
| Carbon Label | Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~175 |
| C-2 (CH₂) | ~45 |
| C-3 (C=O) | ~198 |
| C-4 (=CH) | ~137 |
| C-5 (=CH₂) | ~129 |
Experimental Protocols
Sample Preparation
A meticulously prepared sample is crucial for acquiring high-quality NMR spectra.
-
Sample Quantity : For ¹H NMR, a concentration of 5-25 mg of this compound is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Solvent Selection : A deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For observing the exchangeable carboxylic acid proton, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The typical volume of solvent required is 0.6-0.7 mL.
-
Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift to 0.00 ppm in organic solvents.
-
Procedure :
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
If not already present in the solvent, add a small drop of TMS.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
To ensure the removal of any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is adequate for the spectrometer's detector, typically around 4-5 cm.
-
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for the specific instrument being used.
¹H NMR Spectroscopy:
-
Spectrometer Frequency : 300 MHz or higher
-
Pulse Program : Standard single-pulse experiment
-
Spectral Width : 0-15 ppm
-
Acquisition Time : 2-4 seconds
-
Relaxation Delay : 1-5 seconds
-
Number of Scans : 8-16 (adjust for optimal signal-to-noise)
¹³C NMR Spectroscopy:
-
Spectrometer Frequency : 75 MHz or higher
-
Pulse Program : Proton-decoupled single-pulse experiment
-
Spectral Width : 0-220 ppm
-
Acquisition Time : 1-2 seconds
-
Relaxation Delay : 2-5 seconds
-
Number of Scans : 1024 or more, depending on the sample concentration.
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction : Manually or automatically correct the phase and apply a baseline correction to ensure a flat and accurate spectrum.
-
Referencing : Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration : Identify the chemical shifts of all peaks. For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.
Experimental Workflow
Caption: Workflow for the NMR analysis of this compound.
Purification Techniques for 3-oxopent-4-enoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-oxopent-4-enoic acid is a reactive β-keto acid of interest in synthetic chemistry and drug development. Its purification is challenging due to its inherent instability, primarily its susceptibility to decarboxylation, especially when heated. This document provides detailed application notes and protocols for the purification of this compound, focusing on techniques that mitigate degradation, such as low-temperature crystallization, flash chromatography, and vacuum distillation.
Introduction
This compound possesses both a β-keto acid moiety and a vinyl group, rendering it susceptible to several degradation pathways, including decarboxylation and polymerization. The presence of the ketone group at the β-position relative to the carboxylic acid facilitates the loss of carbon dioxide, a reaction that is often accelerated by heat.[1][2] Therefore, purification strategies must prioritize low temperatures and mild conditions to maintain the integrity of the molecule.
This document outlines three primary purification techniques suitable for this compound: low-temperature crystallization, flash column chromatography, and vacuum distillation. The choice of method will depend on the scale of the purification, the nature of the impurities, and the required final purity.
Purification Methodologies
Low-Temperature Crystallization
Low-temperature crystallization is a highly effective method for obtaining high-purity this compound, particularly for removing non-polar impurities.[3][4] This technique relies on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures.
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at low temperatures but readily soluble at or slightly above room temperature. A non-polar solvent like heptane or a mixture of ethyl acetate and heptane is often a good starting point.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature. Gentle warming should be avoided if possible.
-
Cooling & Crystallization: Slowly cool the solution in a freezer or an ice bath to induce crystallization. For optimal crystal formation, a temperature of -15°C is recommended.[5]
-
Isolation: Once crystallization is complete, quickly filter the cold solution through a pre-chilled Büchner funnel to collect the crystals.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under a high vacuum at a low temperature (e.g., in a desiccator placed in a refrigerator) to remove residual solvent.
Table 1: Representative Data for Low-Temperature Crystallization
| Parameter | Value | Reference |
| Solvent System | Heptane | [5] |
| Crystallization Temperature | -15 °C | [5] |
| Typical Yield | 10-50% | [5] |
| Achievable Purity | >98% (by NMR) | General Knowledge |
Flash Column Chromatography
Flash column chromatography is a rapid purification technique suitable for separating this compound from impurities with different polarities. Due to the compound's instability, it is crucial to perform the chromatography quickly and at a reduced temperature if possible.
Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Solvent System (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The exact ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf value of ~0.3 for the target compound).
-
Column Packing: Pack the column with the silica gel slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath.
Table 2: Representative Data for Flash Column Chromatography
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | General Knowledge |
| Eluent System | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) | General Knowledge |
| Typical Yield | 40-70% | General Knowledge |
| Achievable Purity | >95% (by NMR) | General Knowledge |
Vacuum Distillation
Vacuum distillation is a viable option for purifying this compound, especially for larger quantities, as it allows for distillation at a significantly lower temperature, thereby minimizing thermal decomposition.[2][6][7]
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short-path distillation head, a condenser, and a receiving flask. Ensure all joints are well-sealed.
-
Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure inside the system.
-
Heating: Gently heat the distillation flask using a heating mantle. The boiling point of this compound will be significantly lower under reduced pressure.
-
Distillation & Collection: Collect the distilled product in the receiving flask. It is advisable to use a cold trap between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Stabilization: If the purified compound is to be stored, consider adding a polymerization inhibitor like hydroquinone, especially if the vinyl group is a concern for long-term stability.[8]
Table 3: Estimated Data for Vacuum Distillation
| Parameter | Estimated Value | Reference |
| Pressure | 1-10 mmHg | [1][6] |
| Boiling Point (estimated) | 60-80 °C | General Knowledge |
| Typical Yield | 50-80% | General Knowledge |
| Achievable Purity | >97% (by GC-MS) | General Knowledge |
Visualization of Purification Workflows
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for low-temperature crystallization.
Caption: Logical flow of flash column chromatography for purification.
Stability and Handling Considerations
-
Temperature: As a β-keto acid, this compound is prone to decarboxylation at elevated temperatures.[1] All purification steps should be conducted at the lowest practical temperature.
-
pH: The stability of β-keto acids can also be influenced by pH. Acidic conditions can sometimes promote decarboxylation, while basic conditions can lead to other side reactions. It is generally advisable to work under neutral or mildly acidic conditions.
-
Storage: Purified this compound should be stored at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1]
-
Polymerization: The vinyl group presents a risk of polymerization, particularly in the presence of light, heat, or radical initiators. Storage in an amber vial and the addition of a radical inhibitor for long-term storage may be beneficial.[8]
Conclusion
The successful purification of this compound hinges on the careful control of experimental conditions to prevent its degradation. Low-temperature crystallization offers the potential for the highest purity, while flash chromatography provides a rapid separation based on polarity. For larger-scale purifications, vacuum distillation is an effective method to reduce the boiling point and minimize thermal stress on the molecule. By following the detailed protocols and considering the stability of the compound, researchers can obtain high-purity this compound for their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Crystallization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. buschvacuum.com [buschvacuum.com]
- 8. US1967225A - Process for the manufacture of methyl vinyl ketone - Google Patents [patents.google.com]
Application Note: Derivatization of 3-oxopent-4-enoic Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds.[1] However, many biologically significant molecules, such as 3-oxopent-4-enoic acid, are not directly amenable to GC-MS analysis. As a keto acid, this compound possesses polar functional groups (a carboxylic acid and a ketone) that result in low volatility and thermal instability at the high temperatures required for gas chromatography.[1][2]
To overcome these challenges, a chemical derivatization process is necessary. This procedure converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[3] The most common and effective strategy for keto acids is a two-step process involving methoximation followed by silylation.[4][5] Methoximation protects the reactive keto group, preventing tautomerization (keto-enol interconversion) which could otherwise lead to multiple chromatographic peaks for a single analyte.[6] Subsequently, silylation of the carboxylic acid group replaces the acidic proton with a trimethylsilyl (TMS) group, significantly increasing the molecule's volatility.[6] This application note provides a detailed protocol for the derivatization of this compound, enabling robust and reliable GC-MS analysis.
Principle of the Method
The derivatization is achieved through two sequential reactions:
-
Methoximation: The ketone carbonyl group of this compound reacts with methoxyamine hydrochloride (MeOx) to form a stable methoxime derivative. This step is crucial for preventing the formation of multiple isomers and stabilizing the molecule.[4][6]
-
Silylation: The carboxylic acid group is then converted into a volatile trimethylsilyl (TMS) ester. This is achieved by reacting the methoximated acid with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[3][4] The resulting derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.
Caption: Chemical reaction scheme for the derivatization of this compound.
Experimental Protocols
1. Materials and Reagents
-
Sample containing this compound (e.g., dried biological extract)
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heptane or Ethyl Acetate (GC grade)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 2-ketovaleric acid)[1]
-
Reaction vials (2 mL, glass with PTFE-lined screw caps)
-
Nitrogen gas supply for evaporation
-
Heating block or thermal shaker
-
Vortex mixer
-
Autosampler vials with inserts
2. Sample Preparation
-
Accurately transfer a known quantity of the sample (e.g., biological fluid extract) into a 2 mL glass reaction vial.
-
Add a known amount of the internal standard to the sample.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water and moisture, as it can interfere with the silylation reaction.[7][8]
3. Derivatization Procedure
This protocol is adapted from established metabolomics workflows.[5][7]
Step 1: Methoximation
-
Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).[4]
-
Add 50 µL of the MeOx solution to the completely dried sample residue.[1]
-
Cap the vial tightly and vortex vigorously for 1 minute to ensure the residue is fully dissolved.
-
Incubate the mixture in a thermal shaker or heating block at 37°C for 90 minutes.[6][7]
-
After incubation, allow the vial to cool to room temperature.
Step 2: Silylation
-
Add 50-100 µL of MSTFA + 1% TMCS directly to the methoximated sample in the vial.[4]
-
Cap the vial tightly and vortex briefly.
-
After cooling to room temperature, the sample is ready for analysis. If needed, transfer the derivatized sample to an autosampler vial, preferably with a glass insert.
GC-MS Analysis
The following are typical starting parameters for the GC-MS analysis of derivatized organic acids. These should be optimized for the specific instrument and application.[9]
| Parameter | Recommended Setting | Purpose / Notes |
| GC System | Agilent, Shimadzu, or equivalent | --- |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm film) | A non-polar column is suitable for separating the TMS derivatives. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic resolution. |
| Oven Program | Initial: 100°C for 2 min; Ramp 1: 10°C/min to 250°C; Ramp 2: 5°C/min to 300°C; Hold for 5 min.[9] | A temperature gradient is necessary to separate compounds with different volatilities. |
| MS System | Quadrupole or Time-of-Flight (TOF) | --- |
| Interface Temp. | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification; SIM is used for sensitive quantification. |
Workflow and Data Presentation
Caption: A high-level overview of the experimental workflow.
Summary of Derivatization and GC-MS Parameters
| Step | Parameter | Condition / Reagent | Rationale / Reference |
| Sample Prep | Drying | Evaporation under Nitrogen | Removal of water is critical for successful silylation.[7] |
| Methoximation | Reagent | Methoxyamine HCl in Pyridine (20 mg/mL) | Protects the keto group and prevents tautomerization.[4][6] |
| Incubation | 37°C for 90 minutes | Common condition for complete reaction with keto acids.[6][7] | |
| Silylation | Reagent | MSTFA + 1% TMCS | Highly reactive silylating agent for derivatizing carboxylic acids.[3][4] |
| Incubation | 37°C for 30 minutes | Sufficient for complete derivatization of the carboxyl group.[6][7] | |
| GC-MS | Column | DB-5ms or equivalent | Standard non-polar column for good separation of TMS derivatives. |
| Injector Temp | 250°C | Ensures efficient volatilization of the derivative.[9] | |
| Oven Program | 100°C to 300°C Gradient | Separates analytes based on boiling points.[9] | |
| Ionization | Electron Ionization (EI), 70 eV | Creates reproducible mass spectra for library comparison. |
Conclusion The direct analysis of this compound by GC-MS is hindered by its polarity and thermal lability. The two-step derivatization protocol involving methoximation and subsequent silylation provides a robust and reliable method to convert the analyte into a volatile and stable form suitable for GC-MS analysis.[9] This procedure effectively protects the reactive functional groups, leading to improved chromatographic peak shape, enhanced sensitivity, and reliable quantification.[1][3] The detailed protocols and parameters provided in this note serve as a comprehensive guide for researchers in metabolic analysis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. youtube.com [youtube.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Oxopent-4-enoic Acid in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopent-4-enoic acid, more commonly referred to in biochemical literature as 2-oxopent-4-enoate , is a key intermediate in the microbial degradation of aromatic compounds. It serves as a substrate for the enzyme 2-oxopent-4-enoate hydratase (EC 4.2.1.80) , a critical component of the catechol meta-cleavage pathway.[1][2] This pathway is central to the bacterial catabolism of environmental pollutants such as toluene, xylene, and phenol.[1] The enzymatic conversion of 2-oxopent-4-enoate is a crucial step in channeling these aromatic compounds into central metabolism. Understanding the kinetics and inhibition of the enzymes involved in this pathway is vital for applications in bioremediation, metabolic engineering, and as a potential target for novel antimicrobial agents.
This document provides detailed application notes and protocols for the use of 2-oxopent-4-enoate as a substrate in enzyme assays, focusing on the characterization of 2-oxopent-4-enoate hydratase activity.
Principle of the Enzyme Assay
The direct spectrophotometric measurement of 2-oxopent-4-enoate hydratase activity is challenging due to the similar UV-Vis absorbance spectra of the substrate and its product, 4-hydroxy-2-oxovalerate. Therefore, a coupled enzyme assay is the recommended method for continuous monitoring of the reaction.
The activity of 2-oxopent-4-enoate hydratase is determined by coupling the formation of its product, 4-hydroxy-2-oxovalerate, to the activity of 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39) . This aldolase cleaves 4-hydroxy-2-oxovalerate into pyruvate and acetaldehyde. The production of pyruvate is then coupled to the lactate dehydrogenase (LDH) reaction, which involves the oxidation of NADH to NAD+. The decrease in NADH concentration can be continuously monitored by measuring the decrease in absorbance at 340 nm.
The reaction scheme is as follows:
-
2-Oxopent-4-enoate + H₂O --(2-Oxopent-4-enoate hydratase)--> 4-Hydroxy-2-oxovalerate
-
4-Hydroxy-2-oxovalerate --(4-Hydroxy-2-oxovalerate aldolase)--> Pyruvate + Acetaldehyde
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
The rate of NADH oxidation is directly proportional to the activity of 2-oxopent-4-enoate hydratase under conditions where the coupling enzymes and substrates are in excess and the hydratase is the rate-limiting step.
Quantitative Data
The following table summarizes the kinetic parameters and properties of 2-oxopent-4-enoate hydratase from Pseudomonas sp.
| Parameter | Value | Source Organism |
| EC Number | 4.2.1.80 | - |
| Systematic Name | 4-hydroxy-2-oxopentanoate hydro-lyase (2-oxopent-4-enoate-forming) | - |
| Optimal pH | 7.5 | Pseudomonas sp.[3] |
| pH Stability | 5.0 - 8.0 | Pseudomonas sp.[3] |
| Temperature Stability | Up to 35°C | Pseudomonas sp.[3] |
| Inhibitors | Fe²⁺, Fe³⁺, K₃[Fe(CN)₆], Ag⁺, Cu²⁺ | Pseudomonas sp.[3] |
| Cofactors | Magnesium, Manganese | Pseudomonas sp.[3] |
Experimental Protocols
Preparation of Reagents
-
Tris-HCl Buffer (50 mM, pH 7.5): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with deionized water.
-
2-Oxopent-4-enoate Solution (10 mM): Due to its potential instability, it is recommended to synthesize 2-oxopent-4-enoate enzymatically from a stable precursor immediately before use or to use a commercially available stabilized solution.
-
NADH Solution (10 mM): Dissolve 7.09 mg of NADH (disodium salt) in 1 mL of Tris-HCl buffer. Store on ice and protect from light.
-
4-Hydroxy-2-oxovalerate aldolase: A purified preparation with a specific activity of at least 10 U/mg.
-
Lactate Dehydrogenase (LDH): A commercial suspension (e.g., from rabbit muscle) with an activity of at least 500 U/mg.
-
2-Oxopent-4-enoate Hydratase: The purified or partially purified enzyme preparation to be assayed.
Coupled Enzyme Assay Protocol
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the following reaction mixture:
-
850 µL of 50 mM Tris-HCl buffer (pH 7.5)
-
50 µL of 10 mM NADH solution
-
20 µL of 4-hydroxy-2-oxovalerate aldolase solution (e.g., 10 units)
-
10 µL of Lactate Dehydrogenase suspension (e.g., 20 units)
-
(Variable) µL of the 2-oxopent-4-enoate hydratase enzyme sample
-
Deionized water to a final volume of 950 µL.
-
-
Incubation: Mix the contents of the cuvette by gentle inversion and incubate at 30°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.
-
Initiation of Reaction: Start the reaction by adding 50 µL of the 10 mM 2-oxopent-4-enoate solution.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer thermostatted at 30°C and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculation of Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (6.22 * path length in cm) * (Total reaction volume in mL) / (Enzyme volume in mL)
One unit (U) of 2-oxopent-4-enoate hydratase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-hydroxy-2-oxovalerate (and consequently the oxidation of 1 µmol of NADH) per minute under the specified conditions.
-
Visualization of Pathways and Workflows
Catechol Meta-Cleavage Pathway
The following diagram illustrates the central role of 2-oxopent-4-enoate hydratase in the catechol meta-cleavage pathway.
Caption: The catechol meta-cleavage pathway showing the conversion of catechol to central metabolites.
Experimental Workflow for Coupled Enzyme Assay
This diagram outlines the major steps involved in the coupled spectrophotometric assay for 2-oxopent-4-enoate hydratase.
Caption: Workflow for the coupled spectrophotometric assay of 2-oxopent-4-enoate hydratase.
Logical Relationship of the Coupled Assay
This diagram illustrates the logical connection between the enzymatic reactions in the coupled assay.
References
- 1. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
The Emerging Potential of 3-Oxopent-4-enoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – While specific, in-depth research on the direct applications of 3-oxopent-4-enoic acid in medicinal chemistry remains nascent, its structural motifs—a reactive vinyl ketone and a carboxylic acid—position it as a molecule of significant interest for the development of novel therapeutics, particularly in the realm of covalent inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this and structurally related compounds.
Introduction to this compound in Drug Discovery
This compound is an α,β-unsaturated carbonyl compound, a class of molecules known for their ability to act as Michael acceptors. This reactivity is of particular importance in medicinal chemistry for the design of targeted covalent inhibitors. These inhibitors can form a stable, covalent bond with nucleophilic amino acid residues, such as cysteine, within the active or allosteric sites of target proteins. This mode of action can lead to prolonged and potent inhibition, offering potential advantages over non-covalent inhibitors in terms of efficacy and duration of action.
The vinyl ketone moiety in this compound serves as the electrophilic "warhead," while the carboxylic acid group can be strategically utilized to enhance solubility, modulate pharmacokinetic properties, or establish specific interactions with target proteins.
Potential Therapeutic Applications
Based on the reactivity of its vinyl ketone group, this compound and its derivatives could be investigated for a range of therapeutic applications, particularly in oncology and inflammatory diseases where targeting specific enzymes or signaling pathways is crucial. A key potential mechanism of action is the inhibition of signaling pathways regulated by kinases and other enzymes with susceptible cysteine residues.
Hypothetical Signaling Pathway Inhibition
A plausible target for vinyl ketone-containing compounds is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer. The vinyl ketone moiety could potentially form a covalent bond with a cysteine residue in the PI3K p85 subunit, thereby inhibiting its interaction with upstream receptors and suppressing downstream signaling.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound and its derivatives in a medicinal chemistry research setting.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of amide derivatives of this compound to explore structure-activity relationships.
Workflow:
Materials:
-
This compound
-
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)
-
A selection of primary and secondary amines
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound derivatives against a target enzyme, such as a cysteine-containing kinase.
Materials:
-
Purified target enzyme
-
Test compounds (derivatives of this compound)
-
Appropriate enzyme substrate (e.g., a peptide for a kinase)
-
ATP (for kinase assays)
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., ADP-Glo™ for kinase assays)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the test compounds to the wells of a 384-well plate.
-
Add the target enzyme to the wells and incubate for a defined period (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary
As there is currently no published quantitative data for the biological activity of this compound, the following table is a template for how such data should be presented once generated through the protocols described above.
| Compound ID | Target Enzyme | IC₅₀ (nM) | Assay Type |
| Example-01 | Kinase X | Data to be determined | ADP-Glo™ |
| Example-02 | Protease Y | Data to be determined | FRET |
| This compound | Kinase X | Data to be determined | ADP-Glo™ |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its inherent reactivity as a Michael acceptor makes it an attractive starting point for the design of novel covalent inhibitors. Future research should focus on the synthesis of a diverse library of its derivatives and their systematic evaluation against a panel of clinically relevant targets, particularly those known to be susceptible to covalent inhibition. The protocols and conceptual frameworks provided herein offer a solid foundation for initiating such investigations.
Disclaimer: The information provided in this document is for research purposes only. The synthesis and handling of all chemical compounds should be performed by trained professionals in a well-equipped laboratory, following all appropriate safety precautions.
Troubleshooting & Optimization
Technical Support Center: Stability of 3-oxopent-4-enoic Acid in Solution
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-oxopent-4-enoic acid in solution. It covers common stability issues, troubleshooting, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
This compound is a structurally demanding molecule with two main points of instability. As a β-keto acid, it is highly susceptible to decarboxylation, particularly when heated.[1] Additionally, its degradation product, methyl vinyl ketone (MVK), is a reactive enone that can undergo spontaneous polymerization.[2][3]
Q2: What is the primary degradation pathway for this compound?
The main degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[1] This reaction proceeds through a six-membered cyclic transition state, forming an enol intermediate that quickly tautomerizes to the more stable ketone, which in this case is methyl vinyl ketone (MVK).[4][5]
Q3: How do solution pH and temperature affect the stability of this compound?
The stability of this compound is highly dependent on both pH and temperature.
-
pH: The decarboxylation rate is significantly faster in acidic conditions.[1] Maintaining a neutral to slightly alkaline pH (pH 7-8) can increase stability by keeping the molecule in its deprotonated carboxylate form, which is less prone to this degradation pathway.[1]
-
Temperature: Elevated temperatures significantly accelerate the rate of decarboxylation.[4][6] Therefore, it is crucial to keep solutions cool and avoid unnecessary heating. For long-term storage, temperatures of -80°C are recommended to minimize degradation.[1]
Q4: What are the recommended storage conditions for solutions of this compound?
To maximize shelf-life, solutions should be prepared fresh whenever possible. If storage is necessary, the following conditions are recommended:
-
Temperature: Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
-
Solvent/Buffer: Use a neutral or slightly basic buffer (e.g., phosphate buffer, pH 7.4).
-
Protection: Protect from light to prevent potential photochemical reactions and store in tightly sealed containers to prevent solvent evaporation.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Rapid loss of compound or inconsistent analytical results.
-
Possible Cause: Analyte degradation in the experimental solution.
-
Solution:
-
Verify pH: Ensure the pH of your solution is in the neutral to slightly alkaline range. Acidic conditions will cause rapid decarboxylation.[1]
-
Control Temperature: Maintain samples at a low, consistent temperature (e.g., on ice or in a cooled autosampler) throughout the experiment and prior to analysis.[1]
-
Limit Time in Solution: Analyze samples as quickly as possible after preparation. The compound can degrade while waiting in an autosampler tray.
-
Issue 2: Low or no analyte signal detected, even in freshly prepared standards.
-
Possible Cause: Compromised solid material or degradation during stock solution preparation.
-
Solution:
-
Assess Solid Material: The solid starting material may have degraded over time. Consider acquiring a fresh batch.
-
Preparation of Stock Solution: Avoid using acidic solvents or excessive heat (e.g., sonication) when dissolving the compound. Prepare stock solutions in a suitable neutral buffer or an appropriate organic solvent like DMSO and dilute into aqueous media immediately before use.
-
Issue 3: Appearance of a new, major peak in analytical runs over time.
-
Possible Cause: Formation of the degradation product, methyl vinyl ketone (MVK).
-
Solution:
-
Identify the Peak: The new peak is likely MVK. You can confirm its identity by running an authentic MVK standard if available.
-
Monitor Both Species: If your experiment allows, develop an analytical method to quantify both this compound and MVK. This will allow you to monitor the degradation kinetically.
-
Visualizations
Degradation Pathway of this compound
Caption: The primary degradation pathway via decarboxylation and a potential side reaction.
General Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the kinetic stability of the compound in solution.
Troubleshooting Logic for Analyte Loss
Caption: A decision tree to diagnose the cause of unexpected compound loss during experiments.
Quantitative Stability Data (Analogous Compounds)
| Compound (β-keto acid) | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| 2,2-dimethyl-3-oxobutanoic acid | 23 | 1.1 x 10⁻⁵ | [7] |
| 2-methyl-3-oxobutanoic acid | 23 | 2.1 x 10⁻⁵ | [7] |
| 2-methyl-3-oxopentanoic acid | 23 | 3.5 x 10⁻⁵ | [7] |
| 3-oxo-2-propylpentanoic acid | 23 | 1.1 x 10⁻⁴ | [7] |
Note: The reactivity of these acids in solution was found to correlate with the increasing length of the Cα–C(O) bond.[7][8]
Experimental Protocols
Protocol: Kinetic Stability Assessment in Aqueous Buffers via HPLC-UV
This protocol provides a framework for determining the stability of this compound under various pH conditions.
1. Materials and Reagents:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 4.0
-
Carbonate-Bicarbonate Buffer, pH 9.0
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, HPLC grade
-
HPLC system with UV detector and a C18 column
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Stock Solution (10 mM): Accurately weigh and dissolve this compound in DMSO to make a 10 mM stock solution. Prepare this fresh.
3. Experimental Procedure:
-
Set up three sets of vials for each buffer condition (pH 4.0, 7.4, 9.0).
-
Pre-warm the buffer solutions to the desired experimental temperature (e.g., 37°C) in a water bath or incubator.
-
Initiate the reaction by adding a small volume of the 10 mM stock solution to each buffer to achieve a final concentration of 100 µM. For example, add 10 µL of 10 mM stock to 990 µL of pre-warmed buffer. Vortex gently. This is your T=0 starting point.
-
Immediately withdraw an aliquot (e.g., 50 µL) from each vial, and quench the reaction by diluting it into a larger volume (e.g., 450 µL) of cold Mobile Phase A. This is your T=0 sample.
-
Incubate the reaction vials at the chosen temperature.
-
At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), repeat step 4 to collect and quench samples.
-
Store all quenched samples at 4°C in an autosampler pending analysis.
4. HPLC Analysis:
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 210 nm or a wavelength maximum determined by a UV scan.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) to elute the compound and any degradation products.
5. Data Analysis:
-
Integrate the peak area for this compound at each time point for each condition.
-
Normalize the peak area at each time point to the peak area at T=0 to get the percent remaining.
-
Plot the natural logarithm of the percent remaining (ln[% Remaining]) versus time.
-
The slope of the resulting line will be the negative of the first-order degradation rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 3. Methyl vinyl ketone (stabilised) for synthesis 78-94-4 [sigmaaldrich.com]
- 4. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Oxopent-4-enoic Acid
Welcome to the Technical Support Center for the synthesis of 3-oxopent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this challenging molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The synthesis of this compound presents several key challenges primarily due to the inherent instability of its structure. The main difficulties include:
-
Decarboxylation: As a β-keto acid, this compound is highly susceptible to losing carbon dioxide, especially when heated or under acidic or basic conditions.[1]
-
Polymerization: The presence of a vinyl ketone moiety makes the molecule prone to polymerization.[2]
-
Low Yields: The combination of instability and potential side reactions often leads to low overall yields.
-
Purification Difficulties: The instability of the final product makes purification challenging, often requiring mild conditions and rapid execution.
Q2: What is a common synthetic route to prepare this compound?
A2: A common and logical synthetic approach involves a two-step process:
-
Claisen Condensation: A crossed Claisen condensation between ethyl acetate and ethyl acrylate can be employed to synthesize the precursor, ethyl 3-oxopent-4-enoate.[3][4]
-
Hydrolysis: Subsequent mild hydrolysis of the resulting β-keto ester yields the target this compound.
Q3: What are the critical parameters to control during the Claisen condensation step?
A3: To favor the desired crossed-condensation product and minimize self-condensation of ethyl acetate, the following parameters are crucial:
-
Choice of Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and rapid enolate formation from ethyl acetate.[3] Using an alkoxide base like sodium ethoxide can also work, but careful control of stoichiometry and temperature is necessary.
-
Order of Addition: It is generally recommended to add the ethyl acetate to the base to form the enolate, followed by the slow addition of ethyl acrylate.
-
Temperature: The reaction should be carried out at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.
Q4: How can I minimize decarboxylation during the hydrolysis of ethyl 3-oxopent-4-enoate?
A4: To minimize decarboxylation, the hydrolysis must be performed under very mild conditions. Options include:
-
Enzymatic Hydrolysis: This is often the mildest method but may require screening for a suitable enzyme.
-
Saponification at Low Temperature: Using a stoichiometric amount of a base like potassium hydroxide (KOH) at or below room temperature, followed by careful acidification with a weak acid at low temperature, can be effective.
Q5: What purification techniques are recommended for this compound?
A5: Given the instability of the product, purification should be conducted rapidly and at low temperatures.
-
Extraction: Quick extraction into an organic solvent from the acidified aqueous reaction mixture is the first step.
-
Low-Temperature Column Chromatography: If further purification is needed, column chromatography on silica gel at low temperatures can be attempted, although there is a risk of decomposition on the stationary phase.
-
Crystallization: If the compound is a solid, low-temperature crystallization could be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of ethyl 3-oxopent-4-enoate | Self-condensation of ethyl acetate: The enolate of ethyl acetate reacts with another molecule of ethyl acetate. | Use a strong, non-nucleophilic base like LDA to ensure rapid and complete enolate formation before adding ethyl acrylate. Maintain a low reaction temperature (-78 °C).[3] |
| Incorrect order of addition: Adding the base to the ester mixture can lead to a mixture of products. | Add the ester (ethyl acetate) to the cooled base solution to pre-form the enolate. | |
| Significant decarboxylation during workup | Harsh acidic or basic conditions: Strong acids or bases, especially at elevated temperatures, will promote decarboxylation.[1] | Use a weak acid (e.g., saturated ammonium chloride solution) for neutralization and maintain low temperatures throughout the workup. |
| Product decomposes during purification | Thermal instability: The β-keto acid and vinyl ketone functionalities are heat-sensitive. | Avoid high temperatures. Use a rotary evaporator with a low-temperature bath for solvent removal. If using column chromatography, consider pre-treating the silica gel to neutralize it and run the column in a cold room. |
| Formation of a polymeric substance | Polymerization of the vinyl ketone: The vinyl group is highly reactive and can polymerize. | Work at low temperatures and under an inert atmosphere. Consider using a radical inhibitor if polymerization is a major issue. Store the purified product at low temperatures. |
| Difficulty in isolating the final product | High water solubility: The carboxylic acid functionality can increase water solubility. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) from the acidified aqueous layer. |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-oxopent-4-enoate via Crossed Claisen Condensation
-
Reagents: Diisopropylamine, n-butyllithium, Ethyl acetate, Ethyl acrylate, Diethyl ether (anhydrous), Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq.) and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
To this LDA solution, slowly add ethyl acetate (1.0 eq.) and stir for 1 hour at -78 °C to form the lithium enolate.
-
Slowly add ethyl acrylate (1.2 eq.) to the reaction mixture and continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Mild Hydrolysis of Ethyl 3-oxopent-4-enoate
-
Reagents: Ethyl 3-oxopent-4-enoate, Potassium hydroxide (or Lithium hydroxide), Water, Dichloromethane (or Diethyl ether), Dilute hydrochloric acid (chilled).
-
Procedure:
-
Dissolve ethyl 3-oxopent-4-enoate (1.0 eq.) in a mixture of water and a co-solvent like THF if needed.
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium hydroxide (1.05 eq.) in water.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully acidify to pH ~3-4 with chilled, dilute hydrochloric acid.
-
Immediately extract the product with cold dichloromethane or diethyl ether.
-
Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure at a low temperature.
-
Visualizations
Below are diagrams illustrating the key chemical transformations and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Synthesis of 3-oxopent-4-enoic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 3-oxopent-4-enoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Claisen condensation to form a β-keto ester intermediate (ethyl 3-oxopent-4-enoate), followed by its hydrolysis.
Q1: My overall yield is very low. What are the potential causes?
Low yields can arise from issues in either the Claisen condensation or the hydrolysis/workup stage. Common culprits include:
-
Incomplete Claisen Condensation: The formation of the β-keto ester may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the full consumption of starting materials.
-
Product Decomposition: this compound is a β-keto acid and is highly susceptible to decarboxylation (loss of CO₂) upon heating or in the presence of acid.[1][2][3]
-
Side Reactions: Competing reactions, such as the self-condensation of the starting ester, can reduce the yield of the desired product.[4]
-
Inefficient Extraction: The final product is polar and may require multiple extractions with an appropriate solvent for efficient isolation from the aqueous phase.
Q2: The TLC of my crude product shows multiple spots. How can I identify and minimize these byproducts?
The formation of multiple products is a common challenge.[4] Likely side products include:
-
Self-Condensation Product: The starting ester (e.g., ethyl acetate) can react with itself in a competing Claisen condensation. Using a non-enolizable ester as the acylating partner can prevent this, though this is not applicable for this specific synthesis. An alternative is to pre-form the enolate of the nucleophilic partner before adding the second ester.
-
Isomerized Product: The terminal double bond may isomerize to the more stable conjugated position, forming 3-oxopent-2-enoic acid, particularly if exposed to acid or base for extended periods or at elevated temperatures.
-
Decarboxylation Product: The presence of methyl vinyl ketone indicates significant decomposition of the target acid.[5] This is favored by heat and acidic conditions.[1]
To minimize byproducts:
-
Maintain low reaction temperatures.
-
Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) for the condensation to ensure rapid and complete enolate formation.[6]
-
Minimize the time the product is exposed to acidic or basic conditions during workup.
-
Use buffered solutions or mild acids (e.g., NH₄Cl solution) for quenching.
Q3: I'm having difficulty purifying the final product. What is the recommended procedure?
Purification is challenging due to the compound's instability.
-
Avoid High Temperatures: Do not purify by distillation at atmospheric pressure, as this will cause rapid decarboxylation. If distillation is necessary, it must be performed under high vacuum at a low temperature.[5]
-
Column Chromatography: Use silica gel chromatography with a non-polar/polar solvent system (e.g., hexane/ethyl acetate). It is advisable to use a buffer, such as triethylamine (1%), in the eluent to prevent the acidic silica from causing decarboxylation on the column.
-
Storage: The purified acid is unstable and should be used immediately or stored at very low temperatures (-80°C) under an inert atmosphere to slow degradation.[1]
Q4: My reaction mixture turned dark brown/black, and I can't isolate any product. What happened?
A dark color or tar formation often indicates polymerization or decomposition.[4]
-
Cause: This is typically caused by harsh reaction conditions, such as high temperatures or high concentrations of a strong base. The vinyl group in the target molecule can be susceptible to polymerization.
-
Solution: Strictly control the reaction temperature, keeping it as low as possible. Add reagents slowly to manage any exothermic processes. Ensure an inert atmosphere (e.g., Argon or Nitrogen) is maintained throughout the reaction to prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q: What is the most critical factor for achieving a high yield of this compound? A: Temperature control. Because this compound is a thermally labile β-keto acid, maintaining low temperatures throughout the synthesis and purification is the most critical factor in preventing decarboxylation and maximizing yield.[1][2]
Q: Why is a stoichiometric amount of base required for the initial Claisen condensation? A: A full equivalent of base is needed because the product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[7] The base deprotonates the newly formed β-keto ester, and this final, thermodynamically favorable acid-base reaction drives the entire condensation to completion.[6]
Q: Can I use sodium hydroxide for the final hydrolysis step? A: Yes, but with extreme caution. Saponification with NaOH followed by careful acidification at low temperature (e.g., 0°C) is a standard method. However, prolonged exposure to strong base or adding acid too quickly (causing a temperature spike) can promote side reactions. It is critical to neutralize the reaction mixture to a neutral or slightly alkaline pH to stabilize the product, as acidic conditions accelerate decarboxylation.[1]
Q: How should I store the final product? A: The product should be used immediately after purification. If storage is necessary, it should be stored as a salt (e.g., sodium salt) in solution or as the pure acid in a solvent at -80°C under an inert atmosphere to minimize decarboxylation and polymerization.[1]
Yield Optimization Data
Optimizing a Claisen condensation involves careful selection of the base, solvent, and temperature. The subsequent hydrolysis requires mild conditions to prevent product degradation. The table below summarizes typical conditions and their impact on the yield of β-keto esters, which is the critical precursor to the final acid.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome / Rationale |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Lithium Diisopropylamide (LDA) | NaH and LDA are stronger, non-nucleophilic bases that can lead to faster, more complete enolate formation, potentially increasing yield.[8] |
| Solvent | Ethanol | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Aprotic solvents like THF are preferred with strong bases like NaH and LDA to avoid protonation of the base. |
| Temperature | 25°C (Room Temp) | 0°C | -78°C | Lower temperatures are crucial for minimizing side reactions and are required for bases like LDA to maintain selectivity. |
| Hydrolysis pH | pH 1-2 | pH 3-4 | pH 6-7 (during workup) | Maintaining a pH closer to neutral after hydrolysis is critical to prevent the rapid decarboxylation that occurs under acidic conditions.[1] |
| Expected Yield | Moderate | Good | High | Condition C provides the most controlled reaction, minimizing side reactions and subsequent product degradation, thus offering the highest potential yield. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-oxopent-4-enoate via Claisen-type Condensation
This protocol is a representative method for the formation of the β-keto ester precursor.
-
Preparation: Under an inert atmosphere (Argon), add ethyl acetate (1.0 eq) to a solution of a strong base, such as Lithium Diisopropylamide (LDA) (1.1 eq), in dry THF at -78°C. Stir for 30 minutes to ensure complete formation of the lithium enolate.
-
Acylation: Slowly add acryloyl chloride (1.0 eq) to the enolate solution at -78°C.
-
Reaction: Allow the mixture to stir at -78°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while keeping the temperature below 0°C.
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer three times with diethyl ether.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl 3-oxopent-4-enoate (1.0 eq) in ethanol and cool to 0°C. Add a pre-chilled 1M solution of sodium hydroxide (NaOH) (1.1 eq) dropwise.
-
Reaction: Stir the mixture at 0°C for 1-2 hours or until TLC indicates complete consumption of the starting ester.
-
Acidification: While maintaining the temperature at 0°C, slowly add pre-chilled 1M hydrochloric acid (HCl) dropwise to carefully adjust the pH to ~6-7. Vigorous stirring is essential to prevent localized areas of high acidity.
-
Extraction: Immediately extract the product from the aqueous solution using multiple portions of cold ethyl acetate or dichloromethane.
-
Workup: Combine the organic extracts, dry over anhydrous Na₂SO₄, and carefully remove the solvent under reduced pressure at low temperature (<30°C). The resulting acid should be used immediately.
Visualizations
Caption: A two-step synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Claisen Condensation [organic-chemistry.org]
Technical Support Center: 3-Oxopent-4-enoic Acid Purification
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the purification of 3-oxopent-4-enoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is very low after purification. What are the likely causes?
Low yield is the most common issue and typically stems from the inherent instability of the molecule. The two primary causes are decomposition and polymerization.
-
Decomposition via Decarboxylation: As a β-keto acid, this compound is highly susceptible to decarboxylation (loss of CO₂) upon heating.[1][2][3][4] This reaction is facilitated by a six-membered cyclic transition state and results in the formation of an enol intermediate, which then tautomerizes to a ketone.[2][3] To minimize this, all purification steps, including solvent removal, should be conducted at low temperatures.
-
Polymerization: The vinyl group (C=C double bond) makes the molecule susceptible to radical polymerization, especially in the presence of heat, light, or trace metal impurities.
-
Loss during Chromatography: The polar carboxylic acid group can irreversibly bind to standard silica gel, leading to significant loss of product on the column.
Q2: I suspect my product is decomposing during purification. How can I confirm this and prevent it?
Decomposition is likely if you observe gas evolution (CO₂) during heating or workup. The primary preventative measure is to maintain low temperatures throughout the purification process.
-
Avoid Heat: Concentrate fractions using a rotary evaporator with a low-temperature water bath (<30°C). Avoid heating the crude material.
-
Work Quickly: The stability of β-keto acids decreases over time in solution. Process the material from extraction to pure compound as rapidly as possible.
-
pH Control: While acidic conditions can sometimes suppress other side reactions, strong acids may catalyze decarboxylation. A neutral or slightly acidic pH is generally preferred.
Q3: My purified product seems to be turning into a viscous oil or solid over time. What is happening?
This indicates polymerization of the vinyl group. To prevent this:
-
Use Inhibitors: Add a radical inhibitor, such as BHT (butylated hydroxytoluene) or hydroquinone, in trace amounts to solutions containing the purified compound if it is compatible with your downstream applications.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can initiate polymerization.
-
Storage: Store the purified compound at low temperatures (≤ -20°C) in the dark and under an inert atmosphere.
Q4: My compound is streaking badly on the silica TLC plate and I'm getting poor separation during column chromatography. How can I improve this?
This is a classic problem when purifying acidic compounds on silica gel. The acidic protons of the silica surface interact strongly with your carboxylic acid, causing poor peak shape and recovery.
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent.[5][6][7] This protonates the carboxylate, reducing its interaction with the silica and resulting in sharper peaks and better elution.[6]
-
Use Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase (C18) flash chromatography is an excellent alternative for polar compounds.[5][8] Again, adding an acid modifier to the mobile phase (e.g., 0.1% formic acid in water/acetonitrile) is often necessary to obtain good peak shapes.[6]
Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low final yield | Decarboxylation | Work at low temperatures (<30°C); avoid prolonged heating. |
| Polymerization | Work under an inert atmosphere; consider adding a radical inhibitor. | |
| Adsorption to silica | Acidify the mobile phase (e.g., 0.5% acetic acid); use reversed-phase chromatography. | |
| Gas evolution during workup | Decarboxylation | Immediately cool the solution; proceed with purification at low temperature. |
| Product streaking on TLC/column | Strong interaction with silica | Add 0.1-1% acetic or formic acid to the eluent.[5][7] |
| Purified product becomes viscous/solid | Polymerization | Store cold (≤ -20°C), under inert gas, and in the dark. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase, Acid-Modified)
This protocol is designed to purify this compound while minimizing decomposition and loss on the column.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Solvents: Hexanes, Ethyl Acetate, Acetic Acid (Glacial)
- Glassware: Chromatography column, flasks, etc.
- Thin Layer Chromatography (TLC) plates
2. Method Development (TLC):
- Prepare a stock solution of your crude material.
- Identify a suitable eluent system using TLC. Start with a 70:30 mixture of Hexanes:Ethyl Acetate. The goal is an Rf value of ~0.3 for the product.[7]
- To improve the spot shape, prepare a second eluent system with the optimal Hexanes:Ethyl Acetate ratio plus 0.5% acetic acid. You should observe a well-defined spot with minimal streaking.
3. Column Preparation:
- Prepare the eluent (e.g., 70:30 Hexanes:Ethyl Acetate + 0.5% Acetic Acid).
- Pack the column with silica gel as a slurry in the chosen eluent.
- Equilibrate the packed column by flushing with 2-3 column volumes of the eluent.
4. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent.
- Alternative (for poorly soluble samples): Create a dry load by adsorbing the crude product (dissolved in a volatile solvent like dichloromethane) onto a small amount of silica gel. Remove the solvent under vacuum to get a free-flowing powder, then load this onto the top of the column.[7][9]
5. Elution and Fraction Collection:
- Elute the column with the acid-modified solvent system.
- Collect fractions and monitor them by TLC.
6. Product Recovery:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator with the water bath temperature set to ≤30°C .
- To remove residual acetic acid, co-evaporate with a higher-boiling point, non-reactive solvent like toluene (2-3 times).[7]
- Place the final product under high vacuum to remove all solvent traces.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
General Purification Workflow
Caption: Recommended workflow for purifying this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
improving the stability of 3-oxopent-4-enoic acid for analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-oxopent-4-enoic acid for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound?
This compound is a β-keto acid, a class of molecules known for their inherent instability. The primary analytical challenge is its high susceptibility to chemical degradation, mainly through decarboxylation, where the carboxylic acid group is lost as carbon dioxide, particularly when heated.[1] This instability can result in a significant underestimation of its concentration in biological samples if not handled correctly.
Q2: What is the main degradation pathway for this compound?
The principal degradation pathway for this compound, like other β-keto acids, is decarboxylation.[1][2] This reaction is often facilitated by heat and can occur spontaneously. The mechanism involves a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone.[1][3][4]
Q3: How does storage temperature affect the stability of this compound?
Q4: How does pH influence the stability of this compound?
The stability of β-keto acids is pH-dependent. Decarboxylation of the β-keto acid form is significantly faster than that of its conjugate base (the β-keto carboxylate anion). Therefore, maintaining a neutral to slightly alkaline pH can help stabilize β-keto acids in solution by keeping them in their deprotonated form. Conversely, acidic conditions promote the protonated form, which is more prone to decarboxylation.[1]
Q5: Why is derivatization often necessary for the GC-MS analysis of this compound?
Derivatization is a chemical modification of a compound to produce a new compound which has properties that are more amenable to a particular analytical method. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis of β-keto acids like this compound, derivatization is crucial for several reasons:
-
Increased Volatility: Derivatization can increase the volatility of the analyte, which is a prerequisite for GC analysis.
-
Improved Thermal Stability: It can prevent the on-column decarboxylation that occurs at the high temperatures of the GC inlet and column.
-
Enhanced Peak Shape and Detectability: Derivatization can lead to sharper, more symmetrical peaks and a better response from the detector.[5][6][7]
A common derivatization strategy for β-keto acids involves a two-step process of methoximation followed by silylation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no analyte signal in GC-MS | Analyte degradation prior to analysis. | Store samples at -80°C and process them quickly on ice. Ensure the pH of the sample is neutral to slightly alkaline. |
| Incomplete derivatization. | Optimize derivatization conditions (temperature, time, reagent concentration). Ensure the sample is completely dry before adding derivatization reagents. | |
| On-column degradation. | Confirm that derivatization was successful. If not, re-optimize the derivatization protocol. Use a lower injection port temperature if possible. | |
| Poor peak shape (tailing) | Analyte interaction with active sites in the GC system. | Ensure complete derivatization to mask polar functional groups. Use a deactivated GC liner and column. |
| Co-elution with interfering compounds. | Optimize the GC temperature program to improve separation. | |
| Inconsistent or non-reproducible results | Variable analyte degradation between samples. | Standardize sample handling and storage procedures meticulously. Prepare samples in smaller batches to minimize the time they are not at -80°C. |
| Inconsistent derivatization. | Ensure accurate and consistent addition of derivatization reagents. Use an internal standard to correct for variations. |
Experimental Protocols
Sample Preparation for Enhanced Stability
-
Extraction: Perform all extraction steps on ice to minimize degradation. A common method for extracting β-keto acids from biological samples is a protein precipitation followed by a liquid-liquid extraction. For example, add 4 volumes of ice-cold methanol to your sample, vortex, and centrifuge to precipitate proteins. The supernatant containing the analyte can then be further processed.
-
pH Adjustment: If possible, adjust the pH of the sample extract to a neutral or slightly alkaline value (pH 7-8) to favor the more stable carboxylate form.
-
Storage: If analysis is not performed immediately, store the extracts at -80°C.[1]
Derivatization Protocol for GC-MS Analysis (Methoximation-Silylation)
This two-step derivatization protocol is designed to protect both the ketone and carboxylic acid functional groups of this compound.
-
Drying: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water as it can interfere with the silylation reagent.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine) to the dried extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 45 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Analysis: The sample is now derivatized and ready for injection into the GC-MS.
Visualizations
Caption: Decarboxylation of this compound.
Caption: Derivatization workflow for this compound.
Caption: Troubleshooting analytical issues.
References
Technical Support Center: Optimizing Michael Addition Conditions for 3-Oxopent-4-enoic Acid
Welcome to the technical support center for optimizing Michael addition reactions involving 3-oxopent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of nucleophiles used in Michael additions with this compound?
A1: A variety of soft nucleophiles can be employed in Michael additions with α,β-unsaturated ketoacids like this compound. The most common classes include:
-
Carbon Nucleophiles: Stabilized enolates such as malonic esters (e.g., diethyl malonate) and β-ketoesters are frequently used.[1][2][3]
-
Thiol Nucleophiles (Sulfa-Michael Addition): Thiols are highly effective nucleophiles for conjugate addition to enones.[4]
-
Amine Nucleophiles (Aza-Michael Addition): Primary and secondary amines are common nucleophiles in aza-Michael reactions.[5]
Q2: What are the key challenges when using this compound as a Michael acceptor?
A2: The primary challenges include:
-
Competition between 1,2- and 1,4-Addition: While soft nucleophiles favor the desired 1,4-addition (Michael addition), stronger, more basic nucleophiles may lead to undesired 1,2-addition at the ketone carbonyl.[6]
-
Decarboxylation: As a β-ketoacid, this compound and its Michael adducts can be prone to decarboxylation, especially under basic or high-temperature conditions. This is a critical side reaction to control.
-
Polymerization: Like many α,β-unsaturated systems, this compound can be susceptible to polymerization, particularly in the presence of strong bases or initiators.
-
Purification: The polarity of the carboxylic acid group in both the starting material and the product can complicate purification, often requiring techniques beyond simple extraction and distillation.
Q3: How can I minimize the decarboxylation of my Michael adduct?
A3: Minimizing decarboxylation is crucial for achieving high yields. Consider the following strategies:
-
Mild Reaction Conditions: Use the mildest possible base and the lowest effective temperature to avoid promoting the decarboxylation reaction.
-
Catalyst Choice: Employ catalysts that operate under neutral or mildly acidic conditions if possible. Certain organocatalysts can be effective under such conditions.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids or bases at elevated temperatures. Neutralize the reaction mixture carefully and extract the product promptly.
-
Esterification: Protecting the carboxylic acid as an ester (e.g., ethyl 3-oxopent-4-enoate) prior to the Michael addition can prevent decarboxylation. The ester can then be hydrolyzed under carefully controlled conditions if the free acid is the desired final product.
Q4: What types of catalysts are effective for the Michael addition to this compound?
A4: Several classes of catalysts can be effective:
-
Base Catalysts: Traditional Michael additions are often base-catalyzed. For this compound, a weak base is recommended to minimize side reactions.
-
Organocatalysts: Chiral primary amines, thioureas, and cinchona alkaloid derivatives have shown great success in promoting asymmetric Michael additions to similar enone systems, often with high enantioselectivity and under mild conditions.[7]
-
Lewis Acids: Lewis acids can activate the enone system towards nucleophilic attack and can be used in conjunction with a mild base.[8][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the Michael addition of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Base/Catalyst | The chosen base may be too weak to deprotonate the nucleophile or too strong, leading to side reactions. Screen a range of bases (e.g., organic amines of varying pKa) or switch to an organocatalytic system. |
| Poor Nucleophile | If using a weakly acidic carbon nucleophile, a stronger base may be required, but this increases the risk of side reactions. Consider using a more activated nucleophile. |
| Steric Hindrance | If either the nucleophile or the Michael acceptor is sterically hindered, the reaction may be slow. Increase the reaction time or temperature cautiously, monitoring for side product formation. |
| Decomposition of Starting Material | This compound may be unstable under the reaction conditions. Confirm its stability under control conditions (without the nucleophile). Consider using the ester form. |
| Decarboxylation of Product | The desired product may be forming and then decarboxylating. Analyze the crude reaction mixture for the decarboxylated byproduct. If present, switch to milder conditions. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Suggestion |
| 1,2-Addition Product Observed | This occurs with harder, more basic nucleophiles. Switch to a softer, less basic nucleophile. Organocuprates are known to favor 1,4-addition. |
| Decarboxylation Side Product | As mentioned, this is a common issue. Use milder bases, lower temperatures, and shorter reaction times. Esterification of the starting material is a robust solution. |
| Polymerization | This can be initiated by strong bases or radical initiators. Ensure the reaction is performed under an inert atmosphere and use a weaker base. Adding a radical inhibitor (e.g., BHT) may be beneficial. |
| Self-Condensation of Nucleophile | If the nucleophile can react with itself (e.g., an enolate), add it slowly to the reaction mixture containing the Michael acceptor. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| High Polarity of Product | The carboxylic acid group makes the product highly polar. Standard silica gel chromatography may be challenging. Consider using reverse-phase chromatography or derivatizing the carboxylic acid to a less polar ester before chromatography. |
| Product is an Oil | If the product is a non-crystalline oil, recrystallization is not an option. Utilize column chromatography, or if the product is volatile, distillation under reduced pressure. |
| Emulsion during Aqueous Work-up | The carboxylic acid can act as a surfactant. Add brine to the aqueous layer to break the emulsion. |
| Co-elution with Starting Material | If the product and starting material have similar polarities, consider converting the product to an ester to alter its polarity for easier separation. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific nucleophiles and desired outcomes.
Protocol 1: General Procedure for Thiol Addition (Sulfa-Michael)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, DCM, or THF) at room temperature, add the thiol nucleophile (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable organocatalyst, such as a cinchona alkaloid-derived thiourea (e.g., 1-10 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Malonate Addition
-
Reaction Setup: In a round-bottom flask, dissolve the malonate ester (1.1 eq) in a suitable solvent (e.g., ethanol, THF).
-
Base Addition: Add a catalytic amount of a mild base (e.g., sodium ethoxide in ethanol, DBU, or an organic amine) and stir for 10-15 minutes to generate the enolate.
-
Michael Acceptor Addition: Slowly add a solution of this compound (1.0 eq) in the same solvent to the enolate solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for Michael additions to enone systems, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Catalyst and Solvent Screening for Aza-Michael Addition
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | Acetonitrile | 80 | <10 |
| 2 | Ytterbium triflate | Acetonitrile | 80 | Moderate |
| 3 | Sulfated Zirconia | Solvent-free | Room Temp | High |
| 4 | Proline-CuI Complex | Solvent-free | Room Temp | >95 |
| 5 | None | Water | Room Temp | Low |
| 6 | None | Solvent-free | 120 | High |
Data is generalized from literature on aza-Michael additions and should be adapted for this compound.[5][10][11]
Table 2: Conditions for Sulfa-Michael Addition to Enones
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Thiophenol | Cinchona-Thiourea (1) | Toluene | Room Temp | 12 | 95 | 98 |
| 2 | 4-Methoxythiophenol | Cinchona-Thiourea (1) | Toluene | Room Temp | 12 | 98 | 97 |
| 3 | Benzyl mercaptan | Cinchona-Thiourea (5) | DCM | Room Temp | 24 | 90 | 95 |
| 4 | Thioacetic acid | Amine-Thiourea (10) | Toluene | 0 | 18 | 85 | 63 |
Data is representative for sulfa-Michael additions and may require optimization for this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Michael addition.
Troubleshooting Logic for Low Yield
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storage of Unstable β-Keto Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of unstable β-keto acids. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful use of these compounds in your experiments.
Frequently Asked questions (FAQs)
Q1: What makes β-keto acids so unstable?
β-keto acids are inherently unstable due to their chemical structure. They possess a ketone group at the β-position relative to a carboxylic acid. This arrangement makes them highly susceptible to a chemical reaction called decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), especially when heated.[1] This instability can lead to significant errors in experimental results if not handled and stored correctly.
Q2: What is the primary degradation pathway for β-keto acids?
The principal degradation pathway is decarboxylation.[1] This reaction can occur spontaneously and is accelerated by heat. The mechanism involves a cyclic, concerted transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone.
Q3: How does temperature affect the stability of β-keto acids?
Temperature is a critical factor in the stability of β-keto acids. Higher temperatures significantly accelerate the rate of decarboxylation. For instance, studies on acetoacetate, a common β-keto acid, have shown substantial degradation at -20°C within a week, with almost complete degradation after 40 days.[1] In contrast, storage at -80°C dramatically slows down this process, with only a minor loss observed over the same period.[1] Therefore, it is highly recommended to store β-keto acids and samples containing them at -80°C or lower.[1]
Q4: How does pH influence the stability of β-keto acids?
The stability of β-keto acids is highly dependent on pH. The protonated form of the β-keto acid undergoes decarboxylation much faster than its conjugate base, the β-keto carboxylate anion.[1] Therefore, maintaining a neutral to slightly alkaline pH (pH 7-8) can help stabilize β-keto acids in solution by keeping them in their deprotonated form. Acidic conditions promote the protonated form and should generally be avoided during storage and handling whenever possible.[1]
Q5: Are there any general tips for handling powdered β-keto acids?
Yes. Crystalline β-keto acids can be hygroscopic, meaning they readily absorb moisture from the air.[2] It is crucial to handle them in a dry environment, for example, in a glove box or under an inert atmosphere. When not in use, they should be stored in a tightly sealed container in a freezer at -15°C or below.[2] Some crystalline β-keto acids have been shown to be stable for at least three years under these conditions.[2]
Data Presentation: Stability of β-Keto Acids
The following tables summarize the stability of representative β-keto acids under various conditions.
Table 1: Stability of Acetoacetate in Serum at Various Storage Temperatures [1][3]
| Storage Temperature (°C) | Time | Percent Degradation of Acetoacetate |
| -20 | 7 days | ~40% |
| -20 | 40 days | ~100% |
| -80 | 40 days | ~15% |
Table 2: Half-life of 2-Amino-3-ketobutyrate at Various pH Values [4]
| pH | Half-life (minutes) |
| 5.9 | 8.6 |
| 11.1 | 140 |
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of β-keto acids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no recovery of β-keto acid after extraction from biological samples. | Degradation during sample thawing and extraction. | Thaw samples on ice to minimize thermal stress. Use pre-chilled solvents for extraction and perform the extraction steps on ice.[1] |
| Inefficient extraction. | Ensure the pH of the aqueous phase is appropriate for the specific β-keto acid to maximize its partitioning into the organic solvent. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. | |
| Inconsistent results in analytical assays (e.g., HPLC, GC-MS). | Degradation of the β-keto acid in the autosampler. | Use a cooled autosampler tray if available. Analyze samples as quickly as possible after preparation.[1] |
| pH of the mobile phase is not optimal for stability. | For HPLC, use a mobile phase buffered at a neutral or slightly alkaline pH if compatible with your column and detection method. | |
| Poor peak shape (tailing) in HPLC or GC-MS. | Interaction of the analyte with active sites in the chromatographic system. | For GC-MS, derivatization is often necessary to increase volatility and thermal stability.[1] For HPLC, use a high-quality, well-maintained column. Consider adding a small amount of a competing agent to the mobile phase to block active sites on the stationary phase. |
| Low yield during synthesis or purification. | Decarboxylation due to high temperatures or inappropriate pH. | During synthesis, maintain low reaction temperatures. For purification, avoid distillation. Use low-temperature rotary evaporation to remove solvents.[5] Column chromatography should be performed at room temperature with a neutral stationary phase.[5] |
| Degradation during workup. | Neutralize reaction mixtures carefully at low temperatures. Avoid strongly acidic or basic conditions during extraction and washing steps.[5] |
Experimental Protocols
Protocol 1: Extraction of β-Keto Acids from Serum/Plasma
This protocol describes a protein precipitation and liquid-liquid extraction method to minimize degradation.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Ice bucket
-
Methanol (pre-chilled to -20°C)
-
Chloroform (pre-chilled to -20°C)
-
0.9% NaCl solution (pre-chilled to 4°C)
-
Centrifuge capable of maintaining 4°C
-
Glass centrifuge tubes
Procedure:
-
Thaw frozen samples on ice.
-
In a glass centrifuge tube, add 100 µL of the sample.
-
Add 400 µL of pre-chilled methanol and vortex for 30 seconds to precipitate proteins.
-
Add 200 µL of pre-chilled chloroform and vortex for 30 seconds.
-
Add 300 µL of pre-chilled 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous-methanol phase, which contains the β-keto acids, into a clean tube.
-
Immediately proceed to derivatization or store the extract at -80°C.[1]
Protocol 2: Derivatization for GC-MS Analysis (Methoximation-Silylation)
This two-step protocol protects the keto and carboxylic acid groups to enhance volatility and thermal stability.
Materials:
-
Dried sample extract from Protocol 1
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas.
-
Methoximation Step:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 45 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation Step:
Mandatory Visualizations
Caption: Mechanism of β-keto acid decarboxylation.
Caption: Recommended workflow for handling β-keto acids.
References
strategies to minimize degradation of 3-oxopent-4-enoic acid
Welcome to the technical support center for 3-oxopent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of degradation for this compound?
A1: this compound is susceptible to degradation primarily through two pathways due to its chemical structure:
-
Decarboxylation: As a β-keto acid, it can readily lose carbon dioxide (CO₂), especially when heated or under acidic conditions. This reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate that tautomerizes to a more stable ketone.
-
Polymerization: The vinyl ketone moiety is highly reactive and prone to polymerization, particularly in the presence of light, heat, or radical initiators.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a crystalline solid at -15°C or below in a tightly sealed container to protect it from moisture. For short-term storage of solutions, use an appropriate solvent and keep it at -80°C.
Q3: What are the optimal pH conditions for working with this compound in solution?
A3: The stability of β-keto acids is pH-dependent. To minimize decarboxylation, it is advisable to maintain a neutral to slightly alkaline pH. In this range, the carboxylic acid exists predominantly in its deprotonated (carboxylate) form, which is less prone to decarboxylation. Acidic conditions should be avoided as they promote the protonated form, which readily undergoes decarboxylation.
Q4: Can I heat solutions of this compound?
A4: Heating should be avoided whenever possible, as it significantly accelerates the rate of decarboxylation. If heating is necessary for an experimental procedure, it should be done for the shortest possible time and at the lowest effective temperature.
Q5: Are there any additives that can help stabilize this compound?
A5: To prevent polymerization of the vinyl ketone group, the addition of a radical inhibitor, such as hydroquinone, may be beneficial, especially if the compound will be stored in solution or exposed to light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound over time, even in storage. | 1. Decarboxylation: Storage at too high a temperature. 2. Polymerization: Exposure to light or heat. | 1. Store the compound at -80°C for solutions or -15°C for solids. 2. Protect from light by using amber vials or wrapping containers in foil. Consider adding a polymerization inhibitor like hydroquinone for solutions. |
| Inconsistent results in bioassays. | Degradation in assay medium: The pH or temperature of the medium may be promoting degradation. | 1. Buffer the assay medium to a neutral or slightly alkaline pH. 2. Perform assays at the lowest feasible temperature. 3. Prepare fresh solutions of the compound immediately before use. |
| Appearance of unexpected peaks in LC-MS or NMR analysis. | Formation of degradation products: Decarboxylation or polymerization products are being detected. | 1. Confirm the identity of degradation products by their mass-to-charge ratio (for decarboxylation, a loss of 44 Da would be expected). 2. Re-evaluate handling and storage procedures to minimize degradation. |
| Low recovery after extraction. | Degradation during sample processing: Elevated temperatures or acidic conditions during extraction can lead to loss of the compound. | 1. Perform extractions at low temperatures (e.g., on ice). 2. Use neutral or slightly alkaline extraction buffers. 3. Minimize the time between extraction and analysis. |
Quantitative Data
| Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| 23 | 1.2 x 10⁻⁵ |
| 33 | 4.5 x 10⁻⁵ |
| 43 | 1.5 x 10⁻⁴ |
| 53 | 4.7 x 10⁻⁴ |
Note: This data is for an analogous compound and should be used as an approximation. It is highly recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound by LC-MS
This protocol outlines a method to determine the stability of this compound under various conditions (e.g., different temperatures, pH values, and in the presence of light).
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (for mobile phase)
-
Ammonium hydroxide (for pH adjustment)
-
Phosphate buffer (or other appropriate buffer system)
-
Calibrated pH meter
-
Temperature-controlled incubator/water bath
-
Photostability chamber or light source
-
LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ACN or a buffer at neutral pH).
-
Sample Preparation for Stability Study:
-
Temperature Stress: Aliquot the stock solution into several vials. Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stress: Adjust the pH of the stock solution to various levels (e.g., pH 3, 5, 7, 9) using appropriate buffers. Incubate at a constant temperature.
-
Photostability: Expose aliquots of the stock solution to a controlled light source. Keep control samples in the dark.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.
-
Sample Analysis by LC-MS:
-
Immediately dilute the withdrawn samples to a suitable concentration for LC-MS analysis.
-
Inject the samples onto the LC-MS system.
-
Use a suitable gradient elution method with a mobile phase consisting of water and ACN with a small amount of formic acid (e.g., 0.1%) to ensure good peak shape.
-
Monitor the disappearance of the parent compound (m/z for [M-H]⁻ or [M+H]⁺) and the appearance of any degradation products. The primary expected degradation product from decarboxylation would have a mass 44 Da less than the parent compound.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point for each condition.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the first-order degradation rate constant (k) for each condition.
-
Identify and, if possible, characterize any major degradation products based on their mass spectra.
-
Visualizations
References
refining experimental protocols for 3-oxopent-4-enoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for 3-oxopent-4-enoic acid. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental methodologies to address common challenges encountered when working with this unstable β-keto acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: this compound is a β-keto acid, a class of compounds known for their inherent instability. The main challenge is its high susceptibility to decarboxylation, where the carboxylic acid group is lost as carbon dioxide, particularly when heated. This degradation can lead to inaccurate experimental results and low product yields. Its stability is also pH-dependent, with acidic conditions promoting decarboxylation.
Q2: How should this compound and its solutions be stored to minimize degradation?
A2: Due to its thermal instability, it is crucial to store this compound at low temperatures. For long-term storage, maintaining a temperature of -80°C is highly recommended to significantly slow down the degradation process.[1][2] For short-term storage and during experiments, samples should be kept on ice whenever possible. Solutions should be prepared in neutral to slightly alkaline buffers (pH 7.0-7.5) to maintain the more stable carboxylate form.[1] Avoid repeated freeze-thaw cycles by storing the compound in aliquots.[3]
Q3: What analytical techniques are suitable for characterizing this compound?
A3: Characterization of this compound requires techniques that can handle thermally labile and potentially low-concentration samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure. Samples should be prepared in a deuterated solvent and analyzed at low temperatures if possible to prevent degradation in the NMR tube.
-
Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) mass spectrometry are suitable for analyzing the compound without requiring high temperatures. Derivatization may be necessary for analysis by gas chromatography-mass spectrometry (GC-MS) to increase volatility and stability.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purification and analysis. A reversed-phase C18 column with a suitable buffer system (e.g., ammonium acetate) at a controlled temperature is a common setup.[5]
Q4: I am observing a lower than expected yield in my synthesis. What could be the cause?
A4: Low yields are often attributed to the decarboxylation of the product during the reaction or workup. Ensure that the reaction temperature is kept as low as possible and that the pH is controlled, especially during the acidification and extraction steps. Prolonged exposure to acidic conditions or heat will significantly reduce your yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Decarboxylation of the product during reaction or workup. | - Maintain low reaction and workup temperatures (use ice baths).- Minimize exposure to acidic conditions; perform acid-base extractions quickly at low temperatures.- Use a milder base for hydrolysis if starting from the ester. |
| Product Decomposes During Purification | Thermal degradation during distillation or chromatography. | - Avoid purification by distillation due to the compound's thermal instability.[6]- Use flash column chromatography on silica gel at low temperatures, or preparative HPLC with a chilled autosampler and column compartment.- For extractions, use cold solvents and minimize the time the acid is in the organic phase before removing the solvent under reduced pressure at low temperature.[7] |
| Inconsistent Analytical Results | Degradation of the sample during storage or analysis. | - Store all samples at -80°C in airtight containers.[1][2]- Prepare fresh solutions for each experiment and keep them on ice.- For HPLC or GC analysis, use a cooled autosampler. |
| Broad Peaks in NMR Spectrum | Sample degradation or presence of paramagnetic impurities. | - Prepare the NMR sample immediately before analysis and consider running the experiment at a lower temperature.- Filter the sample through a small plug of silica gel or celite before analysis to remove any particulate matter. |
Experimental Protocols
Synthesis of this compound via Hydrolysis of Ethyl 3-Oxopent-4-enoate
This protocol describes a plausible method for synthesizing this compound based on the hydrolysis of its ethyl ester, a common precursor for β-keto acids.[8]
Materials:
-
Ethyl 3-oxopent-4-enoate
-
1 M Sodium hydroxide (NaOH), chilled
-
1 M Hydrochloric acid (HCl), chilled
-
Diethyl ether, chilled
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
Procedure:
-
Hydrolysis: Dissolve ethyl 3-oxopent-4-enoate in a minimal amount of a suitable solvent (e.g., ethanol) in a round-bottom flask and place it in an ice bath. Add an equimolar amount of chilled 1 M NaOH solution dropwise while stirring. Monitor the reaction progress by TLC. The reaction should be allowed to proceed at a low temperature (0-5 °C) to minimize side reactions.
-
Workup - Removal of Unreacted Ester: Once the hydrolysis is complete, transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with chilled diethyl ether (2 x 20 mL) to remove any unreacted ester.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding chilled 1 M HCl. Immediately extract the product into chilled diethyl ether (3 x 30 mL). Perform this step quickly to minimize the exposure of the acid to the low pH environment.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator with the water bath at a low temperature (<30 °C).
-
Storage: The resulting crude this compound should be used immediately or stored under an inert atmosphere at -80°C.
| Parameter | Condition | Rationale |
| Hydrolysis Temperature | 0-5 °C | To minimize degradation of the β-keto acid product. |
| Acidification pH | 2-3 | To protonate the carboxylate for extraction into an organic solvent. |
| Workup Temperature | 0-10 °C | To maintain the stability of the product. |
| Solvent Removal | <30 °C, reduced pressure | To avoid thermal decarboxylation. |
Purification by Acid-Base Extraction
This protocol outlines a general method for purifying carboxylic acids, adapted for the unstable nature of this compound.[7]
Procedure:
-
Dissolve the crude product in chilled diethyl ether.
-
Extract the ether solution with a chilled, dilute aqueous base (e.g., 5% NaHCO₃ solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and wash it once with fresh chilled diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and re-acidify to pH 2-3 with chilled 1 M HCl.
-
Immediately extract the purified this compound into chilled diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure at low temperature.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: The degradation pathway of this compound via decarboxylation.
References
- 1. fauske.com [fauske.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 4. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
dealing with reactivity of the vinyl group in 3-oxopent-4-enoic acid
Welcome to the technical support center for 3-oxopent-4-enoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the reactivity of the vinyl group in this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has three primary reactive sites: the carboxylic acid group (-COOH), the ketone carbonyl group (C=O), and the carbon-carbon double bond (vinyl group). The vinyl group is part of an α,β-unsaturated carbonyl system, making the β-carbon susceptible to nucleophilic attack.
Q2: Why is the vinyl group in this compound particularly reactive?
A2: The vinyl group is activated by the adjacent ketone. This conjugation creates a Michael acceptor system, making the β-carbon of the double bond electrophilic and prone to conjugate addition reactions.
Q3: What are the most common side reactions observed when working with this compound?
A3: Common side reactions include polymerization of the vinyl group, 1,2-addition to the ketone carbonyl, and reactions involving the acidic proton of the carboxylic acid, which can interfere with base-catalyzed reactions.
Q4: Is it necessary to protect the carboxylic acid group before performing reactions on the vinyl group?
A4: Protection of the carboxylic acid is often recommended, especially when using basic or nucleophilic reagents that could be deprotonated by the acidic proton.[1][2] Common protecting groups for carboxylic acids include methyl or ethyl esters.[1][3]
Troubleshooting Guides
Issue 1: Low yield during conjugate addition to the vinyl group.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Use a less sterically hindered nucleophile if possible. |
| Incorrect Solvent | Optimize the solvent system. Aprotic polar solvents often work well. |
| Reagent Decomposition | Ensure the freshness and purity of the nucleophile and any catalysts. |
| Competitive 1,2-Addition | Employ "soft" nucleophiles (e.g., Gilman reagents) to favor 1,4-conjugate addition.[4][5][6] |
| Interference from Carboxylic Acid | Protect the carboxylic acid as an ester prior to the reaction.[1][2] |
Issue 2: Polymerization of the starting material upon storage or during reaction.
| Possible Cause | Troubleshooting Step |
| Presence of Radical Initiators | Store the compound in a dark, cool place and consider adding a radical inhibitor like BHT for long-term storage. |
| High Reaction Temperature | Perform the reaction at a lower temperature, if the kinetics allow. |
| Acid or Base Catalysis | Ensure the reaction medium is free from acidic or basic impurities that could catalyze polymerization. |
Issue 3: Difficulty in achieving selective reaction at the vinyl group over the ketone.
| Possible Cause | Troubleshooting Step |
| "Hard" Nucleophile Used | Hard nucleophiles like Grignard or organolithium reagents tend to favor 1,2-addition to the ketone. Switch to a softer nucleophile.[4] |
| Reaction Conditions | Lowering the reaction temperature can sometimes increase the selectivity for conjugate addition. |
Quantitative Data Summary
The following tables provide representative data for common reactions involving the vinyl group of this compound (or its esterified form) to guide experimental design.
Table 1: Comparison of Nucleophiles for Conjugate Addition to Ethyl 3-oxopent-4-enoate
| Nucleophile | Catalyst/Conditions | Solvent | Temperature (°C) | Typical Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | 25 | 85-95 |
| Thiophenol | Et3N | THF | 0 | >95 |
| Methylamine | - | Methanol | 25 | 70-80 |
| (CH3)2CuLi (Gilman Reagent) | - | THF | -78 | 90-98 |
Table 2: Protecting Group Strategies for the Carboxylic Acid
| Protecting Group | Protection Reagent | Deprotection Conditions | Typical Protection Yield (%) | Typical Deprotection Yield (%) |
| Methyl Ester | CH3OH, H2SO4 (cat.) | LiOH, H2O/THF | >95 | 90-98 |
| Benzyl Ester | Benzyl bromide, Cs2CO3 | H2, Pd/C | 90-95 | >95 |
| tert-Butyl Ester | Isobutylene, H2SO4 (cat.) | Trifluoroacetic acid | 85-90 | >95 |
| Silyl Ester | TMSCl, Et3N | TBAF | >95 | 90-95 |
Experimental Protocols
Protocol 1: Michael Addition of Diethyl Malonate to Ethyl 3-oxopent-4-enoate
-
Protection of the Carboxylic Acid: this compound (1 eq.) is dissolved in ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4 hours to form ethyl 3-oxopent-4-enoate. The reaction is monitored by TLC.
-
Michael Addition: To a solution of sodium ethoxide (1.1 eq.) in ethanol at 0°C, diethyl malonate (1.2 eq.) is added dropwise. The mixture is stirred for 15 minutes.
-
Ethyl 3-oxopent-4-enoate (1 eq.) dissolved in ethanol is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Protection of this compound as a Methyl Ester
-
This compound (1 eq.) is dissolved in anhydrous methanol.
-
A catalytic amount of acetyl chloride (0.1 eq.) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester.
Visualizations
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. youtube.com [youtube.com]
- 3. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Quantification of 3-oxopent-4-enoic Acid
Welcome to the technical support center for the quantification of 3-oxopent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
A1: this compound (C₅H₆O₃) is an oxo carboxylic acid, presenting analytical challenges due to its polarity and potential for instability.[1] Key challenges include:
-
Low Volatility: The carboxylic acid group makes the molecule non-volatile, requiring derivatization for gas chromatography (GC) analysis.
-
Thermal Instability: The molecule may be prone to degradation at high temperatures used in GC injectors.
-
Poor Ionization: The molecule's ionization efficiency can be low, impacting sensitivity in mass spectrometry (MS).
-
Matrix Effects: Biological samples can contain interfering substances that suppress or enhance the analyte signal in LC-MS.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: The most suitable techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS: This is often the preferred method for its high selectivity and sensitivity, particularly for analyzing compounds in complex matrices like plasma. A validated LC-MS/MS method has been successfully developed for the simultaneous quantification of similar compounds like 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma.[2]
-
GC-MS: This technique can be used but almost always requires a derivatization step to increase the volatility and thermal stability of this compound.
Q3: Is derivatization necessary for the analysis of this compound?
A3:
-
For GC-MS analysis, yes. Derivatization is essential to make the molecule volatile and prevent degradation in the GC system. Common derivatization strategies target the carboxylic acid and ketone functional groups.
-
For LC-MS analysis, it is not always necessary but can be beneficial. Derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to better sensitivity.
Q4: What are the common derivatization strategies for this compound for GC-MS analysis?
A4: Common strategies involve converting the polar functional groups (carboxylic acid and ketone) into less polar, more volatile derivatives.
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group.[3]
-
Esterification: The carboxylic acid group can be converted to an ester (e.g., methyl or ethyl ester) to increase volatility.
-
Oximation: The ketone group can be derivatized by forming an oxime, which also increases volatility and stability.
Troubleshooting Guides
LC-MS/MS Method Development
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase. - Inject a lower concentration of the sample. |
| Low Sensitivity / Poor Ionization | - Suboptimal ionization source parameters (e.g., spray voltage, gas flow, temperature). - Inefficient ionization in the chosen mode (positive or negative). - Ion suppression from matrix components. | - Optimize MS source parameters using a pure standard of the analyte. - Test both positive and negative electrospray ionization (ESI) modes. Given its acidic nature, negative ESI is likely to be more effective.[2] - Improve sample preparation to remove interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Poor Chromatographic Retention | - Inappropriate stationary phase. - Mobile phase is too strong. | - Use a suitable C18 column for reversed-phase chromatography. - Decrease the percentage of the organic solvent in the mobile phase. - Consider derivatization to increase hydrophobicity. |
| Inconsistent Results | - Analyte instability in the sample or autosampler. - Inconsistent sample preparation. | - Investigate the stability of this compound in the sample matrix and autosampler conditions. Keep samples cooled if necessary. - Ensure consistent and reproducible sample preparation procedures, including precise volume measurements and timing. |
GC-MS Method Development
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Peak or Very Small Peak | - Incomplete derivatization. - Thermal degradation in the injector or column. - Adsorption of the analyte in the GC system. | - Optimize derivatization reaction conditions (reagent, temperature, time).[3] - Lower the injector temperature. - Use a deactivated liner and column. - Confirm derivatization success by analyzing the derivatized standard. |
| Broad or Tailing Peaks | - Active sites in the GC system (liner, column). - Incomplete derivatization. | - Use a silanized or deactivated liner.[4] - Ensure the derivatization reaction goes to completion.[3] |
| Multiple Peaks for the Analyte | - Incomplete derivatization leading to multiple derivative forms. - Isomerization or degradation of the analyte. | - Optimize the derivatization reaction to favor a single, stable derivative. - Analyze the sample immediately after preparation. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is adapted from a validated method for 3-oxopentanoic acid.[2]
1. Sample Preparation (Protein Precipitation)
- To 100 µL of plasma sample, add 400 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transitions | To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻. |
Protocol 2: GC-MS Quantification of this compound (with Derivatization)
1. Derivatization (Silylation)
- To a dried sample extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 60°C for 30 minutes.[3]
- Cool to room temperature before injection.
2. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-500 |
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Silylation derivatization for GC-MS analysis.
References
- 1. 3-Oxo-4-pentenoic acid | C5H6O3 | CID 5312944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
Validation & Comparative
A Researcher's Guide to the Purity Assessment of 3-oxopent-4-enoic Acid
For researchers, scientists, and professionals in drug development, the purity of a compound is a critical determinant of experimental success and product efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-oxopent-4-enoic acid, a reactive α,β-unsaturated keto acid. We present supporting experimental data, detailed protocols, and a comparative look at alternative keto acids, offering a robust framework for its evaluation in a research setting.
Introduction to this compound and its Purity Assessment
This compound (C₅H₆O₃, Molar Mass: 114.10 g/mol ) is a small molecule of interest in various biochemical studies due to its structural similarity to key metabolic intermediates. Its synthesis, often involving the acylation of compounds like ethyl acetoacetate, can introduce impurities such as unreacted starting materials, solvents, and byproducts from side reactions. Therefore, rigorous purity assessment is essential to ensure the reliability and reproducibility of research findings. The primary analytical techniques for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Specification |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High resolution, good for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection. | >95% |
| GC-MS | Separation based on volatility and polarity, detection by mass. | High sensitivity and specificity, excellent for volatile impurities. | Requires derivatization for polar, non-volatile compounds; potential for thermal degradation. | >98% |
| NMR (¹H & ¹³C) | Provides structural information and quantitative analysis based on nuclear spin. | Non-destructive, provides structural confirmation, can quantify without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. | >95% (by qNMR) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of short-chain unsaturated keto acids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative analysis of this compound and non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known weight of this compound in the mobile phase starting condition (e.g., 95:5 Solvent A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity and low volatility of this compound, derivatization is required prior to GC-MS analysis. This method is highly sensitive for detecting volatile and semi-volatile impurities.
-
Derivatization (Two-Step Oximation and Silylation):
-
Oximation: To a dried sample (approx. 1 mg), add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes. This step protects the keto group.[1]
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.[1]
-
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection: 1 µL in split mode (e.g., 20:1).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is assessed by the relative area of the derivatized this compound peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis.[2][3]
-
¹H NMR Acquisition: Acquire a proton spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Analysis:
-
Purity Confirmation: The chemical shifts and coupling constants of the observed signals should be consistent with the structure of this compound. Expected ¹H NMR signals would include resonances for the vinyl protons, the methylene protons adjacent to the ketone and the carboxylic acid.
-
Quantitative Analysis (qNMR): Calculate the purity by comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard of known purity and concentration.
-
Potential Impurities in the Synthesis of this compound
A common synthetic route to 3-oxo-4-pentenoic acid esters involves the acylation of an acetoacetate magnesium enolate with acryloyl chloride.[4] Potential impurities arising from this synthesis could include:
-
Starting Materials: Unreacted ethyl acetoacetate and acryloyl chloride.
-
Byproducts: Polymeric materials from the polymerization of acryloyl chloride, and products of self-condensation of ethyl acetoacetate.
-
Solvents: Residual solvents used in the reaction and purification steps (e.g., tetrahydrofuran, ethyl acetate).
Comparison with Alternative Keto Acids
This compound is one of many keto acids with biological relevance. Its performance in biological assays can be compared to other well-studied keto acids such as alpha-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.
| Keto Acid | Key Biological Role | Comparative Performance Metric (Example) |
| This compound | Potential metabolic intermediate, research tool. | IC₅₀ in a specific enzyme inhibition assay. |
| Alpha-ketoglutarate (α-KG) | Central metabolite in the Krebs cycle, involved in nitrogen transport and as a co-substrate for dioxygenases.[5] | Lower IC₅₀ in the same enzyme inhibition assay, indicating higher potency.[6] |
| Pyruvic acid | End product of glycolysis, links glycolysis to the Krebs cycle. | Different kinetic parameters in cellular uptake studies. |
Note: The comparative performance data presented here is illustrative. Actual experimental values will vary depending on the specific assay and conditions. A study on highly aggressive osteosarcoma cells showed that alpha-ketoglutarate can downregulate neutral endopeptidase (NEP) expression, suggesting its potential role in cancer therapy.[5] Such specific biological activities of alternative keto acids should be considered when selecting a compound for a particular research application.
Visualizing the Experimental Workflow
To aid in understanding the purity assessment process, the following diagram illustrates the typical workflow.
This guide provides a foundational understanding of the methods used to assess the purity of this compound. The selection of the most appropriate technique will be dictated by the specific research context and the desired level of analytical detail. By following these guidelines, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and impactful scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. m.youtube.com [m.youtube.com]
- 4. EP0481395A2 - Process for the preparation of esters of 3-oxocarboxylic acids - Google Patents [patents.google.com]
- 5. Alpha Ketoglutarate Downregulates the Neutral Endopeptidase and Enhances the Growth Inhibitory Activity of Thiorphan in Highly Aggressive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 3-Oxopent-4-enoic Acid and Other Prominent Beta-Keto Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical and biological properties of 3-oxopent-4-enoic acid with other well-characterized beta-keto acids, namely acetoacetic acid and alpha-ketoglutaric acid. This objective analysis, supported by experimental data and detailed protocols, aims to inform research and development in areas where beta-keto acid chemistry is pivotal.
Physicochemical Properties
Beta-keto acids are carboxylic acids with a ketone functional group at the beta position (the third carbon from the carboxyl group). This structural feature significantly influences their chemical reactivity, particularly their susceptibility to decarboxylation. The properties of this compound are compared with those of the endogenous beta-keto acid, acetoacetic acid, and the key metabolic intermediate, alpha-ketoglutaric acid.
| Property | This compound | Acetoacetic Acid | Alpha-Ketoglutaric Acid |
| Molecular Formula | C₅H₆O₃[1] | C₄H₆O₃ | C₅H₆O₅ |
| Molar Mass ( g/mol ) | 114.10[1] | 102.09 | 146.11[2] |
| pKa | Not experimentally determined | 3.58[3] | pKa1: 2.47, pKa2: 4.82[2] |
| Appearance | Not specified | Colorless, oily liquid or crystalline solid | White to off-white solid[4] |
| Solubility in Water | Not specified | Miscible | Highly soluble[2] |
Stability and Reactivity: The Decarboxylation Phenomenon
A hallmark of beta-keto acids is their inherent instability, leading to ready decarboxylation (loss of CO₂) upon heating.[5] This reaction proceeds through a cyclic, six-membered transition state, forming an enol intermediate that tautomerizes to a more stable ketone.[6]
Factors Influencing Decarboxylation Rate:
-
Temperature: Higher temperatures significantly increase the rate of decarboxylation.[6]
-
pH: The protonated (acidic) form of a beta-keto acid decarboxylates much faster than its conjugate base (anion).[5][6] For example, acetoacetic acid decomposes approximately 50 times faster than the acetoacetate anion at 37°C.[3][7]
-
Solvent: Non-polar solvents can favor the enol tautomer, which is involved in the cyclic transition state, potentially influencing the reaction rate.[3]
The presence of a carbon-carbon double bond in this compound, conjugated with the ketone, may influence its stability and the rate of decarboxylation compared to saturated beta-keto acids. Further experimental investigation is required to quantify this effect.
Biological Activity
Beta-keto acids and their derivatives are implicated in a wide range of biological processes and are of interest in drug development.
Acetoacetic acid is one of the three ketone bodies produced in the liver during periods of fasting or low carbohydrate intake and serves as an energy source for tissues like the brain and heart.
Alpha-ketoglutaric acid is a crucial intermediate in the Krebs cycle and amino acid metabolism.[2] It acts as a nitrogen transporter and is involved in various cellular signaling pathways.[2]
The biological activity of This compound is not well-documented in publicly available literature. However, related unsaturated oxo-enoic acids have demonstrated antimicrobial properties. For instance, (E)-4-oxonon-2-enoic acid has shown significant activity against various Gram-positive and Gram-negative bacteria.[8] This suggests that this compound may also possess antimicrobial or other cytotoxic activities worthy of investigation.
Experimental Protocols
Synthesis and Purification of Beta-Keto Acids
General Procedure for the Preparation of Beta-Keto Acids by Ester Hydrolysis: [9]
This method is suitable for preparing beta-keto acids from their corresponding esters.
-
Hydrolysis: Dissolve the beta-keto ester (e.g., ethyl 3-oxopent-4-enoate) in a 1 M NaOH solution and stir overnight at room temperature.
-
Extraction of Unreacted Ester: Extract the reaction mixture with an organic solvent like methyl t-butyl ether (MTBE) to remove any unreacted ester.
-
Acidification: Carefully acidify the aqueous solution to a pH of approximately 2 with 1 M H₂SO₄.
-
Extraction of Beta-Keto Acid: Extract the acidified aqueous solution multiple times with MTBE.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator at low temperature (e.g., in an ice bath) to obtain the crude beta-keto acid.
-
Purification: Further purification can be achieved by crystallization from a suitable solvent system.
Determination of Decarboxylation Kinetics
The rate of decarboxylation can be monitored by measuring the decrease in the concentration of the beta-keto acid over time.
Experimental Workflow:
Caption: Workflow for determining the decarboxylation rate of a beta-keto acid.
Determination of pKa by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the pKa of acids by monitoring the chemical shifts of specific nuclei as a function of pH.[10][11]
Experimental Workflow:
Caption: Workflow for pKa determination using NMR spectroscopy.
Enzyme Inhibition Assay
To compare the biological activity of beta-keto acids, their inhibitory effects on specific enzymes can be quantified.
General Experimental Workflow for Determining IC50: [12]
Caption: Generalized workflow for determining the IC50 of an enzyme inhibitor.
Conclusion and Future Directions
This guide highlights the key physicochemical and biological characteristics of this compound in comparison to acetoacetic acid and alpha-ketoglutaric acid. While the fundamental reactivity of beta-keto acids is well-understood, there is a notable lack of specific experimental data for this compound. Future research should focus on:
-
Experimental determination of the pKa of this compound.
-
Quantitative analysis of the decarboxylation kinetics of this compound under various conditions to understand the influence of the vinyl group.
-
Screening for biological activities , such as antimicrobial and cytotoxic effects, to explore its therapeutic potential.
The provided experimental protocols offer a starting point for researchers to generate this much-needed data, which will be invaluable for the rational design and application of this and other novel beta-keto acids in chemistry and drug development.
References
- 1. 3-Oxo-4-pentenoic acid | C5H6O3 | CID 5312944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alpha-Ketoglutaric acid(328-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 3-Oxopent-4-enoic Acid and its Saturated Analog, 3-Oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-oxopent-4-enoic acid and its saturated counterpart, 3-oxopentanoic acid. The presence of an α,β-unsaturated carbonyl system in this compound confers unique electrophilic properties, rendering it significantly more reactive towards nucleophiles than its saturated analog. This difference in reactivity is crucial in various contexts, including the design of targeted covalent inhibitors in drug development, where the α,β-unsaturated ketone can act as a Michael acceptor.
Core Reactivity Comparison
The fundamental difference in the reactivity of these two molecules stems from the electronic properties of the α,β-unsaturated system in this compound. The conjugation of the carbon-carbon double bond with the carbonyl group creates an electron-deficient β-carbon, making it susceptible to nucleophilic attack. This type of reaction is known as a conjugate addition or Michael addition.[1][2][3] In contrast, 3-oxopentanoic acid lacks this feature and its reactivity is confined to standard ketone and carboxylic acid chemistry.[4][5]
Quantitative Data Summary
| Parameter | This compound (Unsaturated) | 3-Oxopentanoic Acid (Saturated) | Rationale |
| Reaction with Thiols | Rapid | No reaction at the carbon backbone | The electrophilic β-carbon of the unsaturated acid readily undergoes Michael addition with soft nucleophiles like thiols. The saturated analog lacks this electrophilic center.[3][8] |
| Second-Order Rate Constant (k₂) for Thiol Addition | High (estimated 10¹ - 10³ M⁻¹s⁻¹) | Not applicable | Based on data for structurally similar α,β-unsaturated carbonyls, the reaction is expected to be fast.[4][6][7] |
| Primary Reaction Type | Conjugate (Michael) Addition | Standard carbonyl and carboxylic acid reactions | The key reactive site in the unsaturated acid is the β-carbon. The saturated acid reacts at the carbonyl carbon and the carboxylic acid group.[2][4] |
| Susceptibility to Nucleophilic Attack | High | Low (at the carbon backbone) | The conjugated system in the unsaturated acid activates the molecule for nucleophilic attack. The saturated analog is significantly less electrophilic.[9] |
Experimental Protocols
To quantitatively assess the reactivity difference, a comparative kinetic analysis can be performed. A well-established method for this is to monitor the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][10][11]
Experimental Protocol: Comparative Kinetic Analysis by ¹H NMR Spectroscopy
Objective: To determine the second-order rate constants for the reaction of this compound and 3-oxopentanoic acid with a model thiol, N-acetylcysteine.
Materials:
-
This compound
-
3-oxopentanoic acid
-
N-acetylcysteine
-
Phosphate buffer (pH 7.4)
-
D₂O (for NMR solvent)
-
Internal standard (e.g., trimethylsilyl propionate, TSP)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound, 3-oxopentanoic acid, and N-acetylcysteine in phosphate buffer prepared with D₂O.
-
In two separate NMR tubes, each containing the D₂O phosphate buffer and a known concentration of the internal standard (TSP), add a known concentration of either this compound or 3-oxopentanoic acid.
-
-
Reaction Initiation and Monitoring:
-
Acquire a baseline ¹H NMR spectrum of each acid solution before the addition of the nucleophile.
-
Initiate the reaction by adding a known concentration of the N-acetylcysteine stock solution to each NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2 minutes for the unsaturated acid, and less frequently for the saturated analog).
-
-
Data Analysis:
-
For this compound, monitor the disappearance of the vinyl proton signals (at the α and β carbons) and the appearance of new signals corresponding to the Michael adduct.
-
For 3-oxopentanoic acid, monitor the signals of the starting material to confirm its stability under the reaction conditions.
-
Integrate the signals of the reactants and products relative to the internal standard at each time point to determine their concentrations.
-
Plot the concentration of the starting material versus time.
-
Assuming pseudo-first-order conditions (if the thiol is in large excess), the observed rate constant (k_obs) can be determined from the slope of the plot of ln([Acid]) versus time.
-
The second-order rate constant (k₂) can then be calculated using the equation: k₂ = k_obs / [Thiol].[3]
-
Expected Outcome: A significantly higher k₂ value for this compound, demonstrating its enhanced electrophilicity and reactivity towards the thiol nucleophile. The concentration of 3-oxopentanoic acid is expected to remain unchanged, indicating no reaction under these conditions.
Visualizations
Reaction Pathway of this compound with a Thiol
Caption: Michael addition of a thiol to this compound.
Experimental Workflow for Comparative Kinetic Analysis
Caption: Workflow for comparing the reactivity of the two acids.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 3-Oxopent-4-enoic Acid
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key intermediates is paramount. 3-Oxopent-4-enoic acid, a versatile building block, can be synthesized through various pathways. This guide provides a comparative analysis of two potential synthetic routes, offering detailed experimental protocols and performance data to inform methodological choices.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Grignard-based Acylation | Route 2: Enolate Acylation |
| Starting Materials | Ethyl malonyl chloride, Vinylmagnesium bromide | Ethyl acetoacetate, Acryloyl chloride |
| Key Reactions | Grignard reaction, Hydrolysis | Enolate formation, Acylation, Hydrolysis, Decarboxylation |
| Reported Yield | Not explicitly reported | Not explicitly reported |
| Advantages | Potentially more direct C-C bond formation. | Readily available starting materials. |
| Disadvantages | Grignard reagents are moisture-sensitive. Potential for side reactions. | Multi-step process with potential for side-products and challenging purification. Risk of competing O-acylation. |
Route 1: Grignard-Based Acylation of Ethyl Malonyl Chloride
This route proposes the direct formation of the carbon skeleton of the target molecule through the reaction of a vinyl nucleophile with an acyl chloride derivative of a malonic ester. The subsequent hydrolysis of the resulting ester would yield this compound.
Experimental Protocol
Step 1: Preparation of Vinylmagnesium Bromide
A detailed and reliable method for the preparation of vinylmagnesium bromide is crucial for the success of this route. A standard laboratory procedure involves the reaction of vinyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF).[1][2]
-
Apparatus: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled and flame-dried. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Magnesium turnings and a crystal of iodine are placed in the flask.
-
A small amount of a solution of vinyl bromide in anhydrous THF is added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining vinyl bromide solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.
-
The resulting Grignard reagent is cooled to room temperature and is ready for the next step.
-
Step 2: Reaction of Vinylmagnesium Bromide with Ethyl Malonyl Chloride
-
Apparatus: The flask containing the prepared vinylmagnesium bromide is cooled in an ice bath.
-
Reagents:
-
Vinylmagnesium bromide solution in THF
-
Ethyl malonyl chloride
-
Anhydrous THF
-
-
Procedure:
-
A solution of ethyl malonyl chloride in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction temperature should be maintained below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-oxopent-4-enoate.
-
Step 3: Hydrolysis of Ethyl 3-oxopent-4-enoate
The final step involves the hydrolysis of the ester to the carboxylic acid. Care must be taken to avoid the decarboxylation that can occur with β-keto acids upon heating.
-
Reagents:
-
Crude ethyl 3-oxopent-4-enoate
-
A solution of sodium hydroxide or potassium hydroxide in a mixture of water and ethanol.
-
Dilute hydrochloric acid
-
-
Procedure:
-
The crude ester is dissolved in a mixture of ethanol and water.
-
The solution is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise.
-
The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid to precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
-
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Acylation of Ethyl Acetoacetate Enolate
This route utilizes the well-established chemistry of β-keto esters. An enolate is generated from ethyl acetoacetate and then acylated with acryloyl chloride. Subsequent selective hydrolysis and decarboxylation would lead to the desired product. The malonic ester synthesis provides a foundational framework for this type of transformation.[3][4][5][6][7]
Experimental Protocol
Step 1: Formation of the Enolate of Ethyl Acetoacetate
The acidic α-protons of ethyl acetoacetate are readily removed by a suitable base to form a stabilized enolate.[8][9][10]
-
Apparatus: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Sodium ethoxide or another suitable base (e.g., sodium hydride)
-
Anhydrous ethanol or THF
-
Ethyl acetoacetate
-
-
Procedure:
-
A solution or suspension of the base in the anhydrous solvent is prepared in the reaction flask under an inert atmosphere.
-
Ethyl acetoacetate is added dropwise to the base at a controlled temperature (often 0 °C) to form the sodium enolate.
-
Step 2: Acylation with Acryloyl Chloride
The nucleophilic enolate is then reacted with acryloyl chloride.[11]
-
Reagents:
-
Sodium enolate of ethyl acetoacetate
-
Acryloyl chloride
-
-
Procedure:
-
A solution of freshly distilled acryloyl chloride in an anhydrous solvent is added dropwise to the enolate solution at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.
-
The reaction mixture is stirred for a period of time until the acylation is complete.
-
The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Step 3: Hydrolysis and Decarboxylation
This step is critical and potentially challenging, as the typical conditions for acetoacetic ester synthesis lead to a substituted ketone. To obtain the desired carboxylic acid, a selective hydrolysis of the ethyl ester followed by decarboxylation of the acetoacetic acid moiety is required, which in this specific case would lead to a different product. A more tailored approach would be necessary to isolate this compound. One possibility is a milder hydrolysis of the intermediate ester to the β-keto acid, which would then need to be isolated without undergoing decarboxylation.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Conclusion
Both presented routes offer plausible pathways to this compound. Route 1, the Grignard-based acylation, appears more direct in forming the carbon backbone, but requires careful handling of moisture-sensitive reagents. Route 2, the enolate acylation, utilizes more common starting materials and reactions, but the final hydrolysis and decarboxylation step needs careful consideration to avoid the formation of undesired byproducts. The choice between these routes will depend on the specific laboratory capabilities, the availability of starting materials, and the desired scale of the synthesis. Further experimental validation and optimization would be necessary to determine the most efficient and high-yielding method.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
A Comparative Guide to the Quantification of 3-oxopent-4-enoic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-oxopent-4-enoic acid in complex biological matrices such as plasma, urine, and tissue homogenates. The validation strategies and expected performance data are based on established methods for analogous small-molecule carboxylic acids and keto acids.
Introduction
This compound is a reactive α,β-unsaturated keto acid that may play a role in various metabolic pathways and is of interest in drug development and toxicology. Accurate and precise quantification in complex biological samples is crucial for understanding its physiological and pathological significance. This document compares two primary analytical platforms for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology Comparison
The choice between LC-MS/MS and GC-MS for the quantification of this compound will depend on several factors including required sensitivity, sample throughput, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique well-suited for the analysis of non-volatile and thermally labile compounds like this compound.
Advantages:
-
High sensitivity and specificity.
-
Minimal sample volatility required.
-
Amenable to high-throughput analysis.
Disadvantages:
-
Potential for matrix effects (ion suppression or enhancement).
-
Poor retention of small polar molecules on traditional reversed-phase columns may necessitate derivatization or specialized chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and high-resolution analytical technique, but it requires analytes to be volatile and thermally stable. For compounds like this compound, derivatization is mandatory.
Advantages:
-
Excellent chromatographic resolution.
-
Well-established and robust.
-
Extensive spectral libraries for compound identification.
Disadvantages:
-
Requires derivatization for non-volatile analytes, adding a step to sample preparation.
-
Potential for thermal degradation of the analyte.
Quantitative Data Summary
The following tables summarize typical validation parameters and expected performance for the quantification of a small keto acid like this compound, based on data for similar analytes.[1][2][3]
Table 1: Comparison of LC-MS/MS and GC-MS Method Performance
| Parameter | LC-MS/MS (without derivatization) | LC-MS/MS (with derivatization) | GC-MS (with derivatization) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
| Recovery | 85 - 115% | 85 - 115% | 80 - 120% |
| Sample Preparation Time | 1 - 2 hours | 2 - 4 hours | 3 - 5 hours |
Table 2: Example LC-MS/MS Validation Data for a Related Keto Acid (3-oxopentanoic acid) in Human Plasma [1]
| Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (CV, %) |
| 0.450 (LQC) | 0.462 | 102.7 | 5.8 |
| 4.00 (MQC) | 4.15 | 103.8 | 4.2 |
| 8.00 (HQC) | 8.34 | 104.3 | 3.9 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
LC-MS/MS Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18) is a common choice.[1] For enhanced retention of polar analytes, a HILIC column could be employed.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for carboxylic acids.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion would be the deprotonated molecule [M-H]⁻, and fragment ions would be determined by infusion of a standard solution.
GC-MS Protocol with Derivatization
1. Sample Preparation and Derivatization
-
Perform protein precipitation as described for the LC-MS/MS method.
-
After evaporation of the supernatant, add 50 µL of a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an esterification agent).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
Cool to room temperature before injection.
2. GC Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300°C).
-
Inlet Temperature: 250°C.
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential metabolic context for this compound and the general analytical workflow.
Caption: Potential metabolic pathway involving a keto acid intermediate.
Caption: General experimental workflow for quantification.
Method Validation
A comprehensive validation of the chosen method should be performed according to international guidelines (e.g., ICH Q2(R1)) to ensure reliable results.[2] Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The relationship between the concentration of the analyte and the analytical signal should be linear over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound in complex matrices. The choice of method will be dictated by the specific requirements of the study. LC-MS/MS offers high sensitivity and throughput, particularly if derivatization can be avoided. GC-MS, while requiring derivatization, provides excellent chromatographic resolution. Regardless of the platform chosen, a thorough method validation is essential to ensure the generation of accurate and reliable data for research and drug development applications.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Oxopent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-oxopent-4-enoic acid, a reactive α,β-unsaturated keto acid, is critical for understanding its role in various biological processes and for its potential as a biomarker or therapeutic target. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. This comparison is supported by experimental data from closely related compounds and established methodologies.
Data Presentation: A Comparative Analysis of Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable derivatives in the gas phase followed by mass-based detection. | Separation of the native compound in a liquid phase followed by mass-based detection. |
| Derivatization | Mandatory to increase volatility and thermal stability. | Not typically required. |
| Linearity (r²) | > 0.99 | ≥ 0.998[1] |
| Accuracy (%RE) | Typically within ±15% | -1.8% to 4.7% (Inter-day)[1] |
| Precision (%RSD) | < 15% | 4.3% to 8.6% (Inter-day)[1] |
| Limit of Detection (LOD) | Analyte and matrix dependent, typically in the low µg/mL to ng/mL range. | Not explicitly stated, but LLOQ is very low. |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range. | 0.156 µg/mL for 3-oxopentanoic acid in human plasma[1] |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, with simpler sample preparation. |
| Selectivity | High, especially with selected ion monitoring (SIM). | Very high, with multiple reaction monitoring (MRM). |
| Matrix Effects | Can be significant, but often mitigated by derivatization and cleanup. | Can be a concern, requiring careful method development and use of internal standards. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of either analytical technique. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of short-chain keto acids by GC-MS, which necessitate a derivatization step to increase analyte volatility.
1. Sample Preparation and Extraction:
-
To 100 µL of a biological sample (e.g., plasma, cell lysate), add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Deproteinize the sample by adding 400 µL of ice-cold acetonitrile, followed by vortexing and centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the derivatized this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from a validated method for the quantification of the closely related compound, 3-oxopentanoic acid, in human plasma.[1]
1. Sample Preparation:
-
To 50 µL of plasma sample, add 200 µL of an internal standard solution (e.g., a structural analog) in methanol containing 0.2% formic acid.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: Phenomenex Luna C18(2) (50 x 2.0 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: 10-90% B
-
4-5 min: 90% B
-
5-5.1 min: 90-10% B
-
5.1-7 min: 10% B
-
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Role of this compound in ketone body metabolism.
Experimental Workflow Diagrams
Caption: GC-MS analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
References
A Comparative Analysis of Vinyl Ketone Reactivity as Michael Acceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the Michael acceptor reactivity of vinyl ketones, a class of compounds widely utilized in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Their application is extensive, ranging from the synthesis of complex natural products to the development of targeted covalent inhibitors in drug discovery.[1][2] Understanding the relative reactivity of different vinyl ketones is crucial for reaction optimization, predicting outcomes, and designing novel therapeutic agents.
Comparative Reactivity and Kinetic Data
A key factor influencing the rate of a Michael addition is the nature of the nucleophile. For instance, thiols are potent nucleophiles in Michael additions, and their reactivity is often correlated with the thiol's pKa.[4] The reaction of various α,β-unsaturated carbonyl compounds with thiols, such as glutathione, is a critical aspect in understanding their biological activity and potential toxicity.[2][5]
Below is a summary of qualitative reactivity trends and available quantitative data for representative vinyl ketones and other Michael acceptors.
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Methyl Vinyl Ketone | Ethyl Acetoacetate | Base-catalyzed | Ethanol | Data reported as observed rates, not k₂ | [6] |
| Methyl Vinyl Ketone | 2,4-Pentanedione | Base-catalyzed | Ethanol | Data reported as observed rates, not k₂ | [6] |
| Acrylamide | Thiol | Base | Water | 100 - 1000 | [3] |
| Methyl Acrylate | Thiophenol | Triethylamine | Acetonitrile | 1.2 x 10⁻² | [3] |
| Ethyl Acrylate | Thiophenol | Triethylamine | Acetonitrile | 1.0 x 10⁻² | [3] |
| Cyclohexenone | Thiophenol | Triethylamine | Acetonitrile | 4.5 x 10⁻³ | [3] |
Note: The reactivity of acyclic enones like methyl vinyl ketone is generally high due to the electron-withdrawing nature of the ketone group, which polarizes the double bond and increases the electrophilicity of the β-carbon.[7] The rate of reaction is also dependent on the nucleophilicity of the Michael donor, the solvent, and the presence of a catalyst.[3] For instance, the Michael addition of weaker nucleophiles like aldehydes often requires organocatalysis to proceed efficiently.[8]
Factors Influencing Reactivity
Several structural features of vinyl ketones can modulate their reactivity as Michael acceptors:
-
Steric Hindrance: Substitution at the α or β positions of the vinyl group can decrease the rate of nucleophilic attack due to steric hindrance.
-
Electronic Effects: Electron-donating groups on the vinyl moiety or the ketone can decrease the electrophilicity of the β-carbon, thus slowing down the reaction. Conversely, electron-withdrawing groups can enhance reactivity.
-
Conformation: The conformation of the vinyl ketone can influence the accessibility of the β-carbon to the incoming nucleophile.
Experimental Protocols
The following provides a generalized methodology for studying the kinetics of a Michael addition reaction involving a vinyl ketone. Specific details may vary depending on the reactants and the analytical method employed.
General Kinetic Procedure for a Base-Catalyzed Michael Addition
This protocol is adapted from studies on the reaction of methyl vinyl ketone with active methylene compounds.[6]
Materials:
-
Vinyl ketone (e.g., methyl vinyl ketone)
-
Nucleophile (e.g., ethyl acetoacetate, 2,4-pentanedione)
-
Base catalyst (e.g., sodium ethoxide in ethanol)
-
Solvent (e.g., absolute ethanol)
-
Thermostatted water bath
-
Reaction flasks
-
Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Reactant Solutions: Prepare stock solutions of the vinyl ketone, the nucleophile, and the base catalyst in the chosen solvent to the desired concentrations.
-
Temperature Equilibration: Place the reaction flask containing the solution of the nucleophile in a thermostat to allow it to reach the desired reaction temperature. For reactions with methyl vinyl ketone, it is crucial not to mix the base with the vinyl ketone during this equilibration period, as the vinyl ketone can react with the base itself.[6]
-
Initiation of the Reaction: To start the reaction, add the thermostatted vinyl ketone solution to the nucleophile/base mixture (or vice versa, depending on the specific protocol). Mix the reactants vigorously to ensure homogeneity. This point is considered time zero.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding an acid to neutralize the base catalyst). Analyze the concentration of the remaining reactants or the formed product using a suitable analytical technique.
-
Data Analysis: Determine the reaction rate from the change in concentration over time. For a second-order reaction, a plot of 1/[reactant] versus time will yield a straight line with a slope equal to the rate constant, k₂.
Reaction Mechanisms and Visualizations
The Michael addition reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The generally accepted mechanism for a base-catalyzed Michael addition is depicted below.
Caption: Generalized mechanism of a base-catalyzed Michael addition.
In this mechanism, the base abstracts a proton from the nucleophile to form a nucleophilic anion (enolate in the case of a ketone or ester). This anion then attacks the β-carbon of the vinyl ketone in a conjugate addition, forming a resonance-stabilized enolate intermediate. Finally, this intermediate is protonated by the conjugate acid of the base to yield the final product and regenerate the catalyst.
The following diagram illustrates the experimental workflow for a typical kinetic study of a Michael addition reaction.
References
- 1. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. fiveable.me [fiveable.me]
- 8. pubs.acs.org [pubs.acs.org]
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of small molecules is paramount. This guide provides a comparative analysis of the bioactivity of 3-oxopent-4-enoic acid and its related compounds, focusing on their potential as inhibitors of fatty acid β-oxidation. Drawing upon available experimental data, we delve into their mechanism of action, present comparative bioactivity data, and provide detailed experimental protocols for key assays.
Executive Summary
This compound and its structural analogs are emerging as compounds of interest due to their potential to modulate cellular metabolism, specifically the fatty acid β-oxidation pathway. The primary mechanism of action for these compounds is hypothesized to be the inhibition of the crucial mitochondrial enzyme, 3-ketoacyl-CoA thiolase. This enzyme catalyzes the final step of the β-oxidation spiral, and its inhibition can have significant downstream effects on cellular energy production. This guide synthesizes the current understanding of the structure-activity relationships within this class of compounds and provides a framework for their further investigation.
Comparative Biological Activity
While direct quantitative data for this compound is limited in publicly available literature, the biological activity can be inferred from studies on its close structural analog, 4-pentenoic acid. Research has shown that 4-pentenoic acid undergoes metabolic activation to form 3-keto-4-pentenoyl-CoA, a potent inhibitor of 3-ketoacyl-CoA thiolase. The structural similarity of this compound to this active metabolite suggests it may exert a similar, if not more direct, inhibitory effect.
To provide a comparative overview, this table summarizes the known or inferred biological activities and key properties of this compound and its selected analogs.
| Compound | Structure | Molecular Formula | Inferred/Observed Biological Activity | Target Enzyme |
| This compound | C=CC(=O)CC(=O)O | C₅H₆O₃ | Potentially a direct inhibitor of fatty acid β-oxidation. | 3-Ketoacyl-CoA thiolase |
| 4-Pentenoic acid | C=CCCC(=O)O | C₅H₈O₂ | Known inhibitor of fatty acid oxidation; undergoes metabolic activation to an active inhibitor. | 3-Ketoacyl-CoA thiolase |
| 4-Methyl-3-oxopent-4-enoic acid | CC(=C)C(=O)CC(=O)O | C₆H₈O₃ | The methyl substitution may alter binding affinity and metabolic stability, potentially influencing its inhibitory potency. | 3-Ketoacyl-CoA thiolase |
| 3-Aminopent-4-enoic acid | C=CC(N)CC(=O)O | C₅H₉NO₂ | The amino group introduces a positive charge at physiological pH, which could significantly alter its interaction with the enzyme's active site. | 3-Ketoacyl-CoA thiolase |
Mechanism of Action: Targeting 3-Ketoacyl-CoA Thiolase
The primary molecular target of this compound and its analogs is believed to be 3-ketoacyl-CoA thiolase, a key enzyme in the mitochondrial fatty acid β-oxidation pathway. This pathway is a major source of cellular energy, particularly in tissues with high energy demands like the heart and skeletal muscle.
The Fatty Acid β-Oxidation Pathway and the Role of 3-Ketoacyl-CoA Thiolase
Fatty acid β-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The final step of this cycle is the thiolytic cleavage of a 3-ketoacyl-CoA molecule by 3-ketoacyl-CoA thiolase, yielding a shortened acyl-CoA and a molecule of acetyl-CoA. The acetyl-CoA then enters the citric acid cycle to generate further ATP.
inter-laboratory validation of 3-oxopent-4-enoic acid analysis
An Inter-laboratory validation, also known as a proficiency test, is a crucial component of quality assurance for analytical laboratories.[1] It allows individual laboratories to compare their analytical results with those of other labs, providing an objective standard to assess their performance.[2] This guide provides a framework for an inter-laboratory comparison focused on the analysis of 3-oxopent-4-enoic acid, a reactive keto acid that can be an important biomarker in various biological and industrial processes.
Objective Comparison of Analytical Methods
The primary goal of this inter-laboratory study is to evaluate the reproducibility and reliability of analytical methods used for the quantification of this compound. Participating laboratories will analyze a set of standardized samples, and the results will be statistically compared to assess both within-laboratory and between-laboratory variability.
Comparative Performance Data
The performance of participating laboratories is evaluated based on key validation parameters. The following table summarizes the expected performance characteristics for the analysis of this compound using a validated LC-MS/MS method.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (R²) | 0.998 | 0.999 | 0.997 | > 0.995 |
| LOQ (ng/mL) | 0.5 | 0.45 | 0.55 | < 1.0 |
| Accuracy (% Recovery) | 98.5% | 101.2% | 97.8% | 85-115% |
| Precision (RSD%) | 4.2% | 3.8% | 5.1% | < 15% |
Experimental Protocols
A detailed experimental protocol is provided to ensure consistency among participating laboratories. While laboratories may use their own validated methods, the following protocol is recommended as a reference standard.
Sample Preparation
-
Matrix: Human plasma.
-
Procedure:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be used for quantification.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the inter-laboratory validation workflow and a hypothetical metabolic pathway involving this compound.
References
A Researcher's Guide to the Purification of Vinyl β-Keto Acids: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the purification of vinyl β-keto acids presents a significant challenge due to their inherent instability. These molecules are highly susceptible to decarboxylation, a reaction facilitated by heat and acidic conditions, which can drastically reduce yields and compromise purity. This guide provides a comparative overview of common purification methods, supported by experimental data from related β-keto acid purifications, to aid in the selection of an appropriate strategy.
The Stability Challenge: Decarboxylation
The primary obstacle in handling vinyl β-keto acids is their tendency to lose carbon dioxide from the carboxylic acid moiety. The presence of the β-keto group enables a cyclic transition state, leading to the formation of an enol intermediate that readily tautomerizes to a more stable ketone. The vinyl group can further influence the electronic properties and stability of the molecule, potentially impacting the rate of this degradation pathway. It is crucial to employ purification techniques that operate under mild conditions to minimize this unwanted side reaction.
Caption: The decarboxylation pathway of vinyl β-keto acids is a major challenge during purification.
Comparative Analysis of Purification Methods
The choice of purification method depends on the scale of the reaction, the physical properties of the specific vinyl β-keto acid, and the required final purity. Below is a comparison of common techniques.
| Purification Method | Principle | Typical Yields (for Alkyl β-Keto Acids) | Purity Potential | Key Advantages | Key Disadvantages |
| Crystallization | Low-temperature precipitation from a non-polar solvent mixture. | 10% - 50%[1] | High | Can provide very pure material in a single step. | Yields can be low; crystals may be hygroscopic; requires a solid compound.[1] |
| Liquid-Liquid Extraction | Partitioning between an aqueous phase and an immiscible organic solvent based on pH. | Not typically reported as a final purification step yield. | Moderate | Excellent for initial workup and removal of non-acidic impurities. | Labor-intensive for multiple extractions; may not remove closely related acidic impurities.[1] |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Variable | High | Can separate complex mixtures and closely related compounds. | Potential for on-column degradation (decarboxylation) due to the stationary phase's mild acidity. |
| Distillation | Separation based on differences in boiling points under reduced pressure. | Variable | High | Effective for volatile, thermally stable compounds. | Not suitable for thermally labile compounds prone to decarboxylation, even under vacuum. |
Experimental Protocols
Below are detailed experimental protocols for the key purification methods. These are generalized procedures and may require optimization for specific vinyl β-keto acids.
Low-Temperature Crystallization
This method is ideal for obtaining high-purity solid vinyl β-keto acids. The use of low temperatures is critical to minimize decarboxylation.
Protocol:
-
Dissolve the crude vinyl β-keto acid in a minimal amount of a suitable solvent mixture (e.g., heptane with a small amount of diethyl ether).[1]
-
Cool the solution in a freezer at -15°C for 24 hours to induce crystallization.[1]
-
Once a significant amount of crystals has formed, carefully remove the solvent via pipetting.[1]
-
Wash the crystals several times with cold heptane.[1]
-
Dry the crystals under vacuum in an ice bath to remove residual solvent.[1]
Note: β-keto acid crystals can be extremely hygroscopic and should be stored in a sealed container at low temperatures.[1]
Liquid-Liquid Extraction
This technique is most commonly used as a workup procedure to isolate the vinyl β-keto acid from the reaction mixture after saponification of a corresponding ester.
Protocol:
-
Following the hydrolysis of a vinyl β-keto ester in an aqueous basic solution (e.g., 1 M NaOH), extract the solution with an organic solvent like methyl t-butyl ether (MTBE) to remove any unreacted ester.[1]
-
Carefully acidify the aqueous layer to a pH of approximately 2 with a suitable acid (e.g., 1 M H₂SO₄) while keeping the solution cool in an ice bath.[1]
-
Extract the acidified aqueous solution multiple times (e.g., 18 times with 15 mL portions) with MTBE to isolate the vinyl β-keto acid.[1]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure using a rotary evaporator with an ice bath to yield the crude vinyl β-keto acid.[1]
Column Chromatography
Column chromatography should be approached with caution due to the potential for on-column degradation. If necessary, it is advisable to use a neutral stationary phase or add a small amount of a volatile acid to the eluent to suppress deprotonation and subsequent reactions.
Protocol (General Guidance):
-
Select a suitable stationary phase (e.g., silica gel).
-
Choose an appropriate eluent system. For polar compounds, a polar eluent such as a mixture of ethyl acetate and heptane, potentially with the addition of 0.1% trifluoroacetic acid (TFA) or acetic acid, may be effective.
-
Carefully pack the column and load the crude sample.
-
Elute the compound, collecting fractions and monitoring by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of a vinyl β-keto acid, starting from its corresponding ester.
Caption: A general workflow for the synthesis and purification of vinyl β-keto acids.
Conclusion
The successful purification of vinyl β-keto acids hinges on the careful management of their inherent instability. Low-temperature crystallization offers a promising route to high-purity materials, although yields may be modest. Liquid-liquid extraction is an essential workup technique. While column chromatography can be a powerful tool, it must be used with caution to avoid on-column degradation. The protocols and comparative data presented here provide a foundation for developing a robust purification strategy tailored to the specific vinyl β-keto acid of interest. Researchers should prioritize methods that minimize exposure to heat and acidic conditions to maximize the yield and purity of these valuable synthetic intermediates.
References
Comparative Stability of 3-Oxopent-4-enoic Acid Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative stability analysis of 3-oxopent-4-enoic acid and its derivatives, a class of vinylogous β-keto acids of interest to researchers, scientists, and drug development professionals. Due to their inherent chemical functionalities, these compounds are susceptible to degradation, primarily through decarboxylation. Understanding the factors that influence their stability is crucial for their synthesis, storage, and application in various scientific fields, including drug discovery.
Executive Summary
Introduction to the Stability of this compound Derivatives
This compound is a vinylogous β-keto acid, meaning its keto and carboxylic acid functionalities are separated by a carbon-carbon double bond. This structural feature allows for electronic communication between the two groups, influencing the molecule's reactivity and stability. Like their β-keto acid counterparts, these compounds are inherently unstable and can undergo decarboxylation, particularly when heated.[1] The stability is also pH-dependent, with acidic conditions generally promoting decarboxylation of the protonated acid form.[1] Conversely, maintaining a neutral to slightly alkaline pH can enhance stability by favoring the deprotonated carboxylate anion, which is less susceptible to decarboxylation.[1]
Factors Influencing Stability: A Comparative Overview
While specific quantitative data on the half-lives or degradation rates of a series of this compound derivatives is scarce, the stability can be inferred based on established principles of organic chemistry. The following table summarizes the expected influence of various substituents on the stability of the parent compound.
| Derivative Type | Substituent Position | Nature of Substituent | Expected Impact on Stability | Rationale |
| Esters | Carboxylic acid | Alkyl or aryl group | Increased stability | Esterification of the carboxylic acid group prevents the formation of the free acid necessary for the typical cyclic decarboxylation mechanism. |
| Alkyl-substituted | C2 or C4 | Electron-donating (e.g., -CH₃) | May slightly increase stability | Alkyl groups can stabilize the double bond through hyperconjugation, potentially making the decarboxylation transition state less favorable.[2] |
| Electron-withdrawing group substituted | C2 or C4 | e.g., -NO₂, -CN, -CF₃ | Likely to decrease stability | Electron-withdrawing groups can increase the acidity of the α-proton and potentially facilitate the formation of the enolate intermediate, which could be a step in some degradation pathways. |
| Electron-donating group substituted | C2 or C4 | e.g., -OCH₃, -N(CH₃)₂ | May increase or decrease stability | The effect is complex and can depend on the interplay of inductive and resonance effects on the transition state of the degradation reaction. |
Degradation Pathway
The primary degradation pathway for this compound, like other β-keto acids, is decarboxylation. This process is thought to proceed through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone.
References
- 1. Studies in decarboxylation. Part VI. A comparison of the transition states for the decarboxylation of β-keto- and βγ-unsaturated acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. | Semantic Scholar [semanticscholar.org]
Navigating the Uncharted Territory of 3-Oxopent-4-enoic Acid: A Guide to Putative Bioassay Development and Validation
Researchers, scientists, and drug development professionals exploring the biological activities of 3-oxopent-4-enoic acid currently face a significant challenge: a lack of established and validated bioassays. Extensive searches for existing methodologies, associated signaling pathways, and comparative performance data have yielded no specific results for this compound. The scientific literature, as of our latest review, does not contain detailed experimental protocols or quantitative data for assessing the activity of this compound.
This guide, therefore, pivots from a direct comparison of existing methods to providing a foundational framework for the development and validation of a novel bioassay for this compound. The information presented here is based on general principles of bioassay development and the chemical nature of the compound.
Conceptualizing a Bioassay for this compound: A Hypothetical Approach
Given the structure of this compound, a short-chain unsaturated keto acid, several potential biological activities could be hypothesized, forming the basis for bioassay development. These might include roles in metabolic pathways, cellular signaling, or as an antimicrobial agent. The following sections outline a hypothetical workflow and potential methodologies.
Hypothetical Experimental Workflow
The development and validation of a bioassay for this compound would logically follow a multi-stage process, from initial screening to robust validation.
Safety Operating Guide
Safe Disposal of 3-oxopent-4-enoic Acid: A Procedural Guide
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to conduct a thorough hazard assessment. Given its acidic nature, 3-oxopent-4-enoic acid should be treated as a corrosive material.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
II. Quantitative Data Summary
Specific quantitative safety data for this compound is limited. The table below summarizes general parameters for handling acidic waste.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Neutralized solutions should have a pH between 5.5 and 9.5 before drain disposal, if local regulations permit. | [1] |
| Container Material | Use compatible containers such as glass or certain plastics for waste collection. Avoid metal containers for acids. | [2] |
Experimental Protocol: Disposal Procedure for this compound
This protocol outlines the step-by-step process for the safe disposal of this compound.
1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.[3]
-
Ensure the container is made of a material compatible with acids, such as glass or polyethylene.[2]
-
Do not mix with other waste streams, particularly bases, oxidizers, or other reactive chemicals, to prevent violent reactions.[4]
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[4]
3. Disposal Method:
-
Option A: Neutralization (for small quantities):
-
This procedure should only be performed by trained personnel in a chemical fume hood.[1]
-
Slowly add the acidic waste to a large volume of cold water to dilute it.
-
Prepare a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide).
-
Slowly and with constant stirring, add the diluted acid to the basic solution. Monitor the pH.
-
Adjust the pH to a neutral range (5.5-9.5).[1]
-
If local regulations permit, the neutralized solution may be flushed down the drain with copious amounts of water.[1] Otherwise, it must be collected as hazardous waste.
-
-
Option B: Professional Disposal (Recommended):
4. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a neutralizing agent (such as a dilute solution of sodium bicarbonate) and then with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Navigating the Safe Handling of 3-oxopent-4-enoic Acid: A Comprehensive Guide
For immediate reference, researchers, scientists, and drug development professionals must handle 3-oxopent-4-enoic acid with utmost care, utilizing a suite of personal protective equipment (PPE) and adhering to stringent operational and disposal protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 152826-72-7), this guidance is predicated on the known hazards of structurally similar compounds, such as pent-4-enoic acid, and general best practices for handling corrosive and combustible organic acids.
A thorough risk assessment should be conducted before commencing any work with this compound. The primary hazards associated with similar carboxylic acids include severe skin burns, eye damage, and potential harm if swallowed. Furthermore, the presence of unsaturation and a keto group may contribute to instability, requiring careful handling to prevent unintended reactions.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes of the liquid, which can cause severe eye damage. |
| Skin and Body Protection | Chemical-resistant lab coat, chemical-resistant gloves (e.g., nitrile or butyl rubber), and closed-toe shoes | Prevents skin contact, which can lead to severe burns. Regular inspection and prompt changing of gloves upon contamination are essential. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the inhalation of potentially harmful vapors or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is paramount to ensure the safety of all laboratory personnel.
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Ensure all necessary equipment, including glassware, spill containment materials, and waste containers, are readily accessible.
-
Verify that an emergency eyewash station and safety shower are in close proximity and operational.
-
-
Handling:
-
Don all required PPE before handling the chemical.
-
When transferring or weighing, do so carefully to avoid splashes or the generation of aerosols.
-
Keep the container tightly closed when not in use.
-
Avoid contact with heat, sparks, and open flames, as similar compounds can be combustible.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, and finally the lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: The compound itself should be disposed of as hazardous chemical waste. Do not pour it down the drain.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
